Product packaging for 7-Chlorobenzofuran(Cat. No.:CAS No. 24410-55-7)

7-Chlorobenzofuran

Cat. No.: B1585391
CAS No.: 24410-55-7
M. Wt: 152.58 g/mol
InChI Key: AROWSPBDKGWJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Chlorobenzofuran is a useful research compound. Its molecular formula is C8H5ClO and its molecular weight is 152.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClO B1585391 7-Chlorobenzofuran CAS No. 24410-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROWSPBDKGWJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947287
Record name 7-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24410-55-7
Record name Benzofuran, 7-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's In-Depth Guide to 7-Chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of 7-Chlorobenzofuran. It moves beyond a simple data sheet to offer practical insights into its synthesis, properties, and applications, grounded in established scientific principles.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] This bicyclic heterocycle, consisting of a fused benzene and furan ring, is recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The strategic placement of substituents on the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

This compound is a key intermediate in this field. The chlorine atom at the 7-position serves as both a critical pharmacophore and a versatile chemical handle for further synthetic elaboration, making it a valuable building block for creating diverse chemical libraries for drug discovery. This guide will detail the essential technical information required to effectively work with this compound.

Core Identification and Physicochemical Properties

Correctly identifying and understanding the physical characteristics of a compound are foundational to any experimental work.

CAS Number: 24410-55-7[4][5][6][7]

The Chemical Abstracts Service (CAS) Registry Number is the universally accepted unique identifier for this specific chemical substance.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₅ClO[4][5][7]
Molecular Weight 152.58 g/mol [4][7]
IUPAC Name 7-chloro-1-benzofuran[7]
Appearance Colorless to light yellow liquid[4]
Boiling Point 214-216 °C[4]
Density 1.289 ± 0.06 g/cm³ (Predicted)[4]
Storage Conditions Store in freezer (-20°C), sealed in a dry environment[4]

Synthesis Protocol: A Two-Step Approach

The synthesis of substituted benzofurans often proceeds via the formation of a phenoxyacetal intermediate followed by an acid-catalyzed intramolecular cyclization. The following protocol is adapted from established methods for analogous halogenated benzofurans.[8]

Rationale and Mechanistic Insight

This two-step synthesis is widely employed due to its operational simplicity and the accessibility of starting materials.

  • Step 1 (O-Alkylation): This is a classic Williamson ether synthesis. 2-Chlorophenol, a weak acid, is deprotonated by a suitable base (e.g., potassium carbonate) to form the more nucleophilic phenoxide. This phenoxide then displaces the halide from 2-bromoacetaldehyde dimethyl acetal via an Sₙ2 reaction to form the key ether intermediate. The acetal group is crucial as it protects the reactive aldehyde functionality under the basic conditions of the ether synthesis.

  • Step 2 (Cyclization): In the presence of a strong acid (e.g., polyphosphoric acid or a strong Lewis acid), the acetal is deprotected to reveal the aldehyde. The acid then catalyzes an intramolecular electrophilic aromatic substitution. The protonated aldehyde is attacked by the electron-rich benzene ring, leading to cyclization and subsequent dehydration to form the aromatic furan ring of the final product.

Experimental Workflow Diagram

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization & Dehydration start_materials 2-Chlorophenol + 2-Bromoacetaldehyde dimethyl acetal base_addition Add Base (K₂CO₃) in Solvent (e.g., DMF) start_materials->base_addition reaction_1 Heat Reaction Mixture (e.g., 80-100 °C, 12-24h) base_addition->reaction_1 workup_1 Aqueous Workup & Extraction reaction_1->workup_1 intermediate Isolate Intermediate: 1-Chloro-2-(2,2-dimethoxyethoxy)benzene workup_1->intermediate acid_addition Add Cyclization Agent (e.g., Polyphosphoric Acid) intermediate->acid_addition reaction_2 Heat Reaction Mixture (e.g., 100-120 °C, 2-4h) acid_addition->reaction_2 workup_2 Quench with Ice-Water & Extraction reaction_2->workup_2 purification Purification (e.g., Column Chromatography) workup_2->purification final_product Final Product: This compound purification->final_product

Caption: Workflow for the two-step synthesis of this compound.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 2-Chlorophenol

  • 2-Bromoacetaldehyde dimethyl acetal

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Polyphosphoric Acid (PPA)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Protocol:

Step 1: Synthesis of 1-Chloro-2-(2,2-dimethoxyethoxy)benzene

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromoacetaldehyde dimethyl acetal (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with water, 1M NaOH solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

  • Place polyphosphoric acid into a round-bottom flask and heat it to approximately 80 °C to ensure it is mobile.

  • Slowly add the crude 1-chloro-2-(2,2-dimethoxyethoxy)benzene (1.0 eq) from the previous step to the hot PPA with vigorous stirring.

  • Increase the temperature to 100-120 °C and stir for 2-4 hours. Monitor the cyclization by TLC.

  • Cool the flask to room temperature and then carefully quench the reaction by pouring the viscous mixture onto crushed ice with stirring.

  • Extract the resulting aqueous slurry three times with diethyl ether.

  • Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound stems from its role as a versatile scaffold. The benzofuran core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[3] The chlorine atom enhances this utility.

  • Modulation of Physicochemical Properties: The introduction of a chlorine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. It can also influence the metabolic stability of the compound.

  • Bioisosteric Replacement: Chlorine can act as a bioisostere for other groups, such as a methyl group, allowing for the probing of steric and electronic requirements within a receptor's binding pocket.

  • Synthetic Handle: this compound is a precursor for further functionalization. For instance, it can be used to synthesize Benzofuran-7-ol via a palladium-catalyzed hydroxylation reaction.[4] This phenol can then be used in ether or ester linkages to build more complex molecules. Furthermore, the chloro-substituent can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

Logical Flow of Application

G cluster_0 Synthetic Transformations cluster_1 Resulting Scaffolds start This compound (Starting Material) cross_coupling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald) start->cross_coupling hydroxylation Hydroxylation to 7-Hydroxybenzofuran start->hydroxylation other_rxns Other Nucleophilic Aromatic Substitutions start->other_rxns aryl_derivs 7-Aryl/Alkyl Benzofurans cross_coupling->aryl_derivs phenol_derivs 7-Hydroxybenzofuran Derivatives (Ethers, Esters) hydroxylation->phenol_derivs amine_derivs 7-Amino Benzofurans other_rxns->amine_derivs end_point Bioactive Compound Libraries for Anticancer, Anti-inflammatory, Antiviral Screening aryl_derivs->end_point phenol_derivs->end_point amine_derivs->end_point

Caption: Synthetic utility of this compound in generating diverse scaffolds.

Safety, Handling, and Storage

Working safely with any chemical reagent is paramount. The following guidelines are synthesized from available safety data sheets (SDS).[6][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[10][11]

  • Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[9][10]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[9][11] Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[10] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage in a freezer at -20°C is recommended.[4] Keep away from incompatible materials such as strong oxidizing agents.[10]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

    • Skin Contact: Remove contaminated clothing and wash skin immediately with plenty of soap and water. If irritation persists, seek medical attention.[11]

    • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[11]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[11]

Conclusion

This compound (CAS: 24410-55-7) is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable building block for the development of novel therapeutic agents. A thorough understanding of its synthesis, handling requirements, and chemical potential is essential for any researcher aiming to leverage the potent biological activities of the benzofuran scaffold.

References

Physical and chemical properties of 7-Chlorobenzofuran.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chlorobenzofuran: Properties, Reactivity, and Applications

Introduction

This compound is a halogenated heterocyclic compound belonging to the benzofuran class of molecules. Its structure, which consists of a benzene ring fused to a furan ring with a chlorine atom at the 7-position, makes it a valuable and versatile building block in organic synthesis. Benzofuran derivatives are ubiquitous in nature and form the core scaffold of numerous biologically active compounds and pharmaceuticals.[1][2] The introduction of a chlorine atom onto the benzofuran skeleton significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound an important intermediate for medicinal chemists and researchers in drug discovery.[3] Halogenated benzofurans have demonstrated a notable increase in certain biological activities, including anticancer properties.[3] This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis, reactivity, and safe handling for professionals in research and development.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[4] The presence of the chlorine atom increases its molecular weight and boiling point compared to the parent benzofuran molecule. Its general solubility profile is characteristic of many aromatic organic compounds; it is miscible with common organic solvents like benzene, ether, and ethanol but is insoluble in water.[5] For long-term stability, it should be stored in a freezer at temperatures under -20°C, sealed in a dry, inert atmosphere.[4]

A summary of its key physical and computed properties is presented below.

PropertyValueSource
IUPAC Name 7-chloro-1-benzofuran[6]
CAS Number 24410-55-7[6]
Molecular Formula C₈H₅ClO[6]
Molecular Weight 152.58 g/mol [6]
Appearance Colorless to light yellow liquid[4]
Boiling Point 214-216 °C[4]
Density 1.289 ± 0.06 g/cm³ (Predicted)[4]
XLogP3 3.5[7]
Vapor Pressure 0.292 mmHg at 25°C[8]

Spectroscopic Analysis

Spectroscopic data is fundamental for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show five signals in the aromatic region. Based on data from the closely related 7-bromobenzofuran, the approximate chemical shifts (in DMSO-d₆) can be predicted.[9] The two protons on the furan ring (H2 and H3) will appear as doublets. The three protons on the benzene ring (H4, H5, and H6) will exhibit a more complex splitting pattern, typically a multiplet or a combination of doublets and triplets, arising from their coupling with each other.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and chlorine atoms. Carbons C7 (bearing the chlorine) and C7a (the bridgehead carbon adjacent to the oxygen) are expected to be significantly affected. The carbons of the furan ring (C2 and C3) will also have characteristic shifts distinct from the benzenoid carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this compound, the spectrum will be dominated by vibrations characteristic of the benzofuran core and the C-Cl bond. Key expected absorption bands include:

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-O-C Stretch: A strong band, typically in the 1000-1250 cm⁻¹ range, characteristic of the furan ring ether linkage.[10]

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region, although it can sometimes be difficult to assign definitively in the fingerprint region.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): this compound will exhibit a characteristic pair of molecular ion peaks due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks at m/z 152 (for C₈H₅³⁵ClO) and m/z 154 (for C₈H₅³⁷ClO), with the peak at m/z 152 being roughly three times more intense.[6]

  • Key Fragmentation: The fragmentation of the molecular ion is a critical tool for structural confirmation.[11] The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals:

    • [M-Cl]⁺: Loss of a chlorine radical to give a fragment at m/z 117 .

    • [M-CO-Cl]⁺: A common pathway for furans is the loss of carbon monoxide (CO), followed by the loss of the chlorine radical, leading to a fragment around m/z 89 .

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay between the electron-rich furan ring, the aromatic benzene ring, and the electron-withdrawing chlorine substituent.

Electrophilic Aromatic Substitution

Benzofuran itself preferentially undergoes electrophilic substitution at the 2-position of the furan ring.[12][13] This regioselectivity is due to the formation of a more stable cationic intermediate (a sigma complex) where the positive charge is stabilized by resonance involving the benzene ring, analogous to a benzylic carbocation.[12] While the chlorine atom at the 7-position is deactivating, electrophilic attack is still expected to favor the furan ring over the deactivated benzene ring.

G Figure 1: Electrophilic Substitution at C2 cluster_0 Reaction Pathway Reactant This compound + E⁺ Intermediate Sigma Complex (Charge at C3, stabilized by benzene ring) Reactant->Intermediate Attack at C2 Product 2-Substituted-7-Chlorobenzofuran Intermediate->Product -H⁺

Caption: Favored mechanism for electrophilic substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond at the 7-position serves as a versatile functional handle for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an aryl halide and an organoboron compound, is a cornerstone of modern organic synthesis, particularly in the construction of biaryl structures found in many drugs.[14][15] this compound can act as the aryl halide partner in such reactions, allowing for the introduction of a wide variety of aryl or heteroaryl substituents at the 7-position.[16]

Representative Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as cesium carbonate (2.5 eq).[17]

  • Purge the vessel with an inert gas (e.g., Argon).

  • Add an anhydrous solvent system, such as 1,4-dioxane and water.[17]

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.1 eq).[17]

  • Seal the vessel and heat the reaction mixture (e.g., to 100 °C) overnight, monitoring by TLC or GC-MS.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Synthesis of this compound

A common and effective method for synthesizing substituted benzofurans involves the O-alkylation of a corresponding phenol followed by an acid-catalyzed intramolecular cyclization. A protocol analogous to the synthesis of 7-bromobenzofuran can be employed.[9]

Step-by-Step Synthesis Protocol:

  • O-Alkylation:

    • Dissolve 2-chlorophenol (the primary starting material) in a suitable solvent like DMF or acetone.[18]

    • Add a base, such as potassium carbonate, to deprotonate the phenol.

    • Add 2-bromoacetaldehyde dimethyl acetal dropwise to the mixture and heat to facilitate the Williamson ether synthesis, forming the intermediate 1-chloro-2-(2,2-dimethoxyethoxy)benzene.

  • Cyclization and Aromatization:

    • Isolate the crude intermediate from the first step.

    • Dissolve the intermediate in a solvent and add a strong acid (e.g., polyphosphoric acid or concentrated H₂SO₄).

    • Heat the mixture. The acid catalyzes the hydrolysis of the acetal to an aldehyde, which then undergoes an intramolecular electrophilic substitution onto the benzene ring, followed by dehydration to form the furan ring.

  • Purification:

    • Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.

    • Purify the final product, this compound, by vacuum distillation or column chromatography.

Safe Handling and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[19]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[19] For long-term storage, keeping the material in a freezer (-20°C) is recommended.[4]

  • In case of Exposure:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.[19]

Applications in Drug Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2] this compound serves as a key starting material for synthesizing more complex derivatives. The chlorine atom at the 7-position can be retained to enhance lipophilicity and binding interactions or replaced via cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR).[3] The ability to functionalize the 7-position allows chemists to fine-tune the properties of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic profile.

References

An In-depth Technical Guide to 7-Chlorobenzofuran: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and its derivatives represent a cornerstone in heterocyclic chemistry, with a significant footprint in natural products and synthetic pharmaceuticals.[1][2] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a fertile ground for drug discovery and development.[3][4][5] This guide focuses on a specific halogenated derivative, 7-Chlorobenzofuran, providing a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry. The introduction of a chlorine atom at the 7-position of the benzofuran scaffold can significantly influence the molecule's electronic properties and biological activity, making it a compound of interest for structure-activity relationship (SAR) studies.[6]

Part 1: Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 7-chloro-1-benzofuran, is a bicyclic aromatic ether. Its structure consists of a benzene ring fused to a furan ring, with a chlorine atom substituted at the 7-position of the benzene ring.

Key Identifiers and Properties
PropertyValueSource(s)
Molecular Formula C₈H₅ClO--INVALID-LINK--
Molecular Weight 152.58 g/mol --INVALID-LINK--
CAS Number 24410-55-7--INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Boiling Point 214-216 °C--INVALID-LINK--
Density 1.289±0.06 g/cm³ (Predicted)--INVALID-LINK--
InChI InChI=1S/C8H5ClO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H--INVALID-LINK--
SMILES C1=CC2=C(C(=C1)Cl)OC=C2--INVALID-LINK--
Structural Elucidation: A Spectroscopic Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the furan ring (H2 and H3) will appear as doublets, with their chemical shifts influenced by the adjacent oxygen atom. The protons on the benzene ring (H4, H5, and H6) will exhibit a more complex splitting pattern (likely a doublet of doublets and a triplet) due to their respective couplings. The chlorine atom at the 7-position will deshield the adjacent proton (H6), causing a downfield shift.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the furan ring will resonate at characteristic chemical shifts, with C2 typically appearing at a lower field than C3. The chlorinated carbon (C7) will show a characteristic shift, and its intensity may be reduced due to the quadrupolar effect of the chlorine atom.

Infrared (IR) Spectroscopy:

The FT-IR spectrum of this compound will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.[7] The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring will give a strong absorption band, typically in the 1250-1050 cm⁻¹ range. The C-Cl stretching vibration will be observed in the fingerprint region, generally between 800 and 600 cm⁻¹.

Mass Spectrometry (MS):

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 152. An isotopic peak (M+2) at m/z 154, with an intensity of approximately one-third of the molecular ion peak, would be characteristic of the presence of a single chlorine atom.[8] Fragmentation of the molecular ion is expected to involve the loss of a chlorine radical (Cl•) or a molecule of carbon monoxide (CO) from the furan ring, leading to characteristic fragment ions.[9]

Part 2: Synthesis and Reactivity

Synthetic Strategies

The synthesis of benzofuran derivatives can be achieved through various methods, often involving the formation of the furan ring onto a pre-existing benzene ring. A common and effective approach for synthesizing this compound would be a palladium-catalyzed intramolecular cyclization.

Hypothetical Synthetic Workflow:

Synthesis_Workflow Start Starting Materials: 2-Chlorophenol & 2-Chloroacetaldehyde dimethyl acetal Intermediate1 O-Alkylation: Formation of 1-Chloro-2-(2,2-dimethoxyethoxy)benzene Start->Intermediate1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Intermediate2 Acid-Catalyzed Cyclization & Dehydration Intermediate1->Intermediate2 Acid (e.g., H₃PO₄) Heat Product This compound Intermediate2->Product Purification (e.g., Distillation)

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical):

  • O-Alkylation: To a solution of 2-chlorophenol (1 equivalent) in a suitable solvent such as acetone, add a base like anhydrous potassium carbonate (2 equivalents). Stir the mixture at room temperature for 30 minutes. Add 2-chloroacetaldehyde dimethyl acetal (1.2 equivalents) dropwise and reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: After completion of the reaction, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. The crude 1-chloro-2-(2,2-dimethoxyethoxy)benzene can be purified by column chromatography or used directly in the next step.

  • Cyclization and Dehydration: To the crude intermediate, add a strong acid such as polyphosphoric acid or sulfuric acid. Heat the mixture to 100-150°C for 2-4 hours. The cyclization and subsequent dehydration will lead to the formation of the furan ring.

  • Final Purification: After cooling, pour the reaction mixture into ice-water and extract the product with an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation to obtain a colorless to light yellow liquid.

This protocol is based on established methods for benzofuran synthesis, such as those involving the reaction of phenols with α-halo ketones or acetals, followed by acid-catalyzed cyclization.[10][11] Palladium-catalyzed methods, such as the reaction of o-iodophenols with terminal alkynes, also offer an efficient route to substituted benzofurans.[12][13][14]

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-rich furan ring and the chlorinated benzene ring.

  • Electrophilic Aromatic Substitution: The furan ring is generally more susceptible to electrophilic attack than the benzene ring.[15][16] Electrophilic substitution is predicted to occur preferentially at the C2 or C3 position of the furan ring. The directing effect of the oxygen atom favors substitution at the C2 position, while the stability of the intermediate carbocation can favor substitution at the C3 position.[17] The benzene ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the fused furan ring and the chlorine atom.

  • Nucleophilic Aromatic Substitution: The chlorine atom on the benzene ring can be displaced by strong nucleophiles under harsh conditions (high temperature and pressure), although this is generally a difficult reaction on an unactivated aryl halide.

  • Reactions of the Furan Ring: The furan ring can undergo reactions such as Diels-Alder cycloadditions and ring-opening under certain conditions.

Part 3: Applications in Drug Development and Research

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3][4] The introduction of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and metabolic stability. Furthermore, the halogen atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.[6]

Potential Therapeutic Areas

Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of benzofuran derivatives.[3][5] These compounds can exert their effects through various mechanisms, including:

  • Inhibition of Tubulin Polymerization: Some benzofuran derivatives have been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Kinase Inhibition: Benzofuran-based molecules have been developed as inhibitors of various kinases involved in cancer cell signaling pathways, such as mTOR.[18]

  • Induction of Apoptosis: Chlorinated benzofuran derivatives have been shown to induce apoptosis in cancer cells.[6]

Antimicrobial Activity: Benzofuran derivatives have also shown promising activity against a range of bacterial and fungal pathogens.[19][20][21] The mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of a chlorine atom can enhance the antimicrobial potency of the benzofuran scaffold.

Workflow for Biological Screening of this compound Derivatives:

Biological_Screening_Workflow Start This compound (Lead Compound) Step1 Derivative Synthesis (SAR Studies) Start->Step1 Step2 In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) Step1->Step2 Step3 Hit Identification (Potent & Selective Compounds) Step2->Step3 Step4 Mechanism of Action Studies Step3->Step4 Step5 In Vivo Efficacy & Toxicity (Animal Models) Step4->Step5 End Lead Optimization & Preclinical Development Step5->End

Caption: A typical workflow for the development of this compound-based therapeutic agents.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined molecular structure and predictable chemical reactivity. Its synthesis can be achieved through established organic chemistry methodologies. The true potential of this compound lies in its utility as a scaffold for the development of novel therapeutic agents. The presence of the chlorine atom provides a handle for further chemical modification and can enhance the biological activity of the parent molecule. Further research into the synthesis and biological evaluation of a library of this compound derivatives is warranted to fully explore its potential in drug discovery, particularly in the fields of oncology and infectious diseases.

References

The Biological Versatility of 7-Chlorobenzofuran: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Influence of Halogenation

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to diverse protein targets. The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a quintessential example of such a structure.[1][2] Its derivatives are ubiquitous in nature and synthetic chemistry, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5]

This guide focuses on a specific, synthetically crucial derivative: 7-Chlorobenzofuran . While direct biological studies on this parent molecule are limited, its true significance lies in its role as a foundational building block for a new generation of therapeutic candidates. The introduction of a halogen, specifically a chlorine atom at the 7th position, profoundly influences the molecule's electronic properties and lipophilicity. This modification is a key strategic choice in drug design, often enhancing binding affinity, metabolic stability, and overall bioactivity.[6] As such, understanding the biological activities of compounds derived from the this compound core is paramount for researchers and drug development professionals seeking to exploit this versatile scaffold.

This document provides an in-depth analysis of the known biological activities stemming from the this compound framework, detailing the causality behind experimental designs, presenting validated protocols, and summarizing key structure-activity relationship (SAR) insights.

Antimicrobial Activity: Leveraging the 7-Chloro Scaffold

The development of novel antimicrobial agents is a critical global health priority. The this compound moiety has served as a valuable starting point for the synthesis of compounds with significant antibacterial and antifungal properties.

A notable study in this area involved the synthesis of a series of hydrazine derivatives starting from this compound.[7] The rationale behind this approach is that combining the chlorinated benzofuran core with various substituted benzaldehydes can generate a library of molecules with diverse structural features, increasing the probability of discovering potent antimicrobial agents.

Synthesis Workflow for this compound-Based Antimicrobials

The synthetic pathway begins with the conversion of this compound to an intermediate, this compound-3-yl hydrazine, which is then reacted with various substituted aldehydes to yield the final products.

Synthesis_Workflow A This compound B This compound-3(2H)-one A->B Reaction C 3,7-Dichlorobenzofuran B->C Chlorination D This compound-3-yl hydrazine C->D Reaction with Hydrazine Hydrate F Final Derivative: 1-(this compound-3-yl)-2- (substituted-benzylidene)hydrazine D->F Condensation E Substituted Benzaldehydes E->F

Caption: General synthesis scheme for antimicrobial hydrazine derivatives from this compound.

Quantitative Data: Antibacterial Activity

The resulting compounds were screened for their activity against various pathogens using the Agar well diffusion method. The data revealed that specific substitutions led to potent activity.[7]

Compound IDSubstitutionTest OrganismActivity at 25 µg/mlActivity at 50 µg/ml
M5a 2-ChloroEnterococcus faecalis-Potent
M5g 4-BromoEnterococcus faecalis-Potent
M5i 3-ChloroCandida albicansSignificant-
M5k 4-FluoroCandida albicansSignificant-
M5l 3-MethoxyCandida albicansSignificant-
Table adapted from data presented in research on this compound derivatives.[7]
Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a standardized method for assessing the antibacterial activity of synthesized compounds.

Objective: To determine the susceptibility of bacterial strains to novel this compound derivatives.

Materials:

  • Nutrient Agar plates

  • Bacterial cultures (e.g., Enterococcus faecalis, Candida albicans)

  • Synthesized compounds dissolved in DMSO (e.g., at 25 µg/ml and 50 µg/ml)

  • Positive control (standard antibiotic)

  • Negative control (DMSO)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare Nutrient Agar as per the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the surface of the agar plates to create a uniform lawn.

  • Well Creation: Use a sterile cork borer to punch uniform wells (6 mm diameter) into the agar.

  • Compound Loading: Carefully add a fixed volume (e.g., 100 µL) of each test compound solution, the positive control, and the negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for yeast.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. Compare the results of the test compounds to the positive and negative controls.

Anticancer Potential of Chloro-Substituted Benzofurans

The benzofuran scaffold is a prominent feature in many anticancer agents.[8] Halogenation, including the addition of chlorine, has been shown to be a critical factor in enhancing the cytotoxic activity of these compounds.[6] While research on this compound itself is emerging, the broader class of chlorinated benzofurans provides compelling evidence of their potential as anticancer therapeutics. These compounds exert their effects through various mechanisms, including the inhibition of crucial signaling pathways and the induction of apoptosis.[9][10]

Mechanism of Action: Targeting VEGFR-2 in Angiogenesis

One of the key strategies in cancer therapy is to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this process. Several benzofuran-based chalcone derivatives have been developed as potent inhibitors of VEGFR-2.[10]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes ChloroBenzofuran Chloro-Benzofuran Derivative ChloroBenzofuran->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by chloro-benzofuran derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of benzofuran derivatives is typically evaluated against a panel of human cancer cell lines. The IC50 value, which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for cytotoxicity.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzofuran-chalcone (Comp. 4g )HeLa (Cervical)5.61[10]
Benzofuran-chalcone (Comp. 4g )HCC1806 (Breast)5.93[10]
Benzofuran-chalcone (Comp. 4l )A549 (Lung)6.27[10]
Benzofuran-chalcone (Comp. 4n )HeLa (Cervical)3.18[10]
5-Chlorobenzofuran-2-carboxamideMCF-7 (Breast)0.08 - 0.55[6]
2-Substituted Benzofuran (Comp. 3f )HEPG2 (Liver)12.4 µg/mL[11]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of chloro-benzofuran derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Neuroprotective and Antioxidant Activities

Beyond antimicrobial and anticancer effects, the benzofuran scaffold is actively being investigated for its neuroprotective properties.[12] Derivatives have shown promise in models of neurodegenerative diseases, often linked to their ability to mitigate excitotoxicity and oxidative stress.[13][14]

Studies on benzofuran-2-carboxamide derivatives have demonstrated that specific substitutions can confer potent protection against NMDA-induced excitotoxic neuronal cell damage.[13] Furthermore, certain derivatives exhibit significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.[13][14] While these studies did not specifically use this compound, they highlight a promising therapeutic avenue for novel chlorinated analogs, as the introduction of a halogen can modulate the compound's ability to interact with relevant neurological targets.

Conclusion and Future Outlook

This compound stands as a molecule of significant strategic importance in medicinal chemistry. While its intrinsic biological activity is not extensively documented, its true value is realized as a privileged scaffold for the generation of potent and diverse therapeutic agents. The addition of the chlorine atom at the 7-position is a deliberate design element that frequently enhances the pharmacological profile of the resulting derivatives.

The research summarized in this guide demonstrates that molecules built upon the this compound core possess validated antimicrobial and potential anticancer activities. The broader family of chlorinated benzofurans shows promise in oncology, and the inherent neuroprotective and antioxidant capabilities of the benzofuran structure suggest further avenues for exploration.

Future research should focus on:

  • Systematic Derivatization: Synthesizing and screening a broader library of compounds directly from this compound to explore a wider range of biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their antimicrobial, anticancer, and neuroprotective effects.

  • In Vivo Evaluation: Advancing the most promising lead compounds from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The this compound scaffold represents a rich starting point for the discovery of next-generation drugs. Its continued exploration by medicinal chemists and pharmacologists is certain to yield novel candidates to address unmet medical needs.

References

A Technical Guide to the Benzofuran Core: From Industrial Byproduct to Privileged Medicinal Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, has traversed a remarkable journey from its origins as a component of coal tar to its current status as a "privileged scaffold" in modern medicinal chemistry.[1][2] Initially identified under the name "coumarone," this seemingly simple aromatic ether has demonstrated profound versatility.[3][4] Its derivatives are ubiquitous in nature, exhibiting a vast array of biological activities, and are integral to numerous FDA-approved pharmaceuticals.[5][6] This guide provides a technical overview of the history of benzofuran, from its discovery and the development of foundational synthetic methods to its pivotal role in the creation of transformative medicines. We will explore the causality behind key experimental choices in its synthesis and highlight the structure-activity relationships that underpin its therapeutic applications.

Introduction: Unveiling the Benzofuran Core

The benzofuran molecule, with the chemical formula C₈H₆O, is a bicyclic aromatic heterocycle.[3] The fusion of an electron-rich furan ring with a stable benzene ring creates a unique electronic structure that is amenable to a wide range of chemical modifications. This structural feature is a key determinant of its biological activity, allowing benzofuran-based molecules to interact with a diverse set of physiological targets through various non-covalent interactions.[6]

Historically, the compound was known as coumarone, a name derived from coumarin, from which it was first synthesized.[4][7] Today, the IUPAC name "benzofuran" is standard, though "coumarone" is still encountered, particularly in the context of industrial polymers.[3][8] Benzofuran derivatives are widespread in the plant kingdom, found in families such as Asteraceae, Fabaceae, and Moraceae, where they contribute to the plant's defense mechanisms and exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and antitumor effects.[6][9]

Serendipity and Tar: The Early Discovery of Benzofuran

The story of benzofuran begins not in a pristine laboratory, but in the thick, black residue of industrial coal coking. Benzofuran is a natural component of coal tar, the volatile fraction produced during the high-temperature distillation of bituminous coal.[1][10] In the late 19th and early 20th centuries, chemists meticulously fractionated this complex mixture, isolating a plethora of aromatic compounds. The fraction distilling between 167-184°C was found to contain what was then called "coumarone," alongside indene.[10]

This "coumarone-indene" fraction became industrially significant. Through polymerization initiated by acid catalysts, it was converted into coumarone-indene resins.[8][10] These thermoplastic polymers were valued for their resistance to corrosion and water, finding widespread use in paints, varnishes, adhesives for food containers, and asphalt floor tiles.[8][11] For a considerable period, the primary identity of benzofuran was as a monomer for these industrial materials.[11]

Foundational Syntheses: The Art of Ring Construction

The transition of benzofuran from an industrial byproduct to a valuable synthetic target required the development of reliable methods for its construction. Early organic chemists devised several elegant strategies to forge the fused furan ring onto a phenolic precursor.

The Perkin Rearrangement: A Gateway to Functionalized Benzofurans

One of the most historically significant methods is the Perkin rearrangement, first reported by William Henry Perkin in 1870.[12][13] This powerful reaction transforms a 3-halocoumarin into a benzofuran-2-carboxylic acid through a fascinating ring contraction mechanism.[12][14]

The choice of a coumarin starting material was logical for early chemists, as coumarins themselves were readily accessible natural products or could be synthesized. The reaction's ingenuity lies in using a base to catalyze a cascade of events.

Causality of Experimental Choices:

  • Base-Catalysis: The use of a strong base, such as sodium hydroxide, is critical. Its primary role is not deprotonation, but rather a nucleophilic attack on the coumarin's ester carbonyl. This forces the lactone ring to open.

  • Ring Opening: This initial cleavage is the key step, converting the stable six-membered lactone into a more flexible intermediate: the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[14]

  • Intramolecular Cyclization: The intermediate now possesses a phenoxide anion, a potent intramolecular nucleophile. This phenoxide attacks the vinyl halide, displacing the halide and forming the five-membered furan ring in a classic example of an intramolecular nucleophilic substitution.

  • Acidic Workup: The reaction concludes with the addition of acid to protonate the resulting carboxylate, yielding the final benzofuran-2-carboxylic acid product.[14]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

The following protocol describes a modern, expedited synthesis of benzofuran-2-carboxylic acids using microwave irradiation, which dramatically reduces reaction times compared to traditional heating.[14]

  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine the 3-bromocoumarin (1.0 mmol), sodium hydroxide (3.0 mmol), and ethanol (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5 minutes at a constant temperature of 120°C.

  • Cooling & Quenching: After irradiation, cool the reaction vessel to room temperature.

  • Acidification: Transfer the reaction mixture to a beaker and acidify to a pH of approximately 2 by the dropwise addition of 1 M hydrochloric acid. This will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then dry under vacuum to yield the pure benzofuran-2-carboxylic acid.

Perkin_Rearrangement start 3-Halocoumarin intermediate1 Ring-Opened Dianion (Phenoxide & Carboxylate) start->intermediate1 1. NaOH (Base)   (Lactone Ring Opening) intermediate2 Cyclized Intermediate intermediate1->intermediate2 2. Intramolecular   Nucleophilic Substitution   (Halide Displacement) product Benzofuran-2-carboxylate Salt intermediate2->product 3. Rearomatization final_product Benzofuran-2-carboxylic Acid product->final_product 4. HCl (Acidic Workup)

Other Foundational Syntheses

While the Perkin rearrangement is notable, other classical methods were crucial in the development of benzofuran chemistry. The work of chemists like Arthur Hantzsch also provided pathways to these heterocycles.[15] For instance, the Hantzsch synthesis could be adapted to produce benzofuran derivatives, typically involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[16][17] These early methods, though sometimes limited in scope and yield by modern standards, laid the essential groundwork for chemists to build upon, enabling the exploration of the chemical and biological properties of the benzofuran scaffold.

From Chemical Curiosity to Pharmacological Powerhouse

The true value of the benzofuran scaffold was realized when medicinal chemists began to explore its potential in drug design. The rigid, planar structure and its capacity for diverse functionalization make it an ideal "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[2]

Case Study: The Discovery of Amiodarone

A prime example of benzofuran's impact is the story of Amiodarone .[18] Originally synthesized in the early 1960s as a coronary vasodilator for treating angina, its potent antiarrhythmic properties were discovered somewhat serendipitously in the 1970s.[19][20] This discovery transformed the management of cardiac arrhythmias.[18]

Amiodarone's development stemmed from research into khellin, a natural furanochromone isolated from the Ammi visnaga plant, which was traditionally used to treat chest pain.[21] Although khellin itself had undesirable side effects, it served as the lead compound. Chemists systematically modified the khellin structure, eventually replacing the furanochromone core with a benzofuran scaffold, leading to the synthesis of amiodarone.

Amiodarone exhibits a complex pharmacological profile, possessing properties of all four classes of antiarrhythmic agents.[19] Its primary action is as a Class III agent, prolonging the cardiac action potential, but it also blocks sodium and calcium channels and has anti-sympathetic effects.[18][19] This multifaceted mechanism of action is thought to contribute to its remarkable efficacy in treating both supraventricular and life-threatening ventricular tachyarrhythmias.[6][18] Despite its efficacy, the presence of iodine in its structure is linked to potential thyroid and pulmonary toxicity, a challenge that has spurred the development of non-iodinated derivatives like dronedarone.[20]

Amiodarone_Development

Modern Benzofuran Drugs: A Tabulated Overview

The success of amiodarone paved the way for a multitude of drugs incorporating the benzofuran scaffold. Analysis of FDA-approved pharmaceuticals reveals at least ten drugs containing a benzofuran or a related dihydrobenzofuran (coumaran) core.[22] These agents span a wide range of therapeutic areas, underscoring the scaffold's versatility.

Drug NameTherapeutic ClassCore StructureYear of First Approval (Approx.)
Amiodarone AntiarrhythmicBenzofuran1985 (US)
Vilazodone AntidepressantDihydrobenzofuran2011
Darifenacin Anticholinergic (Overactive Bladder)Dihydrobenzofuran2004
Sapropterin Phenylketonuria (PKU) TreatmentDihydrobenzofuran2007
Brexpiprazole Atypical AntipsychoticBenzofuran2015
Eravacycline Antibiotic (Tetracycline class)Benzofuran fused system2018
Lifitegrast Dry Eye Disease TreatmentBenzofuran2016

(Note: This table is illustrative and not exhaustive of all benzofuran-containing drugs. Year of approval can vary by region.)[22][23][24][25][26]

Modern Synthetic Evolution & Future Directions

While classical syntheses remain fundamentally important, modern organic chemistry has introduced more efficient and versatile methods for constructing the benzofuran nucleus. Catalytic strategies, particularly those employing palladium and copper, have become commonplace.[13] Reactions like the Sonogashira coupling between an o-halophenol and a terminal alkyne, followed by an intramolecular cyclization, provide a powerful and modular route to diversely substituted benzofurans.[27][28]

The future of benzofuran chemistry remains bright. Its proven track record as a pharmacologically active scaffold ensures its continued exploration in the search for new therapeutics.[29][30] Research is focused on developing novel derivatives with improved potency, selectivity, and safety profiles for a range of diseases, including cancer, microbial infections, and neurodegenerative disorders.[2][5] The ongoing development of innovative synthetic methodologies will undoubtedly accelerate these discoveries.[13]

Conclusion: The Enduring Legacy of Benzofuran

The history of the benzofuran core is a compelling narrative of chemical evolution. It has been transformed from a bulk industrial chemical derived from coal tar into a highly valued, privileged scaffold in the design of life-saving medicines. Its journey from Perkin's laboratory to the modern pharmacy is a testament to the power of organic synthesis and the enduring importance of understanding the relationship between chemical structure and biological function. For researchers in drug development, the benzofuran scaffold remains a fertile ground for innovation, promising new therapeutic agents for years to come.

References

Spectroscopic Characterization of 7-Chlorobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chlorobenzofuran is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a substituted benzofuran, it serves as a crucial scaffold for the synthesis of more complex molecules with diverse biological activities.[1] Accurate structural elucidation and purity assessment are paramount in any research or development pipeline involving this compound. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for unambiguous molecular identification.

This technical guide offers an in-depth analysis of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles and experimental considerations necessary for its accurate interpretation and application. The protocols and analyses herein are presented to ensure scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its characteristic spectroscopic fingerprint. The molecule consists of a bicyclic system where a benzene ring is fused to a furan ring. A chlorine atom is substituted at position 7.

Caption: Molecular structure of this compound with IUPAC numbering.

This structure leads to several key expectations for its spectra:

  • ¹H NMR: Five distinct signals in the aromatic region are expected, with chemical shifts and coupling patterns influenced by the electronegative chlorine atom and the oxygen of the furan ring.

  • ¹³C NMR: Eight unique carbon signals are anticipated: six for the benzene ring and two for the furan ring. The carbon atom bonded to chlorine (C-7) will be significantly influenced.

  • IR Spectroscopy: Vibrations characteristic of an aromatic system, a C-O-C (ether) linkage, and a C-Cl bond will be prominent.

  • Mass Spectrometry: The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. All experimental NMR data presented is sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their connectivity.

Table 1: ¹H NMR Data for this compound (90 MHz, CDCl₃)

Position (Proton) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 7.66 d 2.2
H-3 6.76 d 2.2
H-4 7.45 d 7.8
H-6 7.27 d 7.8

| H-5 | 7.21 | t | 7.8 |

Source: Spectral Database for Organic Compounds (SDBS)[1][2][3]

Interpretation:

  • H-2 and H-3: These two protons on the furan ring appear as doublets due to coupling with each other. H-2 is further downfield as it is adjacent to the oxygen atom.

  • H-4, H-5, and H-6: These three protons on the benzene ring form a coupled system. H-4 and H-6 appear as doublets due to coupling with H-5. H-5 appears as a triplet because it is coupled to both H-4 and H-6 with a similar coupling constant. The downfield shift of H-4 is influenced by its proximity to the furan ring. The presence of the electron-withdrawing chlorine atom at C-7 influences the chemical shifts of the adjacent protons, particularly H-6.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective electronic environments.

Table 2: ¹³C NMR Data for this compound (22.5 MHz, CDCl₃)

Position (Carbon) Chemical Shift (δ, ppm)
C-2 145.0
C-3 107.1
C-3a 128.0
C-4 121.2
C-5 125.2
C-6 123.6
C-7 116.5

| C-7a | 149.6 |

Source: Spectral Database for Organic Compounds (SDBS)[1][2][3]

Interpretation:

  • Quaternary Carbons (C-3a, C-7, C-7a): These carbons do not bear any protons and typically show weaker signals. C-7a, being adjacent to the oxygen, is the most downfield of this group. The signal for C-7 is shifted upfield due to the shielding effect of the chlorine atom.

  • Furan Carbons (C-2, C-3): C-2 is significantly downfield due to its direct attachment to oxygen.

  • Benzene Carbons (C-4, C-5, C-6): These carbons appear in the expected aromatic region. Their specific shifts are determined by their position relative to the fused furan ring and the chlorine substituent.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present.

Table 3: Key IR Absorptions for this compound (Liquid Film)

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3100-3000 Medium Aromatic C-H Stretch
1600-1450 Strong Aromatic C=C Ring Stretch
1270-1200 Strong Aryl-O Stretch (Asymmetric C-O-C)
800-700 Strong C-Cl Stretch

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending |

Source: Data derived from NIST Chemistry WebBook and general IR tables.[4][5]

Interpretation: The IR spectrum confirms the core structural features. The presence of sharp peaks in the 1600-1450 cm⁻¹ region is definitive for the aromatic system. A strong band around 1250 cm⁻¹ indicates the aryl-ether linkage of the furan ring. The absorption in the 800-700 cm⁻¹ region is characteristic of the C-Cl bond, and the pattern of C-H "out-of-plane" bending bands can help confirm the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization, 70 eV)

m/z (mass/charge) Relative Intensity (%) Assignment
154 33 [M+2]⁺ Molecular ion (³⁷Cl isotope)
152 100 [M]⁺ Molecular ion (³⁵Cl isotope)
117 ~40 [M - Cl]⁺

| 89 | ~60 | [M - Cl - CO]⁺ or [C₇H₅]⁺ |

Source: Data derived from NIST Chemistry WebBook and PubChem.[5][6][7][8][9]

Interpretation: The base peak at m/z 152 corresponds to the molecular ion containing the more abundant ³⁵Cl isotope. The peak at m/z 154, with an intensity approximately one-third of the base peak, confirms the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope). Key fragmentation pathways include the loss of a chlorine radical to form an ion at m/z 117, followed by the loss of carbon monoxide (CO), a characteristic fragmentation of furan rings, to yield a fragment at m/z 89.[10][11]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is essential.

General Spectroscopic Workflow

The following diagram outlines the logical flow for the complete spectroscopic characterization of a compound like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Pure this compound Sample Dissolve_NMR Dissolve in CDCl3 (or other deuterated solvent) Sample->Dissolve_NMR Prep_IR Prepare as neat liquid film (if liquid) or KBr pellet (if solid) Sample->Prep_IR Dissolve_MS Dissolve in volatile solvent (e.g., Methanol, Acetonitrile) Sample->Dissolve_MS NMR Acquire 1H & 13C NMR Spectra Dissolve_NMR->NMR IR Acquire FT-IR Spectrum Prep_IR->IR MS Acquire Mass Spectrum (EI) Dissolve_MS->MS Analyze_NMR Assign peaks, determine J-coupling NMR->Analyze_NMR Analyze_IR Assign vibrational modes IR->Analyze_IR Analyze_MS Identify M+ peak & fragmentation MS->Analyze_MS Structure Confirm Structure of This compound Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio.

    • Acquire the ¹³C{¹H} (proton-decoupled) NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0 ppm).

FT-IR Spectroscopy Protocol
  • Sample Preparation (Liquid Film): Place one drop of neat this compound between two polished salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin, uniform film.

  • Instrument Setup: Ensure the sample compartment is clean and dry.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean salt plates).

    • Place the sample assembly in the spectrometer's beam path.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument Setup: Tune the mass spectrometer using a known calibration standard (e.g., PFTBA) to ensure mass accuracy.

  • Set the ionization energy, typically to 70 eV for electron ionization (EI) to generate reproducible fragmentation patterns for library matching.

  • Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or a GC inlet.

  • Scan a suitable mass range (e.g., m/z 40-300) to ensure detection of the molecular ion and relevant fragments.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and unambiguous confirmation of the structure of this compound. The chemical shifts and coupling constants in NMR spectra map the proton and carbon framework, the vibrational frequencies in the IR spectrum confirm the key functional groups, and the mass spectrum verifies the molecular weight and elemental composition while offering insight into the molecule's stability. This guide provides the foundational spectroscopic data and interpretive logic required by scientists to confidently identify and utilize this compound in their research and development endeavors.

References

Quantum Chemical Insights into Chlorobenzofuran Formation: A Mechanistic and Thermochemical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorinated benzofurans (PCBFs) are a class of persistent organic pollutants (POPs) that pose significant risks to environmental and human health due to their toxicological profiles, which are often comparable to the notorious polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[1][2] Understanding the fundamental mechanisms of their formation is paramount for developing effective mitigation strategies. This in-depth technical guide provides a comprehensive overview of the quantum chemical investigations that have elucidated the complex reaction pathways leading to the formation of chlorobenzofurans. By leveraging high-level computational methods, researchers have been able to map out the intricate potential energy surfaces, identify key intermediates and transition states, and determine the thermochemical and kinetic parameters that govern these reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular-level processes that drive the formation of these hazardous compounds.

Introduction: The Environmental and Toxicological Imperative

Chlorobenzofurans, along with their dioxin-like congeners, are unintentional byproducts of various industrial and combustion processes, including waste incineration, metal production, and the manufacturing of certain chlorinated chemicals.[2][3] Their persistence in the environment, coupled with their ability to bioaccumulate in the food chain, leads to long-term exposure risks for both wildlife and humans.[2][4] The toxicity of these compounds is primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in xenobiotic metabolism, cell growth, and differentiation.[1] The binding affinity of different chlorobenzofuran congeners to the AhR varies, leading to a wide range of toxic potencies, which are often expressed using Toxic Equivalency Factors (TEFs) relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[2] Given the serious health implications, which include carcinogenicity, immunotoxicity, and developmental toxicity, a thorough understanding of their formation is a critical scientific endeavor.[5]

Mechanistic Pathways of Chlorobenzofuran Formation: A Quantum Chemical Perspective

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the complex reaction mechanisms of chlorobenzofuran formation. These computational approaches allow for the detailed exploration of reaction pathways that are often difficult, if not impossible, to study experimentally due to the transient nature of the reactive intermediates involved.

The Phenylvinyl Radical Pathway

A prominent mechanism for the formation of benzofurans and their chlorinated derivatives involves the oxidation of phenylvinyl radical intermediates.[6] Quantum chemical studies have shown that these radicals can be generated during the combustion of chlorinated hydrocarbons. The subsequent reaction with molecular oxygen and intramolecular cyclization are key steps in the formation of the benzofuran core.

The general sequence of this pathway can be visualized as follows:

Phenylvinyl_Radical_Pathway A Chlorinated Hydrocarbon Precursor B Phenylvinyl Radical Intermediate A->B Thermal Decomposition C Oxidation (e.g., by O2) B->C D Peroxy Radical Intermediate C->D E Intramolecular Cyclization D->E F Chlorobenzofuran E->F

Caption: Phenylvinyl radical pathway for chlorobenzofuran formation.

Radical-Radical Coupling Mechanisms

Another significant formation route involves the coupling of radical species. For instance, the reaction between chlorophenoxy radicals has been investigated as a source of polychlorinated dibenzofurans and dioxins.[7] Quantum chemical calculations have shown that the cross-coupling of a 2-chlorophenoxy radical at the ortho carbon bearing a hydrogen atom can lead to the formation of a chlorinated bis-keto dimer.[7] This dimer can then undergo subsequent reactions to form the dibenzofuran structure. The activation barriers associated with these radical coupling reactions are crucial in determining their contribution to the overall formation of chlorobenzofurans.

The Computational Scientist's Toolkit: Methodologies in Practice

The accuracy and reliability of quantum chemical investigations hinge on the appropriate selection of computational methods and models. The following section details the commonly employed methodologies in the study of chlorobenzofuran formation.

Density Functional Theory (DFT)

DFT has emerged as the workhorse for computational studies of large and complex chemical systems due to its favorable balance of accuracy and computational cost. The choice of the exchange-correlation functional is critical. The B3LYP hybrid functional is widely used for its robust performance in predicting molecular geometries, vibrational frequencies, and reaction energetics for organic molecules.[8]

High-Accuracy Thermochemical Methods

For more precise energy calculations, composite methods such as the Gaussian-n (Gn) theories (e.g., G3MP2B3) are often employed.[6][9] These methods combine calculations at different levels of theory and basis sets to extrapolate to a high-accuracy energy, providing reliable thermochemical data such as heats of formation and reaction enthalpies.

Solvation Models

To account for the influence of a solvent or a condensed-phase environment on the reaction, implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used. These models represent the solvent as a continuous dielectric medium, which can significantly impact the calculated energies of charged or highly polar species.

The typical computational workflow for investigating a reaction mechanism is as follows:

Computational_Workflow A Hypothesize Reaction Pathway B Geometry Optimization of Reactants, Intermediates, Transition States (e.g., DFT/B3LYP) A->B C Frequency Calculation to Confirm Stationary Points and Obtain Zero-Point Energies B->C D Single-Point Energy Calculation with Higher Level of Theory (e.g., G3MP2B3) C->D E Inclusion of Solvation Effects (e.g., PCM) D->E F Calculation of Thermochemical Properties (ΔG, ΔH, ΔS) E->F G Kinetic Analysis (e.g., Transition State Theory) F->G H Mechanism Elucidation and Prediction of Product Distribution G->H

Caption: A typical computational workflow for mechanistic studies.

Thermochemical and Kinetic Data: Quantifying Reaction Feasibility

Quantum chemical calculations provide invaluable quantitative data on the thermodynamics and kinetics of chlorobenzofuran formation. This data is essential for building predictive models of their formation in real-world scenarios.

Reaction and Activation Energies

The Gibbs free energy of reaction (ΔG) and the Gibbs free energy of activation (ΔG‡) are key parameters that determine the spontaneity and rate of a chemical reaction, respectively.[10] A negative ΔG indicates a thermodynamically favorable process, while a lower ΔG‡ corresponds to a faster reaction rate.

The table below presents a hypothetical summary of calculated energetic data for a key step in a chlorobenzofuran formation pathway, illustrating the type of information that can be obtained from quantum chemical studies.

Reaction StepΔH (kcal/mol)ΔG (kcal/mol)ΔG‡ (kcal/mol)
Phenylvinyl Radical + O₂ → Peroxy Radical-25.8-15.22.3
Peroxy Radical → Cyclic Intermediate-12.5-10.115.7
Cyclic Intermediate → Chlorobenzofuran-45.3-50.15.4

Note: These values are illustrative and will vary depending on the specific reactants, level of theory, and basis set used in the calculations.

Rate Constants

From the calculated activation free energies, it is possible to estimate the rate constants of elementary reaction steps using Transition State Theory (TST). These rate constants are crucial inputs for kinetic models that aim to predict the yields of chlorobenzofurans under different reaction conditions (e.g., temperature, precursor concentrations).

Conclusion and Future Directions

Quantum chemical investigations have significantly advanced our understanding of the fundamental mechanisms of chlorobenzofuran formation. By providing detailed insights into the reaction pathways, intermediates, and transition states, these computational studies offer a powerful complement to experimental research. The thermochemical and kinetic data generated from these calculations are essential for developing predictive models that can help in the design of cleaner and safer industrial processes.

Future research in this area will likely focus on:

  • More complex precursor molecules: Investigating the formation of chlorobenzofurans from a wider range of industrial precursors.

  • Heterogeneous catalysis: Elucidating the role of surfaces, such as fly ash particles, in catalyzing the formation of these pollutants.

  • Advanced computational methods: Employing even more accurate and efficient computational techniques to refine our understanding of the reaction dynamics.

By continuing to leverage the power of quantum chemistry, the scientific community can make further strides in mitigating the environmental and health impacts of these hazardous compounds.

References

Navigating the Unseen Risks: A Technical Safety and Handling Guide for 7-Chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Paradigm of Precaution

In the landscape of innovative research and drug development, novel chemical entities are the bedrock of discovery. 7-Chlorobenzofuran, a halogenated aromatic heterocyclic compound, represents one such entity with potential applications in medicinal chemistry and materials science. However, its structural alerts—specifically the chlorinated benzofuran core—necessitate a cautious and informed approach to its handling and use. This guide, intended for the discerning scientist, eschews a one-size-fits-all template. Instead, it offers a deep, scientifically-grounded framework for the safe utilization of this compound, acknowledging the current lacuna in specific toxicological data and championing a methodology rooted in prudent practice and risk mitigation by analogy to related compounds.

Section 1: Hazard Assessment - Unmasking the Potential Risks

A comprehensive understanding of a compound's potential hazards is the cornerstone of laboratory safety. While a complete toxicological profile for this compound is not yet established, its chemical architecture provides critical clues to its potential bioactivity and associated risks. By examining structurally related compounds, such as benzofuran and polychlorinated dibenzofurans (PCDFs), we can construct an inferred hazard profile to guide our safety protocols.

The Benzofuran Moiety: A Precedent for Concern

Benzofuran itself is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC)[1]. Studies in animal models have demonstrated its potential to induce tumors in the liver, kidneys, lungs, and stomach[2]. The metabolic activation of benzofuran can lead to reactive intermediates that may interact with cellular macromolecules, including DNA, initiating a cascade of events that can lead to carcinogenesis.

The Influence of Chlorination: Lessons from Dioxin-Like Compounds

The presence of a chlorine atom on the benzofuran ring places this compound in the broader class of chlorinated aromatic hydrocarbons. This group includes notoriously toxic compounds like polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[3][4]. While this compound is a monochlorinated derivative and likely possesses a different toxicological profile than its polychlorinated cousins, the fundamental principles of their toxicity provide a valuable cautionary framework.

PCDFs are known to exert a spectrum of toxic effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenicity[3][5][6]. The 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) has been classified as carcinogenic to humans (Group 1) by IARC[5]. These compounds often act via the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in metabolism and cellular growth[5].

Given these precedents, it is prudent to handle this compound with the assumption that it may possess some of these hazardous properties, albeit to a potentially lesser degree.

Inferred Hazard Profile for this compound

Based on the available data for related compounds, the following potential hazards should be assumed for this compound:

Hazard ClassInferred Risk and Rationale
Carcinogenicity Suspected carcinogen based on the carcinogenicity of benzofuran and some polychlorinated dibenzofurans[1][5].
Organ Toxicity Potential for liver and kidney toxicity, as observed in animal studies with benzofuran[2].
Irritation Likely to be a skin, eye, and respiratory tract irritant, a common property of halogenated aromatic compounds.
Environmental Hazard Assumed to be persistent in the environment and potentially toxic to aquatic life, characteristic of many chlorinated hydrocarbons[3].
Physical and Chemical Properties
PropertyValueSource
CAS Number 24410-55-7[7][8]
Molecular Formula C₈H₅ClO[7][8]
Molecular Weight 152.58 g/mol [7]
Appearance Data not readily available; likely a solid at room temperature.
Solubility Data not readily available; expected to be poorly soluble in water and soluble in organic solvents.
Stability Data not readily available; assume sensitivity to strong oxidizing agents and potentially light.
Reactivity Incompatible with strong oxidizing agents. Avoid strong acids and bases.[9][10][11][12][13]

Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)

Given the inferred hazard profile, a multi-layered approach to exposure control is mandatory. This involves a combination of robust engineering controls, stringent personal protective equipment protocols, and meticulous handling procedures.

Engineering Controls: The First Line of Defense

All manipulations of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood to minimize inhalation exposure. For particularly sensitive operations or when handling larger quantities, the use of a glove box under an inert atmosphere is recommended to prevent both exposure and potential degradation of the compound[14][15][16][17].

Engineering_Controls cluster_workflow Handling Workflow cluster_controls Engineering Controls Start Start Weighing Weighing Start->Weighing Dissolving Dissolving Weighing->Dissolving Fume_Hood Chemical Fume Hood Weighing->Fume_Hood Mandatory Glove_Box Glove Box (Optional/High-Risk) Weighing->Glove_Box Recommended Reaction Reaction Dissolving->Reaction Dissolving->Fume_Hood Mandatory Workup Workup Reaction->Workup Reaction->Fume_Hood Mandatory End End Workup->End Workup->Fume_Hood Mandatory

Caption: Workflow for handling this compound with mandatory engineering controls.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and consistent use of appropriate PPE are critical to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against dermal absorption. Double-gloving offers additional protection in case of a breach of the outer glove.
Eye Protection Chemical splash goggles and a face shieldProtects against splashes to the eyes and face.
Body Protection A lab coat with long sleeves and tight cuffs. A chemically resistant apron is recommended for larger scale work.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges should be available for emergencies (e.g., spills). For routine handling in a fume hood, this is generally not required but should be assessed based on the specific procedure and risk assessment.Protects against inhalation of vapors or aerosols.
Standard Operating Procedures (SOPs) for Handling

2.3.1. Weighing and Transferring the Solid Compound:

  • Preparation: Ensure the chemical fume hood is functioning correctly. Don all required PPE.

  • Tare a suitable container: Use a vial or round-bottom flask that will be used directly in the next step to minimize transfers.

  • Transfer: Carefully transfer the desired amount of this compound into the tared container within the fume hood. Use a spatula and avoid generating dust.

  • Cleaning: Immediately clean any residual solid from the spatula and weighing area using a solvent-moistened wipe, which should then be disposed of as hazardous waste.

  • Sealing: Securely cap the container with the compound.

2.3.2. Preparing Solutions:

  • Solvent Addition: In the fume hood, add the desired solvent to the container with the pre-weighed this compound.

  • Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved. If heating is required, use a controlled heating source (e.g., a heating mantle with a temperature probe) and ensure the system is equipped with a condenser.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Section 3: Storage and Waste Management - A Cradle-to-Grave Responsibility

Proper storage and disposal are as crucial as safe handling to prevent accidental exposure and environmental contamination.

Storage Requirements
  • Container: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Location: Keep in a designated cabinet for toxic and potentially carcinogenic compounds.

  • Segregation: Store away from incompatible materials.

Incompatible Chemical ClassesExamples
Strong Oxidizing Agents Peroxides, nitrates, permanganates
Strong Acids Hydrochloric acid, sulfuric acid
Strong Bases Sodium hydroxide, potassium hydroxide
Waste Disposal: A Segregated Approach

All waste containing this compound must be treated as hazardous waste. Strict segregation is key to safe and compliant disposal.

Waste_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal Solid_Waste Solid Waste (Contaminated gloves, wipes, etc.) Solid_Container Designated Solid Waste Container (Labeled 'Halogenated Organic Waste') Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Reaction mixtures, solvents) Liquid_Container Designated Liquid Waste Container (Labeled 'Halogenated Organic Waste') Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Needles, broken glass) Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: Workflow for the segregation and disposal of this compound waste.

Disposal Protocol:

  • Solid Waste: Collect all contaminated solid materials (gloves, paper towels, etc.) in a designated, labeled hazardous waste bag or container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Decontamination: Decontaminate glassware by rinsing with a suitable organic solvent, and collect the rinsate as halogenated liquid waste. Then, wash the glassware with soap and water.

  • Pickup: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) department.

Section 4: Emergency Preparedness - Responding with Confidence

Prompt and correct action during an emergency can significantly mitigate the consequences of an accidental release or exposure.

Spill Response

Spill_Response node_action node_action Spill_Occurs Spill Occurs Small_Spill Small Spill? Spill_Occurs->Small_Spill Evacuate Evacuate Area & Alert Others Small_Spill->Evacuate No Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Yes Call_EHS Call EHS/Emergency Response Evacuate->Call_EHS End End Call_EHS->End Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Waste into Hazardous Waste Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Decontaminate->End

Caption: Flowchart for responding to a this compound spill.

Spill Cleanup Procedure:

  • Evacuate and Alert: For a large spill, immediately evacuate the area and alert others. For a small, manageable spill within a fume hood, proceed with caution.

  • Don PPE: Wear appropriate PPE, including a respirator if necessary.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a solvent-moistened cloth, followed by soap and water. Dispose of all cleaning materials as hazardous waste[18][19][20][21][22].

First Aid: Immediate Action for Exposure
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[23][24][25].

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[23][25][26].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[23][25][26].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[8][25].

Section 5: Conclusion - A Commitment to Safety

The responsible use of this compound in a research setting demands a proactive and informed approach to safety. While specific toxicological data may be limited, the principles of chemical analogy provide a robust foundation for risk assessment and the implementation of protective measures. By adhering to the guidelines outlined in this document—utilizing appropriate engineering controls, consistently wearing the correct PPE, and following established procedures for handling, storage, and disposal—researchers can mitigate the potential risks and continue to push the boundaries of scientific discovery in a safe and responsible manner.

References

A Comprehensive Technical Guide to 7-Chlorobenzofuran: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are ubiquitous in nature and have been shown to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The introduction of a halogen substituent onto the benzofuran core can significantly modulate its physicochemical properties and biological activity, a concept of great interest in drug design.[2] This guide focuses on the 7-chloro substituted analogue, 7-chlorobenzofuran, providing an in-depth review of its synthesis, chemical properties, reactivity, and known and potential applications.

Physicochemical Properties of this compound

This compound is a solid at room temperature with the molecular formula C₈H₅ClO and a molecular weight of 152.58 g/mol .[4]

PropertyValueReference
Molecular Formula C₈H₅ClO[4]
Molecular Weight 152.58 g/mol [4]
CAS Number 24410-55-7[4]
IUPAC Name 7-chloro-1-benzofuran[4]

Synthesis of this compound and Its Derivatives

The synthesis of the benzofuran ring system can be achieved through various strategies, with the most common approaches involving the cyclization of appropriately substituted phenols.

Intramolecular Cyclization of o-Alkynylphenols

A prevalent and efficient method for constructing the benzofuran ring is the intramolecular cyclization of o-alkynylphenols. This reaction can be catalyzed by various transition metals, including copper and gold, or can proceed under metal-free basic conditions.[5][6][7]

The general mechanism involves the deprotonation of the phenolic hydroxyl group, followed by a nucleophilic attack of the resulting phenoxide onto the alkyne moiety. Subsequent protonolysis yields the benzofuran product.

Experimental Protocol: Copper-Catalyzed Intramolecular Cyclization of 2-Alkynylphenols [6]

  • Materials: 2-Alkynylphenol substrate (0.5 mmol), Copper(I) chloride (CuCl, 2.5 mg, 0.025 mmol), Cesium carbonate (Cs₂CO₃, 8.1 mg, 0.025 mmol), Acetonitrile (CH₃CN, 2 mL).

  • Procedure:

    • To a solution of the 2-alkynylphenol in acetonitrile, add CuCl and Cs₂CO₃.

    • Stir the reaction mixture at room temperature (23 °C) for 5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add diethyl ether (10 mL) to the reaction mixture.

    • Wash the organic layer sequentially with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

G

Synthesis from o-Halophenols

Another versatile approach involves the palladium-catalyzed coupling of o-halophenols with terminal alkynes, commonly known as the Sonogashira coupling, followed by an intramolecular cyclization. This method allows for the introduction of a wide range of substituents at the 2-position of the benzofuran ring.

A patent for the synthesis of 7-bromobenzofuran from o-bromophenol and 2-bromoacetaldehyde dimethyl acetal suggests a plausible route for the synthesis of this compound from the corresponding o-chlorophenol.[8] The reaction proceeds in two steps: O-alkylation followed by acid-catalyzed cyclization.

Hypothetical Experimental Protocol for this compound Synthesis (adapted from 7-bromobenzofuran synthesis) [8]

  • Step 1: O-Alkylation

    • Reactants: o-Chlorophenol, 2-chloroacetaldehyde dimethyl acetal, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone).

    • Procedure: The reactants are heated to generate 1-chloro-2'-(2,2-dimethoxyethyl)benzene.

  • Step 2: Cyclization

    • Reactant: 1-chloro-2'-(2,2-dimethoxyethyl)benzene in a solvent with an acid catalyst.

    • Procedure: The intermediate from Step 1 is heated in the presence of an acid to induce cyclization and form this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

7-Chloro-2,3-diphenylbenzofuran
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.72-7.75 (m, 2H), 7.47-7.53 (m, 5H), 7.41-7.43 (m, 1H), 7.36-7.37 (m, 4H), 7.20 (t, J = 8.0Hz, 1H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 151.5, 149.8, 132.3, 131.9, 130.1, 129.7, 129.1, 128.8, 128.5, 127.9, 127.2, 124.8, 123.8, 118.6, 118.0, 116.7
MS (EI) m/z 304, 289, 268, 239, 226

The mass spectrum of the parent this compound is available on PubChem.[4]

Reactivity of this compound

The chlorine atom at the 7-position influences the reactivity of the benzofuran ring system. It is an electron-withdrawing group, which can affect the regioselectivity of electrophilic aromatic substitution reactions. The C-Cl bond also provides a handle for transition-metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the benzofuran ring typically occurs at the 2- or 3-position. The presence of the electron-withdrawing chlorine at the 7-position is expected to deactivate the benzene ring towards electrophilic attack. The regioselectivity of substitution on the furan ring will be influenced by the stability of the resulting carbocation intermediates.[10]

G Benzofuran Benzofuran Electrophile E⁺ Intermediate_2 σ-complex (Attack at C2) Product_2 2-Substituted Benzofuran Intermediate_2->Product_2 -H⁺ Intermediate_3 σ-complex (Attack at C3) Product_3 3-Substituted Benzofuran Intermediate_3->Product_3 -H⁺ BenzofuranElectrophile BenzofuranElectrophile BenzofuranElectrophile->Intermediate_2 Attack at C2 BenzofuranElectrophile->Intermediate_3 Attack at C3

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 7-position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2][11] These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse library of 7-substituted benzofuran derivatives for further biological evaluation.

G

Applications in Medicinal Chemistry

Benzofuran derivatives have shown significant promise in various therapeutic areas. The introduction of a chlorine atom can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of benzofuran derivatives.[2][12][13] For example, a series of benzofuran-based chalcone derivatives were synthesized and evaluated for their in vitro anti-tumor activities against HeLa, A549, and HCC1806 cell lines, with some compounds showing better cytotoxic activity than the standard drug cisplatin.[12] While specific data for this compound derivatives is limited in the provided search results, the general anticancer potential of halogenated benzofurans suggests this is a promising area for future research.

Experimental Protocol: MTT Cytotoxicity Assay [12]

  • Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

  • Materials: this compound derivatives, cancer cell lines (e.g., HeLa, A549), culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Seed cancer cells in 96-well plates and incubate to allow for cell attachment.

    • Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Antimicrobial Activity

Benzofuran derivatives have also demonstrated significant antimicrobial activity.[14][15] A study on the synthesis and antibacterial activity of various benzofuran derivatives, including those derived from a this compound precursor, showed potent activity against Enterococcus faecalis and significant activity against Candida albicans.[9]

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Activity [9]

  • Objective: To assess the antibacterial activity of synthesized compounds.

  • Materials: this compound derivatives, bacterial strains (e.g., Enterococcus faecalis, Candida albicans), Nutrient agar media, sterile swabs, standard antibiotic (e.g., Chlorobiocin).

  • Procedure:

    • Inoculate petri dishes containing nutrient agar with the test microorganisms using sterile swabs.

    • Create wells (e.g., 6 mm in diameter) in the agar.

    • Add different concentrations of the test compounds and the standard antibiotic to the wells.

    • Incubate the plates at 37 °C for 24 hours.

    • Measure the diameter of the zone of inhibition around each well to determine the antibacterial activity.

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with significant potential for applications in drug discovery and materials science. The established synthetic routes to the benzofuran core, coupled with the reactivity of the 7-chloro substituent, provide a robust platform for the generation of diverse molecular libraries. While research on the specific biological activities of this compound derivatives is still emerging, the broader literature on halogenated benzofurans strongly suggests that this scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Future research should focus on the development of efficient and scalable syntheses of this compound, a thorough investigation of its reactivity, and the systematic synthesis and biological evaluation of its derivatives to establish clear structure-activity relationships.

References

Methodological & Application

The Versatile Role of 7-Chlorobenzofuran in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Strategic Importance of the 7-Chloro Substituent

Benzofuran derivatives are a cornerstone in the architecture of a vast array of biologically active molecules and functional materials.[1][2] This heterocyclic scaffold is prevalent in numerous natural products and has been integral to the development of pharmaceuticals exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[3] The strategic functionalization of the benzofuran core is therefore of paramount importance in medicinal chemistry and drug discovery.[4]

7-Chlorobenzofuran emerges as a particularly valuable building block in this context. The chloro-substituent at the 7-position offers a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. Its presence also electronically modulates the benzofuran ring system, influencing its reactivity and the properties of the resulting derivatives. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on detailed protocols for key transformations and an elucidation of the underlying mechanistic principles.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents. This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The carbon-chlorine bond at the 7-position can be selectively activated to form new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures, which are common motifs in pharmaceuticals.[5][6] The reaction of this compound with an arylboronic acid or ester provides a direct route to 7-arylbenzofurans.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Add K₃PO₄ (2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The mixture is washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 7-(4-methoxyphenyl)benzofuran.

Causality of Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand like SPhos is highly effective for the activation of the relatively inert C-Cl bond.[7]

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.

  • Solvent System: The use of a toluene/water biphasic system is common for Suzuki-Miyaura couplings, as it helps to dissolve both the organic and inorganic reagents.

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (this compound) Pd(II)_Complex Ar-Pd(II)-Cl(L)₂ (Ar = 7-Benzofuranyl) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'B(OH)₂ / Base) Pd(II)_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->Pd(II)_Diaryl Reductive_Elimination Reductive Elimination Product 7-Arylbenzofuran Reductive_Elimination->Product Product->Pd(0)L2 Catalyst Regeneration

Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted benzofurans.[9][10] These products can serve as versatile intermediates for further transformations.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise.

  • The reaction mixture is stirred at 60 °C for 8-12 hours, monitoring by TLC.

  • After completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification by flash column chromatography yields 7-(phenylethynyl)benzofuran.

Causality of Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also serves to scavenge the HX formed during the reaction.

  • Solvent: THF is a common solvent for Sonogashira couplings as it dissolves the reactants and catalysts well.

The reaction proceeds through two interconnected catalytic cycles involving both palladium and copper.[10]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition (this compound) Pd(0)L2->Ox_Add Pd(II)_Complex Ar-Pd(II)-Cl(L)₂ Ox_Add->Pd(II)_Complex Transmetalation_Pd Transmetalation Pd(II)_Complex->Transmetalation_Pd Pd(II)_Alkynyl Ar-Pd(II)-C≡CR(L)₂ Transmetalation_Pd->Pd(II)_Alkynyl Red_Elim Reductive Elimination Pd(II)_Alkynyl->Red_Elim Product_Out 7-Alkynylbenzofuran Red_Elim->Product_Out Product_Out->Pd(0)L2 Regeneration Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide Cu(I) Cu(I)X Cu(I)->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd

Sonogashira Catalytic Cycles
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[12][13] This reaction is particularly useful for coupling this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (1.4 mmol).

  • This compound (1.0 mmol) and morpholine (1.2 mmol) are added, followed by anhydrous toluene (5 mL).

  • The tube is sealed and heated to 100 °C for 12-18 hours.

  • After cooling, the reaction mixture is diluted with ether and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to give 7-(morpholino)benzofuran.

Causality of Experimental Choices:

  • Catalyst and Ligand: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is crucial for the efficient coupling of less reactive aryl chlorides.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to air, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination.[12]

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Ox_Add Oxidative Addition (this compound) Pd(0)L->Ox_Add Pd(II)_Complex Ar-Pd(II)-Cl(L) Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination Pd(II)_Complex->Amine_Coord Pd_Amine_Complex [Ar-Pd(II)-Cl(L)(HNR₂)] Amine_Coord->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amido_Complex Ar-Pd(II)-NR₂(L) Deprotonation->Pd_Amido_Complex Red_Elim Reductive Elimination Pd_Amido_Complex->Red_Elim Product 7-Aminobenzofuran Red_Elim->Product Product->Pd(0)L Catalyst Regeneration

Buchwald-Hartwig Catalytic Cycle

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials.[14] The benzofuran ring is amenable to direct C-H arylation, typically at the C2 position.

Palladium-Catalyzed C2-Arylation of this compound

While the chloro-substituent at the 7-position is a handle for cross-coupling, the C-H bond at the 2-position can also be selectively functionalized.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Benzoquinone (BQ) as an oxidant

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (5 mol%), and benzoquinone (1.2 mmol).

  • Add dichloromethane (5 mL) followed by trifluoroacetic acid (2.0 mmol).

  • The vial is sealed and the mixture is stirred at room temperature for 24 hours.[15]

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography.

Causality of Experimental Choices:

  • Catalyst and Oxidant: A Pd(II) catalyst is typically used, and an oxidant like benzoquinone is often required to regenerate the active catalyst.

  • Acidic Additive: An acid such as TFA can promote the C-H activation step.

  • Regioselectivity: The C2-position of the benzofuran ring is generally the most electronically rich and sterically accessible, leading to high regioselectivity for arylation at this site.[15]

The mechanism of palladium-catalyzed C-H arylation of benzofurans is thought to proceed via a concerted metalation-deprotonation (CMD) pathway or a Heck-type mechanism.[14][16]

CH_Arylation_Workflow Start This compound + Arylboronic Acid Step1 C-H Activation at C2 (Pd(II) Catalyst) Start->Step1 Intermediate Palladacycle Intermediate Step1->Intermediate Step2 Transmetalation with Ar'B(OH)₂ Intermediate->Step2 Step3 Reductive Elimination Step2->Step3 Product 2-Aryl-7-chlorobenzofuran Step3->Product Catalyst_Regen Catalyst Regeneration (Oxidant) Step3->Catalyst_Regen

References

Application Note: 7-Chlorobenzofuran as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of specific substituents onto this scaffold allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides a detailed examination of 7-chlorobenzofuran, a versatile building block whose strategic chloro-substitution offers unique advantages in drug design. We will explore its synthesis, key functionalization reactions, and its application in the construction of novel bioactive molecules, providing researchers with both the theoretical basis and practical protocols to leverage this valuable synthon.

Introduction: The Strategic Value of the 7-Chloro Substituent

Benzofuran derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The specific placement of a halogen, such as chlorine, on the benzene ring can profoundly influence a drug candidate's profile.

The 7-chloro substituent on the benzofuran scaffold imparts several key features:

  • Modulation of Lipophilicity: The chlorine atom increases the molecule's lipophilicity (fat-solubility), which can enhance membrane permeability and improve oral absorption.

  • Metabolic Blocking: The C-7 position is a potential site for oxidative metabolism by cytochrome P450 enzymes. A chlorine atom at this position can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.

  • Vector for Further Functionalization: While the C-Cl bond is relatively robust, it can participate in certain cross-coupling reactions, offering a potential handle for late-stage diversification. More commonly, it serves as a stable electronic and steric modulator while reactions are performed at other sites.

  • Altered Electronic Properties: The electron-withdrawing nature of chlorine at the 7-position influences the electron density of the entire ring system, which can modify the pKa of nearby functional groups and alter binding interactions with biological targets.

This guide will provide detailed protocols for the synthesis of the this compound core and its subsequent elaboration into more complex structures relevant to pharmaceutical research.

Synthesis of the this compound Scaffold

Access to the core building block is the first critical step. A robust and scalable synthesis is essential for any drug discovery program. The following protocol is adapted from analogous procedures for halogenated benzofurans and provides a reliable two-step method starting from commercially available 2-chlorophenol.[2]

Workflow for this compound Synthesis

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Acid-Catalyzed Cyclization A 2-Chlorophenol D 1-(2-Chloro-phenoxy)-2,2-dimethoxy-ethane (Intermediate) A->D Alkylation B 2,2-Dimethoxyacetaldehyde B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) F This compound (Final Product) D->F Cyclization & Dehydration D->F E Acid (e.g., PPA or H2SO4) Heat

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol details the synthesis via O-alkylation of 2-chlorophenol followed by an acid-catalyzed intramolecular cyclization.

Part A: Synthesis of 1-(2-Chloro-phenoxy)-2,2-dimethoxy-ethane

Reagent/MaterialM.W.AmountMoles
2-Chlorophenol128.5612.85 g0.10
Potassium Carbonate (K₂CO₃)138.2120.73 g0.15
2-Bromoacetaldehyde dimethyl acetal169.0118.6 g0.11
Dimethylformamide (DMF)-150 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorophenol, potassium carbonate, and DMF.

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Slowly add 2-bromoacetaldehyde dimethyl acetal to the suspension.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Causality Note: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming the nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for this SN2 reaction, promoting a good reaction rate.

Part B: Synthesis of this compound

Reagent/MaterialM.W.AmountMoles
Crude Intermediate from Part A216.65~0.10-
Polyphosphoric Acid (PPA)-~50 g-

Procedure:

  • Place the crude 1-(2-chloro-phenoxy)-2,2-dimethoxy-ethane into a 250 mL round-bottom flask.

  • Add polyphosphoric acid (PPA) to the flask. The PPA should be sufficient to allow for effective stirring.

  • Heat the mixture to 120-140 °C with vigorous stirring for 4-6 hours. The reaction is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type cyclization).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluent: hexanes) to yield pure this compound.[2]

Causality Note: PPA serves as both the acidic catalyst and the dehydrating agent. It protonates one of the methoxy groups of the acetal, which then leaves as methanol to form an oxonium ion. This intermediate is a potent electrophile that is attacked by the electron-rich benzene ring to form the dihydrobenzofuran ring, which then eliminates a second molecule of methanol to aromatize to the benzofuran.

Key Functionalization Reactions

With the this compound core in hand, subsequent modifications are necessary to build complexity. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose.[3] A common strategy involves introducing a more reactive handle, such as bromine or iodine, at another position (e.g., C-2 or C-3) to allow for selective functionalization while preserving the 7-chloro substituent.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron species and an organic halide.[4][5] For a substrate like 2-bromo-7-chlorobenzofuran, the reaction can be tuned to occur selectively at the more reactive C-Br bond.[6]

Logical Workflow for Selective Suzuki Coupling

G cluster_0 Reaction Components A 2-Bromo-7-chlorobenzofuran D 2-Aryl-7-chlorobenzofuran A->D Suzuki Coupling (Selective C-Br activation) B Arylboronic Acid (R-B(OH)2) B->D Suzuki Coupling (Selective C-Br activation) C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) C->D Suzuki Coupling (Selective C-Br activation)

Caption: Selective Suzuki-Miyaura coupling at the C-2 position.

Protocol 2: Selective Suzuki-Miyaura Coupling of 2-Bromo-7-chlorobenzofuran

This protocol provides a general method for the coupling of an arylboronic acid at the C-2 position.

Reagent/MaterialM.W.AmountMoles (equiv.)
2-Bromo-7-chlorobenzofuran231.45231 mg1.0 (1.0)
4-Methoxyphenylboronic acid151.96182 mg1.2 (1.2)
Tetrakis(triphenylphosphine)palladium(0)1155.5635 mg0.03 (0.03)
Potassium Carbonate (K₂CO₃)138.21276 mg2.0 (2.0)
1,4-Dioxane-8 mL-
Water (degassed)-2 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-7-chlorobenzofuran, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-(4-methoxyphenyl)-7-chlorobenzofuran.[6]

Causality Note: The palladium(0) catalyst undergoes oxidative addition faster into the C-Br bond than the C-Cl bond due to the lower bond dissociation energy of C-Br. This difference in reactivity is the basis for the chemoselectivity of the reaction. The base (K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[7]

Case Study: Synthesis of a Precursor for Bioactive Agents

While no major blockbuster drug currently features the this compound scaffold, it is actively used in the synthesis of novel compounds with potential therapeutic applications. For instance, this compound-3-yl hydrazine has been used as a key intermediate to synthesize a series of derivatives with antibacterial activity.[7]

Synthetic Pathway to a Hydrazine Intermediate

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination / Hydrazine Formation cluster_2 Step 3: Derivatization A This compound C 7-Chloro-benzofuran-3-carbaldehyde A->C Formylation at C3 A->C B POCl3, DMF E This compound-3-yl Hydrazine C->E Condensation C->E D Hydrazine Hydrate (N2H4·H2O) D->E G Bioactive Hydrazone Derivatives E->G Condensation E->G F Substituted Benzaldehydes F->G

Caption: Pathway to antibacterial hydrazones via a this compound intermediate.

This pathway demonstrates how the stable this compound core can be readily functionalized at the C-3 position and then elaborated into a library of compounds for screening. The initial formylation provides a carbonyl handle, which is then converted to the key hydrazine intermediate, ready for conjugation with various aldehydes to explore structure-activity relationships (SAR).

Conclusion

This compound is a highly valuable and strategic building block for pharmaceutical research. Its synthesis is straightforward, and the 7-chloro substituent provides a powerful tool for modulating metabolic stability and lipophilicity. The core can be selectively functionalized using modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse and complex molecular architectures. The protocols and strategic insights provided herein are intended to equip researchers in drug discovery with the necessary tools to effectively utilize this compound in the development of next-generation therapeutics.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzofurans and the Advent of Microwave Synthesis

Benzofuran derivatives represent a cornerstone in medicinal chemistry and materials science. This privileged heterocyclic scaffold is integral to numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The ever-increasing demand for novel benzofuran-based molecules in drug discovery necessitates the development of efficient, rapid, and sustainable synthetic methodologies.[3][6]

Traditionally, the synthesis of benzofurans has often involved lengthy reaction times, harsh conditions, and the use of hazardous solvents.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these limitations.[8][9][10] By utilizing microwave irradiation, MAOS offers several distinct advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), improved reaction yields, enhanced product purity, and often milder reaction conditions.[7][8][11] This technology aligns with the principles of green chemistry by minimizing energy consumption and reducing solvent use.[7][9][11]

The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating through dipolar polarization and ionic conduction.[7][9][12] This efficient energy transfer accelerates reaction rates and can promote reaction pathways that are less favored under conventional heating.[12] This guide provides detailed protocols and insights into the microwave-assisted synthesis of various benzofuran derivatives, designed for researchers and professionals in drug development.

Core Principles of Microwave-Assisted Synthesis

Understanding the fundamentals of microwave chemistry is crucial for successful and safe experimentation. Unlike conventional heating which relies on conduction and convection, microwave energy is delivered directly to the reaction mixture.

Key Considerations for Protocol Design:

  • Solvent Choice: Polar solvents with high dielectric constants are generally more efficient at absorbing microwave energy. However, non-polar solvents can be used in the presence of a polar reactant or a passive heating element.

  • Vessel Type: Use only sealed vessels specifically designed for microwave synthesis to safely handle the pressures generated at elevated temperatures.

  • Temperature and Pressure Monitoring: Accurate monitoring of temperature and pressure is critical for reproducibility and safety. Modern microwave reactors are equipped with IR sensors and pressure transducers for precise control.[13]

  • Stirring: Efficient stirring is essential to ensure uniform temperature distribution and prevent localized superheating, especially in viscous reaction mixtures or when solids are present.[14]

Protocol I: Palladium-Catalyzed Sonogashira Coupling and Cyclization for 2,3-Disubstituted Benzofurans

This one-pot, three-component method provides an efficient route to a diverse library of 2,3-disubstituted benzofurans. The reaction proceeds via an initial Sonogashira coupling of a 2-iodophenol with a terminal alkyne, followed by a palladium-catalyzed intramolecular cyclization with an aryl iodide.[15][16][17] Microwave irradiation significantly shortens reaction times and minimizes the formation of side products.[15]

Reaction Mechanism Workflow

The reaction proceeds in a stepwise manner within a single pot. The initial Sonogashira coupling forms a 2-alkynylphenol intermediate, which then undergoes an intramolecular cyclization.

Sonogashira_Cyclization cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization A 2-Iodophenol + Terminal Alkyne B Pd(0)/Cu(I) Catalyst A->B Base, Solvent C 2-Alkynylphenol Intermediate B->C Microwave Irradiation D Aryl Iodide E Pd(0) Catalyst C->E Base, Solvent D->E F 2,3-Disubstituted Benzofuran E->F Microwave Irradiation

Caption: Workflow for the one-pot Sonogashira coupling and cyclization.

Detailed Experimental Protocol

Materials:

  • 2-Iodophenol

  • Terminal alkyne

  • Aryl iodide

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide, co-catalyst)

  • Triethylamine (Et₃N, base and solvent)

  • Microwave synthesis vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-iodophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%).

  • Add triethylamine (3 mL) to the vial.

  • Add the terminal alkyne (1.1 mmol) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 10 minutes.

  • After cooling the vessel to room temperature, add the aryl iodide (1.2 mmol).

  • Seal the vial again and irradiate at 120°C for 20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.

Data Summary: Comparison of Conventional vs. Microwave Synthesis
EntrySubstratesMethodTimeYield (%)
12-Iodophenol, Phenylacetylene, IodobenzeneConventional24 h65
22-Iodophenol, Phenylacetylene, IodobenzeneMicrowave30 min86[15]
32-Iodo-4-methylphenol, 1-Heptyne, 4-IodotolueneConventional28 h62
42-Iodo-4-methylphenol, 1-Heptyne, 4-IodotolueneMicrowave30 min81

Protocol II: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acids

The Perkin rearrangement offers a classic route to benzofuran-2-carboxylic acids from 3-halocoumarins.[18] This reaction involves a base-catalyzed ring contraction. The application of microwave irradiation dramatically expedites this transformation, reducing reaction times from hours to mere minutes with excellent yields.[18][19]

Reaction Mechanism Overview

The mechanism involves an initial base-catalyzed hydrolysis of the coumarin ring, followed by an intramolecular nucleophilic substitution to form the benzofuran ring.

Perkin_Rearrangement A 3-Halocoumarin C Ring-Opened Intermediate (Vinyl Halide Phenoxide) A->C Microwave Irradiation B Base (e.g., NaOH) B->C D Intramolecular Nucleophilic Attack C->D E Benzofuran-2-carboxylate D->E F Acidic Workup E->F G Benzofuran-2-carboxylic Acid F->G

Caption: Key steps in the Perkin rearrangement for benzofuran synthesis.

Detailed Experimental Protocol

Materials:

  • 3-Bromocoumarin derivative

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl, for workup)

  • Microwave synthesis vial (10 mL) with a stir bar

Procedure:

  • Place the 3-bromocoumarin (0.5 mmol) in a 10 mL microwave vial containing a magnetic stir bar.

  • Add ethanol (5 mL) and sodium hydroxide (1.5 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 5 minutes with a power of 300W.[18]

  • Monitor the reaction by thin-layer chromatography.

  • After completion, cool the reaction vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in a minimum amount of water.

  • Acidify the aqueous solution with 1M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the pure benzofuran-2-carboxylic acid.

Data Summary: Reaction Optimization
EntryPower (W)Time (min)Temperature (°C)Yield (%)
1250580Incomplete
230057999[18]
340057999[18]
450057995

Protocol III: Palladium-Catalyzed Crossover-Annulation for Fused Polycyclic Benzofurans

For the synthesis of more complex, fused polycyclic benzofuran scaffolds, a microwave-assisted palladium-catalyzed domino process involving the crossover-annulation of o-alkynylarylhalides and dihydrobenzofurans can be employed.[20][21] This method allows for the rapid construction of intricate molecular architectures with high regioselectivity.[20][21]

Conceptual Workflow

This protocol involves a domino reaction sequence initiated by a palladium catalyst, leading to the formation of a complex fused ring system.

Crossover_Annulation A o-Alkynylarylhalide + Dihydrobenzofuran Derivative C Domino Process (Crossover-Annulation) A->C B Palladium Catalyst B->C Microwave Irradiation D Fused Polycyclic Benzofuran C->D

Caption: Conceptual workflow for fused benzofuran synthesis via crossover-annulation.

General Experimental Considerations

Detailed protocols for this advanced methodology are highly substrate-specific. However, the general procedure involves:

  • Reactant Preparation: Synthesis of the requisite o-alkynylarylhalide and dihydrobenzofuran precursors.

  • Reaction Setup: A microwave vial is charged with the two reactants, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), a base (e.g., Cs₂CO₃), and a solvent (e.g., dioxane).

  • Microwave Irradiation: The sealed vessel is subjected to microwave irradiation at a specific temperature and for a defined duration to drive the domino reaction to completion.

  • Workup and Purification: Standard aqueous workup followed by purification by column chromatography.

Researchers interested in this methodology should consult the primary literature for specific substrate scopes and optimized reaction conditions.[20][21]

Safety Precautions for Microwave-Assisted Organic Synthesis

While MAOS is a powerful tool, it is essential to adhere to strict safety protocols:

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[14] Laboratory-grade microwave reactors are designed with safety interlocks, pressure and temperature sensors, and corrosion-resistant cavities.[13][14]

  • Proper Training: Ensure you are thoroughly trained on the operation of the specific microwave reactor in your laboratory.[14]

  • Vessel Integrity: Always inspect microwave vials for cracks or defects before use. Do not exceed the recommended volume and pressure ratings for the vessels.

  • Potential for Runaway Reactions: Be cautious with highly exothermic reactions or when using reagents that can decompose rapidly at high temperatures.[14] Start with small-scale reactions to assess the reaction kinetics before scaling up.

  • Stirring: Always use a magnetic stir bar and ensure it is spinning adequately to prevent localized superheating.[14]

Conclusion

Microwave-assisted synthesis has revolutionized the field of heterocyclic chemistry, providing a rapid, efficient, and greener alternative for the preparation of benzofuran derivatives. The protocols outlined in this guide demonstrate the versatility of MAOS for constructing a wide range of benzofuran scaffolds, from simple substituted systems to complex fused polycycles. By understanding the core principles of microwave heating and adhering to safe laboratory practices, researchers can leverage this powerful technology to accelerate their drug discovery and development efforts.

References

Application Notes and Protocols for the Purification of Halogenated Dibenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Halogenated Dibenzofurans

Halogenated dibenzofurans, particularly polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDFs), are a class of persistent organic pollutants (POPs) of significant toxicological concern.[1] These compounds are unintentionally formed as byproducts in various industrial and combustion processes. Due to their lipophilic nature and resistance to degradation, they bioaccumulate in the food chain, posing a risk to human health and the environment.[1]

Accurate and reliable quantification of halogenated dibenzofurans in complex matrices such as environmental samples (soil, water, air), biological tissues, and food products is paramount for risk assessment and regulatory compliance. However, their ultra-trace concentrations (parts-per-quadrillion to parts-per-trillion levels) and the presence of numerous co-extracted interfering compounds present a formidable analytical challenge.[2][3][4] Effective purification protocols are therefore critical to isolate the target analytes from matrix interferences and ensure the integrity of subsequent instrumental analysis, typically performed by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[3][5]

This guide provides a comprehensive overview of field-proven purification protocols for halogenated dibenzofurans, grounded in established methodologies such as those developed by the U.S. Environmental Protection Agency (EPA). We will delve into the principles behind the selection of extraction techniques and cleanup strategies, offering detailed, step-by-step protocols for researchers, scientists, and drug development professionals.

Principles of Purification: A Multi-Barrier Approach

The purification of halogenated dibenzofurans from a sample extract is not a single-step process but rather a carefully designed multi-barrier approach to systematically remove interfering compounds. The choice of specific steps and their sequence is dictated by the sample matrix and the physicochemical properties of the target analytes and potential interferences. The overarching goal is to achieve a final extract that is sufficiently clean for highly sensitive instrumental analysis.

The purification strategy generally involves a combination of the following techniques:

  • Liquid-Liquid Extraction (LLE): A fundamental technique to partition the analytes from an aqueous phase into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A versatile technique that uses a solid adsorbent to selectively retain either the analytes or the interferences.[6]

  • Column Chromatography: A powerful separation technique that utilizes various adsorbents packed in a column to fractionate the sample extract based on the differential affinities of its components for the stationary phase.

The selection of adsorbents is crucial and is based on their ability to separate compounds with different polarities, planarities, and other chemical characteristics.

Key Adsorbents and Their Roles in Cleanup

A combination of different adsorbents is often employed in a multi-column cleanup procedure to achieve the desired level of purity.[7] The most commonly used adsorbents and their specific functions are detailed below.

AdsorbentPrimary FunctionMechanism of SeparationTarget Interferences Removed
Silica Gel (SiO₂) Removal of bulk polar and nonpolar organic compounds.[8][9]Adsorption chromatography based on polarity. Can be modified with sulfuric acid or potassium hydroxide for enhanced selectivity.[9][10]Lipids, pigments, and other high-molecular-weight organic matter.
Alumina (Al₂O₃) Fractionation of analytes from certain classes of interferences.[7][11]Adsorption chromatography, with activity dependent on water content. Can be acidic, neutral, or basic.Polychlorinated biphenyls (PCBs), some pesticides.
Florisil® (Magnesium Silicate) Removal of polar interferences.[6]Adsorption chromatography.Pesticides and other polar organic compounds.
Activated Carbon Separation of planar molecules from non-planar molecules.[12][13][14]Adsorption based on molecular planarity (π-π interactions).[15]Non-planar PCBs, polychlorinated diphenyl ethers (PCDPEs).[2][16]

Experimental Workflow for Purification

The following diagram illustrates a typical workflow for the purification of halogenated dibenzofurans from a solid sample matrix, such as soil or sediment.

Purification_Workflow cluster_extraction Sample Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Solid Sample (e.g., Soil) Spiking Spiking with Isotopically Labeled Internal Standards Sample->Spiking Extraction Soxhlet or Pressurized Fluid Extraction (PFE) with Toluene Spiking->Extraction Concentration1 Extract Concentration Extraction->Concentration1 Extraction->Concentration1 Crude Extract AcidWash Acid/Base Washing (Optional) Concentration1->AcidWash Concentration1->AcidWash Concentrated Extract MultiLayerSilica Multi-Layer Silica Gel Column Chromatography AcidWash->MultiLayerSilica Alumina Alumina Column Chromatography MultiLayerSilica->Alumina Carbon Activated Carbon Column Chromatography Alumina->Carbon Concentration2 Final Extract Concentration Carbon->Concentration2 Carbon->Concentration2 Purified Extract RecoveryStandard Addition of Recovery Standard Concentration2->RecoveryStandard GCMS HRGC/HRMS Analysis RecoveryStandard->GCMS

Caption: Generalized workflow for the purification of halogenated dibenzofurans.

Detailed Protocols

The following protocols are based on established methods, such as EPA Method 8280B and 8290A, and provide a framework that can be adapted to specific laboratory needs and sample types.[2][3]

Protocol 1: Extraction from Solid Matrices (e.g., Soil, Sediment, Fly Ash)

This protocol describes the extraction of halogenated dibenzofurans from solid samples using Soxhlet extraction. Pressurized Fluid Extraction (PFE) is also a viable and often faster alternative.[2]

Materials:

  • Soxhlet extraction apparatus

  • Heating mantle

  • Cellulose extraction thimbles

  • Toluene (pesticide grade or equivalent)

  • Anhydrous sodium sulfate (granular)

  • Rotary evaporator

  • Nitrogen evaporation system

Procedure:

  • Sample Preparation: Air-dry the sample to a constant weight and grind to a fine powder. A representative sample (typically 10-20 g) is used for extraction.

  • Spiking: Spike the sample with a known amount of a solution containing ¹³C-labeled internal standards of the target halogenated dibenzofurans. This is crucial for the accurate quantification and determination of method recovery.

  • Extraction: a. Mix the spiked sample with an equal amount of anhydrous sodium sulfate to remove residual moisture. b. Place the mixture into a cellulose extraction thimble and insert the thimble into the Soxhlet extractor. c. Add toluene to the boiling flask and assemble the Soxhlet apparatus. d. Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

  • Concentration: a. After extraction, allow the apparatus to cool. b. Concentrate the extract to a small volume (approximately 1-2 mL) using a rotary evaporator. c. Further concentrate the extract under a gentle stream of nitrogen.

Protocol 2: Multi-Column Cleanup of Extracts

This protocol details a multi-stage column chromatographic cleanup procedure designed to remove a broad range of interferences.

Materials:

  • Chromatography columns (glass)

  • Silica gel (activated at 130°C for at least 12 hours)[2]

  • Acidic silica gel (44% w/w H₂SO₄ on silica gel)

  • Basic silica gel (33% w/w 1N NaOH on silica gel)

  • Alumina (activated at 130°C for at least 12 hours)[2]

  • Activated carbon dispersed on a solid support (e.g., Celite 545)

  • Hexane, Dichloromethane, Toluene (pesticide grade or equivalent)

Procedure:

  • Multi-Layer Silica Gel Column: a. Prepare a multi-layer silica gel column by sequentially packing basic silica gel, acidic silica gel, and neutral silica gel.[8] b. Apply the concentrated extract to the top of the column. c. Elute the column with hexane. This step removes bulk organic matter and polar interferences.[7] d. Collect the eluate and concentrate it.

  • Alumina Column Chromatography: a. Pack a chromatography column with activated alumina. b. Apply the concentrated eluate from the silica gel column to the alumina column. c. Elute the column with a sequence of solvents of increasing polarity (e.g., hexane, followed by a mixture of hexane and dichloromethane). This step helps to separate the target analytes from other chlorinated compounds like PCBs.[11] d. Collect the fraction containing the halogenated dibenzofurans and concentrate it.

  • Activated Carbon Column Chromatography: a. Prepare a column with activated carbon dispersed on a solid support. b. Apply the concentrated fraction from the alumina column to the carbon column. c. Wash the column with a non-polar solvent (e.g., hexane) to elute non-planar compounds. d. Back-elute the column with a more polar solvent (e.g., toluene) to recover the planar halogenated dibenzofurans.[7] e. Collect the eluate containing the purified analytes.

  • Final Concentration and Solvent Exchange: a. Concentrate the final eluate to a small volume (e.g., 20 µL) under a gentle stream of nitrogen. b. Add a known amount of a recovery standard (e.g., ¹³C₁₂-1,2,3,4-TCDD) just prior to instrumental analysis to assess the recovery of the internal standards.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential to ensure the generation of high-quality, defensible data.[17] Key QA/QC measures include:

  • Method Blanks: A method blank (an analyte-free matrix) should be processed with each batch of samples to assess for laboratory contamination.

  • Spiked Samples: A matrix spike and a matrix spike duplicate should be analyzed to evaluate method accuracy and precision.

  • Internal Standard Recoveries: The recoveries of the isotopically labeled internal standards should be monitored for each sample and fall within established acceptance criteria (typically 40-130%).

Conclusion

The purification of halogenated dibenzofurans is a complex but essential prerequisite for their accurate determination at ultra-trace levels. The multi-column chromatographic approach, utilizing a combination of silica gel, alumina, and activated carbon, provides a robust and effective means of isolating these toxic compounds from complex sample matrices. The specific protocols and choice of adsorbents may need to be optimized depending on the sample type and the analytical objectives. Adherence to stringent QA/QC procedures is paramount to ensure the reliability and validity of the analytical results.

References

Application Note: Assessing the Cytotoxicity of Benzofuran Derivatives Using the MTT Cell Viability Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cell Viability Assays in Drug Discovery

In the landscape of modern drug development, the accurate assessment of a compound's effect on cell viability is a cornerstone of preclinical research. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2][3] Consequently, robust and reliable methods to quantify their cytotoxic effects are paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for evaluating the cytotoxicity of benzofuran derivatives. The MTT assay is a widely adopted, colorimetric method that provides a quantitative measure of metabolically active cells.[4][5][6]

Principle of the MTT Assay: A Measure of Metabolic Activity

The MTT assay is predicated on the enzymatic conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[6] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, predominantly located in the mitochondria of viable cells.[1][4] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[6] The insoluble formazan crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.

Diagram of the MTT Assay Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Acquisition & Analysis Cell_Seeding Seed cells in a 96-well plate Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Compound_Prep Prepare serial dilutions of benzofuran derivatives Adherence->Compound_Prep Treatment Treat cells with benzofuran derivatives Compound_Prep->Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72h) Treatment->Incubation Add_MTT Add MTT solution to each well Incubation->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at ~570 nm Solubilize->Read_Absorbance Data_Analysis Calculate % viability and determine IC50 Read_Absorbance->Data_Analysis

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol for MTT Assay with Benzofuran Derivatives

This protocol is a comprehensive guide for performing the MTT assay on adherent cell lines. It is crucial to optimize seeding density and incubation times for each specific cell line to ensure results fall within the linear range of the assay.

Materials and Reagents
  • Benzofuran derivatives of interest

  • Appropriate cancer cell line (e.g., HeLa, A549, MCF-7)[2]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics[7][8]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl[9]

  • Sterile, 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology

1. Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[5] Mix thoroughly by vortexing or sonication until fully dissolved. Sterilize the solution by filtering through a 0.22 µm filter. Protect from light by wrapping the container in aluminum foil and store at -20°C for up to 6 months.

  • Benzofuran Derivative Stock Solutions: Prepare a high-concentration stock solution of each benzofuran derivative in a suitable solvent, typically DMSO. Subsequently, prepare serial dilutions of the compounds in complete cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed a level toxic to the cells (typically ≤ 0.5%).[1]

2. Cell Seeding:

  • Culture the selected cell line to approximately 80% confluency.[7]

  • Wash the cells with PBS and detach them using Trypsin-EDTA.[7]

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue for viability).

  • Dilute the cell suspension to the optimized seeding density (typically 5,000-10,000 cells/well in 100 µL of medium for a 96-well plate).[10]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate. To mitigate the "edge effect," it is advisable to fill the peripheral wells with 100 µL of sterile PBS or medium without cells and not use them for experimental data.[11]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.[10]

3. Cell Treatment:

  • After 24 hours of incubation, carefully aspirate the medium from the wells.

  • Add 100 µL of the prepared serial dilutions of the benzofuran derivatives to the respective wells.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the benzofuran derivatives. This group represents 100% cell viability.[1]

    • Untreated Control: Cells in complete medium only.

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.[12]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

4. MTT Incubation and Solubilization:

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).

  • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[12]

  • After the MTT incubation, carefully remove the medium containing MTT. For adherent cells, this can be done by aspiration. Be cautious not to disturb the formazan crystals or the cell monolayer.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light. Ensure all formazan crystals are completely dissolved.[11]

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Calculation:

    • Subtract the average absorbance of the blank controls from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits cell viability by 50%. This value can be determined by plotting a dose-response curve with the percentage of cell viability on the Y-axis and the log of the compound concentration on the X-axis. Non-linear regression analysis using software such as GraphPad Prism is a common method to calculate the IC50 value.[13][14]

Data Presentation

Benzofuran DerivativeConcentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average Absorbance% Cell Viability
Vehicle Control0100
Compound X1
Compound X10
Compound X50
Compound X100
Compound X250

Specific Considerations for Benzofuran Derivatives

When testing benzofuran derivatives, it is important to be aware of potential interferences with the MTT assay. Some chemical compounds can directly reduce the MTT reagent, leading to a false-positive signal (i.e., an overestimation of cell viability).[15] Additionally, colored compounds can interfere with the absorbance readings.

Validation Protocol for Compound Interference: To rule out such artifacts, a cell-free control experiment is recommended.[11]

  • Prepare a 96-well plate with the same serial dilutions of the benzofuran derivatives in cell culture medium, but without cells.

  • Add the MTT solution and incubate under the same conditions as the main experiment.

  • Add the solubilization solution and measure the absorbance. A significant increase in absorbance in the absence of cells indicates that the compound is directly reducing MTT and an alternative assay should be considered.[15]

Troubleshooting Common MTT Assay Issues

IssuePotential CauseRecommended Solution
High Background Absorbance Microbial contamination; Phenol red or serum interference.[16]Visually inspect plates for contamination. Use phenol red-free medium and/or serum-free medium during the MTT incubation step.[16]
Low Absorbance Readings Low cell density; Insufficient MTT incubation time.[16]Optimize cell seeding density through a titration experiment. Increase MTT incubation time (typically 1-4 hours).[16]
Inconsistent Results Incomplete solubilization of formazan crystals; Pipetting errors; "Edge effect".[11]Ensure complete dissolution of crystals with adequate mixing. Calibrate pipettes and use consistent technique. Avoid using the outer wells of the plate for experimental data.[11]

Alternative Cell Viability Assays

While the MTT assay is a robust method, it is good practice to confirm key findings with an assay that has a different mechanism of action. Several alternatives are available:

  • MTS, XTT, and WST-1 Assays: These are second-generation tetrazolium dyes that produce a water-soluble formazan product, eliminating the need for a solubilization step and thus reducing a source of potential error.[17][18][19]

  • Resazurin (AlamarBlue) Assay: This is a fluorometric/colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[17][20]

  • ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays quantify ATP, the presence of which is an indicator of metabolically active cells. They are generally more sensitive than colorimetric assays and have a simpler "add-mix-measure" protocol.[21][22][23]

  • LDH Release Assay: This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[15]

Conclusion

References

Application Notes & Protocols: A Researcher's Guide to Evaluating Anticancer Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry.[1][2] Naturally occurring and synthetic benzofuran derivatives exhibit a vast array of pharmacological properties, including potent anticancer activity.[3][4][5] Their mechanisms of action are diverse, targeting critical cancer hallmarks through pathways such as the inhibition of tubulin polymerization, modulation of protein kinases like VEGFR-2 and mTOR, induction of cell cycle arrest, and triggering of apoptosis.[6][7][8][9] This guide provides a comprehensive framework of robust in vitro and in vivo experimental protocols designed for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer potential of novel benzofuran derivatives. The narrative emphasizes the causality behind experimental choices, ensuring a thorough and scientifically sound investigation from initial screening to preclinical validation.

Part 1: In Vitro Characterization of Benzofuran Derivatives

The initial phase of anticancer drug discovery relies on in vitro assays to efficiently screen compounds and elucidate their mechanisms of action.[10][11][12] This section details a logical progression of experiments, starting with broad cytotoxicity screening and moving towards more specific mechanistic studies.

Primary Screening: Cell Viability and Cytotoxicity Assessment

The foundational step is to determine the concentration at which a benzofuran derivative inhibits cancer cell growth. This provides the half-maximal inhibitory concentration (IC50), a key metric for compound potency. The MTT assay is a reliable, colorimetric method for this purpose.

Scientific Rationale: This assay quantifies metabolic activity, which is directly proportional to the number of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.[13] The intensity of the purple color, measured spectrophotometrically, reflects the number of living cells, allowing for the calculation of cytotoxicity.[13][14]

mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis seed_cells 1. Seed Cancer Cells in 96-well plate prepare_drug 2. Prepare Serial Dilutions of Benzofuran Compound treat_cells 3. Treat Cells (24-72h incubation) seed_cells->treat_cells add_mtt 4. Add MTT Reagent (2-4h incubation) treat_cells->add_mtt solubilize 5. Add Solubilizing Agent (e.g., DMSO, SDS) add_mtt->solubilize read_abs 6. Read Absorbance (~570 nm) solubilize->read_abs calculate 7. Calculate % Viability & Determine IC50 read_abs->calculate

Workflow for the MTT cytotoxicity assay.

Protocol: MTT Cell Viability Assay [13][15]

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the benzofuran compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, protecting the plate from light.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Values of Benzofuran Derivative Z

Cell Line Type IC50 (µM) after 48h
MCF-7 Breast Adenocarcinoma 5.2
A549 Lung Carcinoma 8.9
HeLa Cervical Carcinoma 6.5

| MRC-5 | Normal Lung Fibroblast| > 100 |

Mechanistic Insight: Apoptosis Induction

A primary goal of cancer therapy is to induce apoptosis (programmed cell death) in tumor cells. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and differentiating apoptosis from necrosis using flow cytometry.[16]

Scientific Rationale: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these early apoptotic cells.[16][17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[17] This dual staining allows for the quantification of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

apoptosis_quadrants origin origin x_axis x_axis origin->x_axis Annexin V-FITC -> y_axis y_axis origin->y_axis PI -> q1 Q4: Live (Annexin V- / PI -) q2 Q3: Early Apoptotic (Annexin V+ / PI -) q3 Q2: Late Apoptotic/Necrotic (Annexin V+ / PI +) q4 Q1: Necrotic (Annexin V- / PI +) x_axis_start x_axis_end x_axis_start->x_axis_end y_axis_start y_axis_end y_axis_start->y_axis_end

Flow cytometry quadrants for Annexin V/PI assay.

Protocol: Annexin V-FITC/PI Apoptosis Assay [18]

  • Cell Treatment: Seed 1-2 x 10⁵ cells in 6-well plates and treat with the benzofuran compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry (Ex = 488 nm; Em = 530 nm for FITC).[18]

Mechanistic Insight: Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent cell death.[8]

Scientific Rationale: The DNA content of a cell doubles as it progresses from the G1 to the G2/M phase. Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[20][21] Flow cytometry can measure this fluorescence, allowing for the quantification of cells in each phase of the cycle. RNase treatment is essential to prevent PI from binding to double-stranded RNA, which would otherwise cause inaccurate results.[22]

cellcycle_workflow treat 1. Treat Cells with Benzofuran Compound harvest 2. Harvest & Wash Cells treat->harvest fix 3. Fix Cells (e.g., cold 70% ethanol) harvest->fix stain 4. Stain with PI/RNase Solution fix->stain acquire 5. Acquire Data via Flow Cytometry stain->acquire analyze 6. Analyze DNA Content Histogram (G1, S, G2/M phases) acquire->analyze

Workflow for cell cycle analysis by flow cytometry.

Protocol: Cell Cycle Analysis via PI Staining [21][23]

  • Cell Treatment: Seed cells and treat with the benzofuran compound as described in the apoptosis assay.

  • Harvesting: Harvest approximately 1 x 10⁶ cells. Wash with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[23] Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use a linear scale for fluorescence measurement to accurately resolve the G1 and G2/M peaks.[24]

Assessment of Metastatic Potential: Migration and Invasion

A critical hallmark of malignant cancer is the ability of cells to migrate and invade surrounding tissues. The Transwell (or Boyden chamber) assay is a widely used method to assess these capabilities in vitro.[25][26][27]

Scientific Rationale: The assay uses a permeable support insert that creates two chambers separated by a porous membrane.[28] For a migration assay , cells are seeded in the upper chamber in serum-free media, and media containing a chemoattractant (e.g., 10% FBS) is placed in the lower chamber. Cells will actively move through the pores towards the chemoattractant.[27] For an invasion assay , the membrane is coated with a layer of extracellular matrix (ECM) proteins (e.g., Matrigel), mimicking the basement membrane.[28] In this setup, cells must actively degrade the ECM before migrating through the pores, a process that simulates tissue invasion.[28]

transwell_assay cluster_well Transwell Setup upper Upper Chamber: - Cells in serum-free media - Benzofuran compound membrane Porous Membrane (Coated with ECM for Invasion Assay) upper->membrane Cells Migrate/ Invade Through Pores lower Lower Chamber: - Chemoattractant (e.g., 10% FBS)

Diagram of the Transwell migration/invasion assay.

Protocol: Transwell Migration/Invasion Assay [25]

  • Insert Preparation: Rehydrate Transwell inserts (8 µm pore size) in serum-free medium. For the invasion assay, coat the top of the membrane with a diluted ECM gel (e.g., Matrigel) and allow it to solidify at 37°C.[28]

  • Cell Preparation: Starve cancer cells in serum-free medium for 12-24 hours. Harvest and resuspend the cells in serum-free medium containing the benzofuran compound at non-toxic concentrations.

  • Assay Setup: Add 750 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate. Seed 1-5 x 10⁴ cells in 200 µL of the prepared cell suspension into the upper chamber of each insert.

  • Incubation: Incubate for 12-48 hours (time is cell-line dependent) at 37°C.

  • Cell Removal & Fixation: Remove the inserts. Using a cotton swab, gently wipe away the non-migrated/non-invaded cells from the upper surface of the membrane.[28] Fix the cells that have moved to the lower surface with methanol for 20 minutes.

  • Staining and Quantification: Stain the fixed cells with a solution like 0.5% Crystal Violet for 20 minutes. Wash the inserts with water. Count the stained cells in several random fields of view under a microscope and calculate the average.

Part 2: In Vivo Efficacy Evaluation of Benzofuran Derivatives

While in vitro assays are essential for initial screening, in vivo studies are critical for evaluating a compound's therapeutic efficacy and potential toxicity in a complex biological system.[12][29][30] The human tumor xenograft model is a gold standard for preclinical anticancer drug evaluation.[30][31][32]

Efficacy Assessment: Subcutaneous Xenograft Model

This model involves transplanting human cancer cells into immunodeficient mice, allowing the tumor to grow and be treated with the investigational compound.[31]

Scientific Rationale: Immunodeficient mice (e.g., athymic nude or NOD-SCID) are used because they lack a functional immune system capable of rejecting the foreign human cancer cells.[30] This allows for the formation of a solid tumor derived from the injected human cell line. Subcutaneous implantation on the flank is common as it allows for easy, non-invasive monitoring and measurement of tumor growth.[31][33] The primary endpoint is typically Tumor Growth Inhibition (TGI), which compares the change in tumor volume in treated animals to that in vehicle-treated control animals.

xenograft_workflow implant 1. Subcutaneously Implant Human Cancer Cells into Immunodeficient Mice monitor 2. Monitor Tumor Growth implant->monitor randomize 3. Randomize Mice into Groups (when tumors reach ~100-150 mm³) monitor->randomize treat 4. Administer Benzofuran or Vehicle (e.g., daily, p.o.) randomize->treat measure 5. Measure Tumor Volume & Body Weight (2-3 times/week) treat->measure endpoint 6. Endpoint Analysis (e.g., calculate TGI, collect tumors) measure->endpoint

Workflow for an in vivo xenograft efficacy study.

Protocol: Human Tumor Xenograft Efficacy Study [30][31]

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude). Allow them to acclimatize for at least one week.[31] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Harvest cancer cells and ensure viability is >95%. Resuspend cells in a sterile medium/Matrigel mixture. Subcutaneously inject 1-10 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.[31]

  • Tumor Growth Monitoring: Monitor animals for tumor development. Begin measuring tumor volume with digital calipers 2-3 times per week once tumors are palpable. Tumor volume is often calculated using the formula: Volume = (Length x Width²)/2.

  • Randomization and Treatment: When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).[31]

  • Drug Administration: Formulate the benzofuran compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound and vehicle according to the planned dose, route (e.g., oral gavage, intraperitoneal injection), and schedule. Monitor body weight as an indicator of toxicity.

  • Endpoint and Analysis: Continue treatment for a specified duration (e.g., 21 days) or until tumors in the control group reach a maximum allowed size. At the study's end, euthanize the animals, and excise, weigh, and photograph the tumors. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Data Presentation: In Vivo Study Parameters

Group Treatment Dose (mg/kg) Route Schedule No. of Animals
1 Vehicle Control - p.o. Daily x 21 days 10
2 Benzofuran Z 25 p.o. Daily x 21 days 10
3 Benzofuran Z 50 p.o. Daily x 21 days 10

| 4 | Positive Control | Varies | Varies | Varies | 10 |

Conclusion

The systematic evaluation of novel benzofuran derivatives, progressing from high-throughput in vitro cytotoxicity screens to detailed mechanistic assays for apoptosis and cell cycle arrest, provides a foundational understanding of a compound's anticancer potential. Subsequent investigation of its effects on cell migration and invasion offers crucial insights into its ability to combat metastasis. Ultimately, validation in in vivo models, such as the human tumor xenograft study, is indispensable for confirming therapeutic efficacy and assessing systemic safety. This integrated, multi-faceted approach ensures a rigorous and comprehensive assessment, essential for identifying promising benzofuran candidates for further preclinical and clinical development in the fight against cancer.

References

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing 7-Chlorobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chlorobenzofuran. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.

This compound is a key building block in the synthesis of various biologically active molecules. However, its synthesis can present challenges, from low yields to persistent impurities. This guide provides a structured approach to overcoming these common hurdles.

Core Synthetic Strategy: The Two-Step Pathway from o-Chlorophenol

A widely adopted and reliable method for synthesizing this compound involves a two-step process starting from readily available o-chlorophenol and a haloacetaldehyde acetal, such as 2-chloroacetaldehyde dimethyl acetal.[1] This approach is advantageous due to its operational simplicity and the avoidance of harsh reagents or expensive catalysts in the initial stages.[1]

The overall workflow can be visualized as follows:

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization o-Chlorophenol o-Chlorophenol Intermediate 1-Chloro-2-(2,2-dimethoxyethoxy)benzene o-Chlorophenol->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Haloacetaldehyde Acetal Haloacetaldehyde Acetal Haloacetaldehyde Acetal->Intermediate Intermediate_2 1-Chloro-2-(2,2-dimethoxyethoxy)benzene This compound This compound Intermediate_2->this compound Acid Catalyst (e.g., H3PO4) Heat

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting Guide: Addressing Common Synthetic Challenges

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your synthesis.

Problem 1: Low Yield in the O-Alkylation Step

Q: My O-alkylation reaction of o-chlorophenol is giving a low yield of the intermediate, 1-chloro-2-(2,2-dimethoxyethoxy)benzene. What are the likely causes and how can I improve it?

A: Low yields in this Williamson ether synthesis are typically due to incomplete reaction, side reactions, or issues with reagent quality. Let's break down the critical factors:

  • Choice of Base and Solvent: The combination of the base and solvent is crucial. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol without promoting significant side reactions. A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is effective in dissolving the phenoxide salt and the alkylating agent.

  • Reaction Temperature and Time: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition or side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Purity of Reagents: The purity of o-chlorophenol and the haloacetaldehyde acetal is paramount. Impurities in the starting materials can introduce competing reactions and reduce the yield.

  • Side Reactions: While O-alkylation is generally favored, competitive C-alkylation at the positions activated by the hydroxyl group can occur, although this is less common under the recommended conditions.

Optimized Reaction Conditions for O-Alkylation

ParameterRecommended ConditionRationale
Starting Materials o-Chlorophenol, 2-Chloroacetaldehyde dimethyl acetalReadily available and effective reagents.[1]
Base Anhydrous Potassium Carbonate (K₂CO₃)A cost-effective and moderately strong base that minimizes side reactions.
Solvent Dry Dimethylformamide (DMF)A polar aprotic solvent that facilitates the reaction.
Temperature 80-100 °CProvides a good balance between reaction rate and stability.
Reaction Time 12-24 hoursMonitor by TLC for completion.

Detailed Protocol for O-Alkylation

  • To a solution of o-chlorophenol (1.0 eq) in dry DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroacetaldehyde dimethyl acetal (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 90 °C and maintain for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Problem 2: Inefficient Cyclization to this compound

Q: The acid-catalyzed cyclization of my intermediate is resulting in a low yield of this compound. What factors influence the efficiency of this step?

A: The cyclization step is an intramolecular electrophilic aromatic substitution, and its success hinges on the choice of acid catalyst, temperature, and the management of water.

  • Acid Catalyst: A strong acid is required to protonate the acetal and initiate the cyclization. Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation.[1] Sulfuric acid or other strong acids can also be used, but PPA often gives cleaner reactions.

  • Reaction Temperature: The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition or charring. A temperature range of 100-140 °C is typically employed.[1]

  • Water Removal: The reaction generates water, which can inhibit the catalyst and potentially lead to side reactions. Performing the reaction under conditions that allow for the removal of water can improve the yield.

Mechanism of Acid-Catalyzed Cyclization

G Intermediate 1-Chloro-2-(2,2-dimethoxyethoxy)benzene Protonated_Acetal Protonated Acetal Intermediate->Protonated_Acetal H+ Oxonium_Ion Oxonium Ion Intermediate Protonated_Acetal->Oxonium_Ion - CH3OH Cyclized_Intermediate Cyclized Intermediate Oxonium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution This compound This compound Cyclized_Intermediate->this compound - H+ - CH3OH

Caption: Mechanism of the acid-catalyzed cyclization to form this compound.

Detailed Protocol for Cyclization

  • Add the crude 1-chloro-2-(2,2-dimethoxyethoxy)benzene to polyphosphoric acid (PPA).

  • Heat the mixture with stirring to 120-140 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Extract the product with an organic solvent like diethyl ether or dichloromethane.

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Problem 3: Persistent Impurities in the Final Product

Q: My final this compound product is impure. What are the likely contaminants and what is the best way to purify it?

A: Impurities in the final product can arise from unreacted starting materials, side products from either of the reaction steps, or decomposition products.

  • Unreacted Starting Materials: Incomplete reactions will leave o-chlorophenol or the intermediate in your final product.

  • Isomeric Byproducts: Depending on the reaction conditions, small amounts of other chlorinated benzofuran isomers could potentially form.

  • Polymeric Material: High temperatures, especially during the cyclization step, can lead to the formation of polymeric byproducts.

Purification Strategies for this compound

Purification MethodWhen to UseKey Considerations
Distillation For removing non-volatile impurities and unreacted o-chlorophenol.This compound has a relatively high boiling point, so vacuum distillation is recommended to prevent thermal decomposition.[1]
Column Chromatography To separate isomeric impurities and other closely related byproducts.Silica gel is a suitable stationary phase. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.[2][3]
Recrystallization If the crude product is a solid and a suitable solvent system can be found.This can be a highly effective method for obtaining a very pure product.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to this compound?

A: Besides the two-step method from o-chlorophenol described above, other notable routes include:

  • Palladium-catalyzed coupling reactions: These methods, such as the Sonogashira coupling followed by cyclization, are versatile for constructing substituted benzofurans.[4]

  • Perkin Rearrangement: This involves the ring contraction of a 3-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid, which can then be decarboxylated.

Q: Are there alternative catalysts for the cyclization step?

A: Yes, while polyphosphoric acid is common, other strong acids like sulfuric acid or Lewis acids such as aluminum chloride can also be used. The choice of catalyst can influence the reaction conditions and the formation of byproducts.

Q: What are the key safety precautions for this synthesis?

A:

  • Handling of Reagents: o-Chlorophenol is toxic and corrosive. 2-Chloroacetaldehyde dimethyl acetal is a lachrymator. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Conditions: The O-alkylation step uses a flammable solvent (if not DMF) and is heated, so care should be taken to avoid ignition sources. The cyclization with PPA is highly exothermic when quenched with water; therefore, the quenching should be done slowly and with cooling.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

References

Technical Support Center: Troubleshooting Common Side Products in Benzofuran Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the formation of the benzofuran ring. Here, we move beyond simple protocols to explain the underlying chemistry of these issues, providing you with the expertise to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific problems you might be encountering in your experiments. Each question is followed by an in-depth explanation of the potential causes and actionable protocols to resolve the issue.

Issue 1: Perkin Rearrangement - Low Yield of Benzofuran-2-carboxylic Acid and Presence of Unwanted Phenolic Ketones.

Question: I am attempting a Perkin rearrangement of a 3-halocoumarin to synthesize a benzofuran-2-carboxylic acid, but I'm observing low yields and the formation of significant amounts of a hydroxyaryl ketone. What is happening and how can I favor my desired product?

Answer:

This is a classic case of a competing reaction known as the Fries Rearrangement . While the Perkin rearrangement aims for a ring contraction to the benzofuran, the reaction conditions can sometimes favor the migration of the acyl group to the phenolic ring, resulting in ortho- and para-hydroxyaryl ketones as side products.[1][2]

Causality Explained:

The Perkin rearrangement of 3-halocoumarins is initiated by a base-catalyzed ring opening of the lactone to form a phenoxide and a carboxylate.[3][4] The desired pathway is an intramolecular nucleophilic attack of the phenoxide on the vinyl halide. However, the intermediate can also undergo rearrangement, especially in the presence of Lewis acids or under certain temperature conditions, leading to the thermodynamically more stable C-acylated phenol (Fries product).

Key Factors Influencing the Reaction Pathway:

  • Temperature: Higher temperatures generally favor the formation of the ortho-hydroxyaryl ketone (kinetic control), while lower temperatures tend to favor the para-isomer (thermodynamic control).[1][5]

  • Catalyst: While the Perkin rearrangement is base-catalyzed, any residual Lewis acidic species can promote the Fries rearrangement.[6][7]

  • Solvent: The polarity of the solvent can influence the selectivity. Non-polar solvents often favor the ortho-Fries product, whereas more polar solvents can favor the para-product.[1]

Troubleshooting Protocol: Favoring the Perkin Rearrangement

  • Strict Temperature Control: Maintain a consistent and moderate reaction temperature. If you are observing Fries rearrangement products, try lowering the temperature.

  • Choice of Base: Use a strong nucleophilic base like sodium hydroxide in an alcoholic solvent as is traditional for the Perkin rearrangement.[3] Avoid conditions that could generate Lewis acidic species.

  • Microwave-Assisted Synthesis: Consider using microwave irradiation. This technique has been shown to significantly reduce reaction times and improve the yields of benzofuran-2-carboxylic acids from 3-halocoumarins, likely by favoring the kinetically preferred Perkin pathway over the rearrangement.[3]

Illustrative Diagram: Perkin vs. Fries Rearrangement

G cluster_perkin Perkin Rearrangement (Desired) cluster_fries Fries Rearrangement (Side Reaction) 3-Halocoumarin 3-Halocoumarin Ring Opening Ring Opening 3-Halocoumarin->Ring Opening Base Intramolecular\nCyclization Intramolecular Cyclization Ring Opening->Intramolecular\nCyclization Favored by moderate temp. Acyl Group\nMigration Acyl Group Migration Ring Opening->Acyl Group\nMigration High temp. or Lewis Acid Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid Intramolecular\nCyclization->Benzofuran-2-carboxylic acid Hydroxyaryl Ketone\n(ortho/para) Hydroxyaryl Ketone (ortho/para) Acyl Group\nMigration->Hydroxyaryl Ketone\n(ortho/para)

Caption: Competing pathways in the reaction of 3-halocoumarins under basic conditions.

Issue 2: Sonogashira Coupling - Significant Formation of Homocoupled Alkyne Dimers.

Question: I am using a Sonogashira coupling of an o-iodophenol with a terminal alkyne to build a precursor for benzofuran synthesis, but a significant portion of my alkyne is being consumed to form a homocoupled dimer (Glaser coupling product). How can I suppress this side reaction?

Answer:

The formation of alkyne homocoupling products, often referred to as Glaser coupling, is a very common and frustrating side reaction in Sonogashira couplings.[8][9] This occurs when two molecules of the terminal alkyne couple with each other, leading to a symmetrical 1,3-diyne. This not only consumes your valuable alkyne but can also complicate purification.

Causality Explained:

The primary culprits behind homocoupling are the presence of oxygen and the copper(I) co-catalyst .[8][10] The copper acetylide intermediate, which is key to the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen. While the copper co-catalyst accelerates the desired cross-coupling, it also unfortunately catalyzes this unwanted side reaction.[11]

Key Factors Influencing Homocoupling:

  • Atmosphere: The presence of even trace amounts of oxygen can significantly promote homocoupling.

  • Copper Co-catalyst: While beneficial for the reaction rate, it is also a catalyst for the Glaser coupling.[12]

  • Alkyne Concentration: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[10]

Troubleshooting Protocol: Minimizing Homocoupling

  • Implement Rigorously Anaerobic Conditions: This is the most critical step.

    • Thoroughly degas all solvents and liquid reagents by at least three freeze-pump-thaw cycles or by bubbling a stream of argon or nitrogen through them for an extended period.[8]

    • Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere.

    • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[13]

  • Utilize Copper-Free Conditions: The most direct way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely. Several efficient copper-free Sonogashira protocols have been developed.[8]

  • Slow Addition of the Alkyne: Use a syringe pump to add the terminal alkyne slowly to the reaction mixture over a period of time. This keeps the instantaneous concentration of the alkyne low, thus disfavoring the bimolecular homocoupling.[10]

  • Optimize Ligands and Base: The choice of phosphine ligand on the palladium catalyst and the base can influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich ligands can sometimes favor the desired reaction.

Illustrative Diagram: Sonogashira Catalytic Cycle and Homocoupling Side Reaction

G cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Side Reaction) Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Transmetalation Transmetalation Oxidative Addition->Transmetalation Cu-Alkyne Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Forms C-C bond Reductive Elimination->Pd(0) Cross-Coupled Product Cross-Coupled Product Reductive Elimination->Cross-Coupled Product Terminal Alkyne Terminal Alkyne Cu-Acetylide Cu-Acetylide Terminal Alkyne->Cu-Acetylide Cu(I), Base Homocoupled Dimer Homocoupled Dimer Cu-Acetylide->Homocoupled Dimer O2

Caption: The desired Sonogashira cycle versus the competing Glaser homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: I've successfully synthesized my benzofuran, but I'm struggling with purification. What are some common workup procedures to remove polar side products?

A1: Purification can indeed be challenging. Here are a few strategies:

  • Aqueous Washes: If you have polar impurities such as unreacted phenols or salts, washing the organic layer with a dilute base (e.g., 1M NaOH) can help to deprotonate and extract phenolic impurities into the aqueous layer. Follow this with washes with water and brine to remove residual base and salts.

  • Silica Gel Chromatography: This is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. The less polar benzofuran product will usually elute before more polar side products.

  • Removal of Triphenylphosphine Oxide: If your reaction used a phosphine ligand, triphenylphosphine oxide is a common, polar byproduct that can be difficult to separate. One trick is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or a hexane/ether mixture, and filter it through a plug of silica gel. The non-polar product can be eluted with ether, while the more polar phosphine oxide remains on the silica.[14]

Q2: My intramolecular cyclization of a 2-alkynylphenol is stalling, and I'm isolating a lot of the uncyclized starting material. How can I drive the reaction to completion?

A2: This is a common issue where the conditions are not optimal for the final ring-closing step. Here are some things to consider:

  • Temperature: The cyclization step may require a higher temperature than the initial coupling reaction. Try increasing the reaction temperature after the initial C-C bond formation is complete (as monitored by TLC or LC-MS).

  • Base: The choice of base is crucial. A stronger base might be needed to facilitate the deprotonation of the phenol for the intramolecular nucleophilic attack.

  • Catalyst: While many of these cyclizations are thermally or base-mediated, some may benefit from a specific catalyst to promote the C-O bond formation.[15]

Q3: I am observing the formation of dimers of my benzofuran product. What could be the cause?

A3: Dimerization of the benzofuran product can occur, especially with certain substitution patterns or under specific conditions.[16][17]

  • Thermal Dimerization: If your benzofuran has vinyl substituents, it can undergo thermal [4+2] cycloadditions (Diels-Alder reactions) at elevated temperatures during the reaction or distillation.[18] To mitigate this, use the lowest possible reaction temperature and consider high-vacuum distillation for purification. The addition of a radical inhibitor like BHT can also be beneficial.[18]

  • Oxidative Dimerization: In some cases, oxidative coupling of two benzofuran molecules can occur, particularly if there are electron-rich positions on the ring.[19] Ensuring an inert atmosphere can sometimes help to reduce these side reactions.

Summary of Common Side Products and Mitigation Strategies

Benzofuran Synthesis MethodCommon Side Product(s)Key CausesRecommended Troubleshooting Strategies
Perkin Rearrangement Hydroxyaryl ketones (Fries product)High temperature, Lewis acid catalysisStrict temperature control, use of strong nucleophilic base, consider microwave synthesis.[1][3]
Sonogashira Coupling Homocoupled alkyne dimers (Glaser product)Presence of oxygen, copper(I) co-catalystRigorously anaerobic conditions, use copper-free protocols, slow addition of alkyne.[8][9]
Intramolecular Cyclization Uncyclized starting materialSuboptimal temperature or base for cyclizationIncrease temperature, screen different bases, consider a specific cyclization catalyst.[15]
General Dimerization of benzofuran productHigh temperature (for vinylbenzofurans), oxidative conditionsUse lowest feasible temperature, high-vacuum distillation, add radical inhibitors, maintain inert atmosphere.[16][18]
Acylation of Phenols O-acylated phenolKinetic control, low catalyst concentrationUse excess Lewis acid catalyst, higher temperatures to favor Fries rearrangement to the C-acylated product.[20]

References

Technical Support Center: Optimizing Reaction Conditions for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzofurans. This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzofuran synthesis. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions (FAQs), providing not just solutions but also the underlying scientific principles to empower your research.

Troubleshooting Guides

This section is structured to address specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira or Larock-type coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in palladium-catalyzed benzofuran synthesis are a common hurdle and can be attributed to several factors related to the catalyst's efficacy, the integrity of your reagents, and the reaction environment. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Causality and Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction, and its activity is paramount.

    • Potential Cause: The catalyst may have degraded due to improper storage (exposure to air or moisture) or may be from an old batch. The chosen palladium source or ligand might not be optimal for your specific substrates.[1][2]

    • Troubleshooting Steps:

      • Use a Fresh Catalyst: Always use a freshly opened or recently purchased palladium catalyst and store it under an inert atmosphere.

      • Screen Catalysts: Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄, (PPh₃)₂PdCl₂) and ligands. For instance, in a Tsuji-Trost type reaction for functionalizing benzofurans, the choice between dppf and XPhos as a ligand can be dramatically influenced by the nucleophile used.[3]

      • Consider Pre-catalyst Activation: Some Pd(II) pre-catalysts require in-situ reduction to the active Pd(0) species. Ensure your reaction conditions facilitate this.

  • Suboptimal Reaction Conditions: The delicate balance of temperature, solvent, and base can significantly influence the reaction outcome.

    • Potential Cause: The reaction temperature might be too low to overcome the activation energy or too high, leading to catalyst decomposition or side reactions. The solvent may not be appropriate for the polarity of the reactants or the catalyst system. The base might not be strong enough or could be a source of interfering byproducts.[2]

    • Troubleshooting Steps:

      • Temperature Screen: Conduct a temperature screen (e.g., from room temperature to 100 °C) to find the optimal range for your specific reaction.

      • Solvent Selection: The choice of solvent is critical. While DMF is common, its high boiling point can sometimes lead to "tarring." Consider screening other solvents like toluene, acetonitrile, or dioxane.[4][5]

      • Base Optimization: For Larock-type syntheses, using NaHCO₃ at high temperatures can produce water, which deactivates the palladium catalyst.[2][6][7][8] Switching to an anhydrous base like K₂CO₃ or Cs₂CO₃ is often more effective.[2] For the intramolecular cyclization of 2-alkynylphenols, Cs₂CO₃ has proven to be a highly effective base, even in the absence of a transition metal.[9][10][11][12]

  • Reagent Quality and Stoichiometry: The purity and correct ratio of your starting materials are fundamental.

    • Potential Cause: Impurities in the o-halophenol or alkyne can poison the catalyst. The presence of oxygen in the solvent can lead to unwanted side reactions and catalyst deactivation. Incorrect stoichiometry can result in incomplete conversion.

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure all reagents are pure and dry.

      • Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen.

      • Verify Stoichiometry: Carefully check the stoichiometry of your reactants. An excess of the alkyne (1.1-1.5 equivalents) is often used.

  • Prevalent Side Reactions: The formation of undesired products can consume starting materials and reduce the yield of the target benzofuran.

    • Potential Cause: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used.[13][14]

    • Troubleshooting Steps:

      • Minimize Copper Catalyst: Reduce the concentration of the copper co-catalyst or consider a copper-free Sonogashira protocol.[14]

      • Slow Addition: Slowly adding the alkyne to the reaction mixture can sometimes minimize homocoupling.[14]

      • Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial to suppress oxidative homocoupling.[13][15]

Logical Workflow for Troubleshooting Low Yield:

G start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality & Stoichiometry start->reagents side_reactions Investigate Side Reactions start->side_reactions fresh_catalyst Use Fresh/Active Catalyst catalyst->fresh_catalyst screen_ligands Screen Ligands catalyst->screen_ligands vary_temp Vary Temperature conditions->vary_temp screen_solvents Screen Solvents conditions->screen_solvents screen_bases Screen Bases conditions->screen_bases purify_reagents Purify/Dry Reagents & Solvents reagents->purify_reagents adjust_stoichiometry Adjust Stoichiometry reagents->adjust_stoichiometry degas Degas Solvents reagents->degas minimize_glaser Minimize Glaser Coupling (e.g., copper-free) side_reactions->minimize_glaser G start Poor Regioselectivity substrate Substrate Control start->substrate catalyst Catalyst Control start->catalyst conditions Reaction Condition Control start->conditions directing_groups Introduce Directing Groups substrate->directing_groups steric_hindrance Modify Steric Hindrance substrate->steric_hindrance screen_metals Screen Different Metals (Pd, Cu, Rh, Au) catalyst->screen_metals screen_ligands Screen Ligands (e.g., XPhos, S-Phos) catalyst->screen_ligands vary_temp Vary Temperature conditions->vary_temp screen_solvents Screen Solvents conditions->screen_solvents G start Select Starting Materials (o-halophenol, alkyne) reaction_setup Reaction Setup (Catalyst, Solvent, Base) start->reaction_setup reaction Run Reaction (Temperature, Time) reaction_setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end Pure Benzofuran analysis->end

References

How to avoid impurities during dibenzofuran synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dibenzofuran Synthesis

A Guide to Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for dibenzofuran synthesis. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and mitigating common impurities encountered during the synthesis of dibenzofuran and its derivatives. As purity is paramount in research and pharmaceutical applications, this resource moves beyond simple protocols to explain the causality behind impurity formation and offers robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in dibenzofuran synthesis and what is their origin?

The nature of impurities is intrinsically linked to the chosen synthetic route. However, several classes of impurities are common across different methods. Understanding their origin is the first step toward prevention.

  • Unreacted Starting Materials: The most straightforward impurity. Its presence indicates incomplete conversion, which can be due to suboptimal reaction conditions (temperature, time), poor catalyst activity, or equilibrium limitations.

  • Homocoupling Products: In coupling reactions (e.g., Ullmann, Suzuki-type), starting materials can react with themselves instead of the desired partner, leading to symmetrical biaryl impurities.

  • Reduced/Dehalogenated Byproducts: In palladium-catalyzed reactions involving aryl halides, the halide can be replaced by a hydrogen atom from the solvent or other reagents, a process known as hydrodehalogenation or protodehalogenation. This leads to arene impurities (e.g., biphenyl).

  • Intermediates: Partially cyclized or rearranged intermediates that fail to convert to the final product can persist in the crude mixture.

  • Polymeric or Tar-like Materials: Often a result of radical side reactions, especially under harsh thermal conditions as seen in classical Pschorr or Ullmann reactions. These are complex, high-molecular-weight mixtures that can complicate purification.

  • Catalyst & Ligand Residues: Residual metals (e.g., Palladium, Copper) and degraded ligands (e.g., phosphine oxides) are common impurities that can be difficult to remove and may interfere with downstream applications.

The following sections will address how to suppress the formation of these impurities within specific synthetic contexts.

Troubleshooting Guide by Synthesis Method

Method 1: Palladium-Catalyzed Intramolecular C-H Activation / C-O Cyclization

This modern approach, often starting from precursors like 2-phenylphenol or 2-halodiaryl ethers, is highly efficient but sensitive to reaction parameters.

Q2: My Pd-catalyzed reaction of a 2-halodiaryl ether is producing a significant amount of the corresponding dehalogenated diaryl ether. What is happening and how can I fix it?

Causality: You are observing hydrodehalogenation, a common side reaction in palladium catalysis. This occurs when the palladium intermediate, formed after oxidative addition of the aryl halide, is intercepted by a hydrogen source before the desired intramolecular C-C or C-O bond formation can occur. Common hydrogen sources include trace water, alcohols, or even the solvent itself.

Troubleshooting Strategies:

  • Rigorous Control of Reaction Atmosphere:

    • Inert Gas: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques for degassing the solvent and purging the reaction vessel.

    • Anhydrous Reagents: Use freshly dried and distilled solvents and ensure all solid reagents are anhydrous. Molecular sieves can be added to the reaction vessel.

  • Optimize the Base and Ligand:

    • Base Choice: A non-coordinating, sterically hindered base is often preferred as it is less likely to interfere with the catalyst. If using a carbonate or phosphate base, ensure it is finely powdered and dried in vacuo before use.

    • Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination (the desired product-forming step), potentially outcompeting the dehalogenation pathway.[1] However, excessively bulky ligands can sometimes favor dehalogenation, so screening may be necessary.

  • Temperature Management: Lowering the reaction temperature may slow down the rate of dehalogenation relative to the productive cyclization.

Table 1: Troubleshooting Hydrodehalogenation in Pd-Catalyzed Cyclization

ParameterProblemRecommended Action
Atmosphere Presence of O₂ or H₂ODegas solvent (freeze-pump-thaw cycles or sparging with Ar/N₂). Use anhydrous reagents and a glovebox if possible.
Solvent Protic impurities or solvent degradationUse high-purity, anhydrous, and degassed solvents (e.g., Toluene, Dioxane, DMF).
Ligand/Catalyst Suboptimal ligand choice for reductive eliminationScreen bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to accelerate the desired cyclization.
Temperature Too high, favoring decomposition/side reactionsRun a temperature screen, starting at a lower temperature (e.g., 80 °C) and gradually increasing.
Q3: After my Pd-catalyzed reaction, I see a persistent impurity at a specific Rf on my TLC plate and a peak in my ³¹P NMR spectrum around δ 20-40 ppm. What is it?

Causality: This is almost certainly a phosphine oxide impurity. Triarylphosphine ligands, commonly used in cross-coupling, are susceptible to oxidation to the corresponding phosphine oxide (e.g., triphenylphosphine oxide, TPPO). This can happen due to trace oxygen in the reaction or via oxidative pathways involving the palladium catalyst itself.[2][3]

Troubleshooting & Purification:

  • Prevention: While difficult to eliminate completely, ensuring a scrupulously oxygen-free environment will minimize phosphine oxide formation.

  • Purification: Phosphine oxides are often highly crystalline and can co-purify with the desired product.

    • Chromatography: Phosphine oxides are more polar than their parent phosphines and the dibenzofuran product. They can often be separated using flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

    • Acidic Wash: If your dibenzofuran derivative is stable to acid, you can sometimes remove basic phosphine ligands by washing the organic extract with dilute HCl. However, phosphine oxides are neutral and will not be removed by this method.

G cluster_cat Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ Pd_Intermediate Ar-Pd(II)-X(L₂) Pd0->Pd_Intermediate Oxidative Addition (Ar-X) Phosphine_Oxide Phosphine Oxide (L=O) Pd0->Phosphine_Oxide Oxidation (Trace O₂) Cyclized_Pd Cyclized Pd(II) Intermediate Pd_Intermediate->Cyclized_Pd Intramolecular C-H Activation / C-O Formation Dehalogenation Dehalogenated Impurity (e.g., Diaryl Ether) Pd_Intermediate->Dehalogenation Hydrodehalogenation (H⁺ Source) Cyclized_Pd->Pd0 Reductive Elimination (Product Formed) caption Fig 1. Competing pathways in Pd-catalyzed dibenzofuran synthesis.

Method 2: Pschorr Cyclization

The Pschorr reaction is a classical method involving the copper-catalyzed intramolecular cyclization of a diazonium salt.[4][5] While effective, it is notorious for moderate yields and the formation of difficult-to-remove byproducts.

Q4: My Pschorr reaction is producing a low yield of dibenzofuran and a large amount of black, insoluble tar. How can I improve this?

Causality: The Pschorr reaction proceeds via an aryl radical intermediate generated from the diazonium salt.[4] This radical is highly reactive. While the desired pathway is intramolecular cyclization, competing side reactions are common:

  • Intermolecular Polymerization: Aryl radicals can react with each other, leading to high-molecular-weight polymeric tars.

  • Radical Quenching: The radical can be quenched by abstracting a hydrogen atom from the solvent or reacting with other species in the reaction mixture, leading to reduced, non-cyclized byproducts.

  • Reaction with Solvent: In aqueous systems, the diazonium salt can decompose to form a phenol.

Troubleshooting Strategies:

  • Use a More Effective Catalyst System: Traditional copper powder or copper salts often require high temperatures and long reaction times, promoting tar formation. Modern, soluble catalysts can facilitate the reaction under milder conditions.[6]

    • Soluble Catalysts: Consider using catalysts like ferrocene in acetone or potassium ferrocyanide in water. These electron-donating species can promote the single-electron transfer needed to generate the aryl radical more efficiently and at lower temperatures, improving yields and minimizing side reactions.[6]

  • Control the Diazotization Step:

    • Temperature: Perform the diazotization (formation of the diazonium salt with nitrous acid) at low temperatures (0-5 °C) to prevent premature decomposition of the unstable diazonium salt.

    • Slow Addition: Add the sodium nitrite solution slowly to the acidic solution of your amine precursor to maintain temperature control and avoid localized excesses of nitrous acid, which can lead to side reactions.

  • Optimize Reaction Conditions:

    • High Dilution: Running the cyclization step under high dilution can disfavor intermolecular polymerization (tar formation) relative to the intramolecular cyclization.

    • Degassing: Removing dissolved oxygen from the solvent can help prevent unwanted oxidative side reactions.

G cluster_pathways Reaction Pathways Start Diaryl Ether Amine Diazonium Diazonium Salt (Ar-N₂⁺) Start->Diazonium Diazotization (NaNO₂, H⁺, 0-5 °C) Radical Aryl Radical (Ar•) Diazonium->Radical Single Electron Transfer (e.g., Cu⁺, Ferrocene) Product Dibenzofuran (Desired Product) Radical->Product Intramolecular Cyclization Tar Polymeric Tar (Impurity) Radical->Tar Intermolecular Polymerization Reduced Reduced Byproduct (e.g., Diaryl Ether) Radical->Reduced Radical Quenching (Solvent-H) caption Fig 2. Desired vs. undesired pathways in the Pschorr reaction.

Method 3: Ullmann Condensation

The Ullmann reaction for forming diaryl ethers, a key step in some dibenzofuran syntheses, traditionally involves harsh conditions (high temperatures, stoichiometric copper). Intramolecular Ullmann-type reactions are also used for the final cyclization step.

Q5: My Ullmann reaction for the final C-O cyclization step is incomplete, leaving significant amounts of 2-hydroxy-2'-halobiphenyl starting material. How can I drive it to completion?

Causality: Classical Ullmann reactions often require very high temperatures (>200 °C), but modern variations use ligands to facilitate the reaction at lower temperatures (90-120 °C).[7] Incomplete conversion is often due to:

  • Insufficient Catalyst Activity: The copper catalyst may be deactivated or simply not active enough at the chosen temperature.

  • Poor Base-Substrate Interaction: The base (often K₂CO₃ or Cs₂CO₃) must deprotonate the phenol to form the reactive phenoxide. If the base is not strong enough or if its solubility is poor, this initial step can be rate-limiting.

  • Steric Hindrance: Sterically demanding substituents near the reaction centers can significantly slow down the rate of cyclization.

Troubleshooting Strategies:

  • Add a Chelating Ligand: The addition of a ligand can dramatically improve the efficacy of the copper catalyst. N,N- or N,O-chelating ligands are known to accelerate the reaction.[7]

    • Common Ligands: N,N-Dimethylglycine, 1,10-phenanthroline, and various diamines have proven effective. A screening of ligands may be necessary to find the optimal choice for your specific substrate.

  • Optimize the Base and Solvent:

    • Base: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents and the higher reactivity of the cesium phenoxide.

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are typically used to ensure all components remain in solution and to reach the necessary temperatures.

  • Increase Temperature: If using a ligand-free system, a higher temperature may be unavoidable. However, this should be balanced against the risk of thermal decomposition and byproduct formation. It is often preferable to add a ligand rather than excessively increasing the temperature.

General Purification Protocols

Even with optimized reaction conditions, post-synthesis purification is almost always necessary.

Q6: What is a good general procedure for purifying crude dibenzofuran?

A two-step process of column chromatography followed by recrystallization is a robust method for achieving high purity.

Step 1: Flash Column Chromatography

This step is designed to remove the bulk of impurities that have different polarities from the dibenzofuran product.

  • Stationary Phase: Silica gel is the standard choice for normal-phase chromatography.[8]

  • Mobile Phase (Eluent): Dibenzofuran is a relatively non-polar compound. A good starting point for the eluent system is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[9]

    • Screening: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for an Rf value of ~0.25-0.35 for the dibenzofuran spot to ensure good separation on the column.

    • Typical System: Start with 5% Ethyl Acetate in Hexanes and gradually increase the polarity if the compound does not move. For very non-polar derivatives, 100% hexanes or a mixture of toluene/hexanes may be required.[9]

Table 2: Recommended Starting Eluent Systems for Flash Chromatography of Dibenzofuran

Compound PolarityRecommended Eluent SystemNotes
Non-polar (unsubstituted)2-10% Ethyl Acetate / HexanesProvides good separation from highly non-polar and polar impurities.
Moderately Polar (e.g., -NH₂, -OH)10-30% Ethyl Acetate / HexanesAdjust polarity based on TLC.
Polar (e.g., -COOH)50-100% Ethyl Acetate / Hexanes + 1% Acetic AcidThe acid suppresses tailing of carboxylic acid functional groups.

Step 2: Recrystallization

Recrystallization is an excellent final polishing step to remove trace impurities and obtain a highly crystalline, pure product. The key is selecting the right solvent.

  • Solvent Selection: The ideal solvent should dissolve dibenzofuran well at high temperatures but poorly at low temperatures.[10]

    • Recommended Solvents: For unsubstituted dibenzofuran, alcohols like ethanol or a mixture of ethanol/water can be effective.[11] Toluene has also been reported as a suitable recrystallization solvent for dibenzofuran.[12] For derivatives, the "like dissolves like" principle applies; moderately polar derivatives often recrystallize well from ethanol or isopropanol.

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling solvent.

    • If colored impurities are present, add a small amount of activated carbon and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

By understanding the mechanistic origins of impurities and applying these targeted troubleshooting and purification strategies, researchers can significantly improve the purity and yield of their dibenzofuran syntheses.

References

Technical Support Center: Strategies to Minimize Homocoupling in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and troubleshoot the common side reaction of alkyne homocoupling, also known as Glaser coupling. Here, we provide in-depth, field-proven insights to help you achieve higher yields and cleaner reaction profiles.

Understanding the Problem: The Desired vs. Undesired Pathway

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[1][2][3] While highly effective, a frequent and troublesome side reaction is the oxidative homocoupling of the terminal alkyne to form a symmetrical 1,3-diyne (Glaser product).[1][4][5]

This side reaction consumes your valuable alkyne starting material, reduces the yield of the desired cross-coupled product, and introduces purification challenges.[5][6] Understanding the mechanistic divergence between the Sonogashira and Glaser pathways is the first step toward effective troubleshooting.

The key culprit in Glaser coupling is the copper co-catalyst, which, in the presence of an oxidant (typically atmospheric oxygen), promotes the dimerization of the alkyne.[6][7] The primary goal of minimizing homocoupling is therefore to favor the palladium-catalyzed cross-coupling cycle while suppressing the copper-mediated oxidative cycle.

Sonogashira_vs_Glaser cluster_main Reaction Pathways cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Pathway Start Terminal Alkyne (R-C≡C-H) Cu_cat Cu(I) Catalyst Start->Cu_cat Forms Copper Acetylide Start->Cu_cat ArylHalide Aryl Halide (Ar-X) Pd_cat Pd(0) Catalyst ArylHalide->Pd_cat Oxidative Addition Pd_cycle Pd Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Pd_cat->Pd_cycle Cu_cat->Pd_cycle Transmetalation Cu_cycle Cu-Mediated Oxidative Coupling Cu_cat->Cu_cycle Product Desired Product (Ar-C≡C-R) Pd_cycle->Product Reductive Elimination Product->Pd_cat Regenerates Dimer Homocoupled Dimer (R-C≡C-C≡C-R) Cu_cycle->Dimer Oxygen Oxygen (O₂) Oxygen->Cu_cycle Promotes Oxidation

Caption: Divergence of Sonogashira and Glaser coupling pathways.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing a significant amount of the homocoupled diyne byproduct. What is the most likely cause and what are my immediate actions?

A1: The formation of a diyne (Glaser product) is almost always due to the copper-catalyzed oxidative homocoupling of your alkyne. The two primary culprits are the presence of oxygen and the activity of the copper catalyst .[6][7]

Immediate Troubleshooting Steps:

  • Go Copper-Free: The most definitive way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][6][8] Numerous modern methods exist that provide excellent yields without the need for a copper co-catalyst, thereby completely avoiding this side reaction.[2][9]

  • Rigorous Degassing: If a copper-free method is not feasible, you must ensure the reaction is strictly anaerobic. Oxygen is the terminal oxidant for the homocoupling reaction.[6][7]

    • Use a robust degassing technique for your solvents, such as freeze-pump-thaw (3 cycles is standard) or sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.

    • Ensure your reaction vessel is thoroughly purged with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[7][10]

  • Check Your Amine Base: Ensure you are using a suitable amine base like triethylamine (TEA) or diisopropylamine (DIPA). These bases not only neutralize the HX byproduct but are also believed to help maintain copper in its active Cu(I) oxidation state, which is less prone to promoting homocoupling than Cu(II).[1][6]

Q2: I have thoroughly degassed my reaction, but I still see significant homocoupling. What other parameters can I adjust?

A2: If oxygen exclusion isn't solving the problem, the issue may lie in the kinetics of the reaction. If the desired cross-coupling is slow, the homocoupling side reaction has more time to occur.[10]

Optimization Strategies:

ParameterRecommended Adjustment & Rationale
Catalyst System Palladium Source & Ligand: Ensure your palladium catalyst is active. Using a pre-catalyst like PdCl₂(PPh₃)₂ may require in-situ reduction to active Pd(0), which can be inefficient.[1] Consider using a more active Pd(0) source like Pd(PPh₃)₄ or a modern system with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos), which can accelerate the rate-limiting oxidative addition step.[11][12]
Temperature Increase Temperature: For unreactive aryl halides (especially bromides and chlorides), increasing the reaction temperature can significantly accelerate the rate of oxidative addition, helping the desired reaction outcompete homocoupling.[13][14] However, be mindful that excessive heat can also lead to catalyst decomposition.
Solvent Solvent Choice: The choice of solvent can influence catalyst stability and reactivity. While amines are often used as both base and solvent, co-solvents like THF, DMF, or toluene are common.[1][10] For copper-free systems, solvents like NMP or even water have been used successfully.[1][8]
Base Base Selection: Secondary amines like piperidine or diisopropylamine can sometimes be more effective than tertiary amines.[1] In some copper-free protocols, inorganic bases like Cs₂CO₃ or K₂CO₃ are used effectively.[1][15]
Q3: Can I run the Sonogashira reaction without a copper co-catalyst? What are the key considerations?

A3: Absolutely. Copper-free Sonogashira reactions are now well-established and are often the preferred method to avoid homocoupling, especially in the synthesis of complex molecules or APIs where copper contamination is a concern.[1][4][16]

Key Considerations for Copper-Free Protocols:

  • Mechanism: In the absence of copper, the reaction mechanism changes. The terminal alkyne is believed to coordinate directly to the palladium center before deprotonation by the base.[12]

  • Catalyst System: These reactions often require more specialized and highly active palladium/ligand systems to function efficiently, particularly for less reactive aryl bromides and chlorides.[2][11] Combinations like (AllylPdCl)₂/P(t-Bu)₃ or Pd(OAc)₂ with bulky phosphine or N-heterocyclic carbene (NHC) ligands are common.[11][12]

  • Reaction Conditions: While many copper-free protocols operate under mild, room-temperature conditions, some may require elevated temperatures to drive the reaction to completion, especially with challenging substrates.[11][15]

troubleshooting_workflow start High Homocoupling (Diyne Product) Observed q1 Is a copper-free protocol an option? start->q1 sol1 Implement Copper-Free Sonogashira Protocol. [Most effective solution] q1->sol1 Yes q2 Is the reaction rigorously degassed? q1->q2 No end_ok Problem Resolved sol1->end_ok sol2 Improve Degassing: - Freeze-Pump-Thaw - Inert gas sparging - Maintain positive pressure q2->sol2 No q3 Is the cross-coupling kinetically slow? q2->q3 Yes sol2->q3 sol3 Optimize Kinetics: - Increase temperature - Use more active Pd/ligand system - Consider slow alkyne addition q3->sol3 Yes end_not_ok Re-evaluate Substrate & Reaction Design q3->end_not_ok No sol3->end_ok

Caption: Troubleshooting workflow for Sonogashira homocoupling.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira with Minimized Homocoupling

This protocol is for a standard reaction where a copper co-catalyst is used, with precautions to minimize the Glaser side reaction.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent/Base Addition: Add freshly distilled, degassed triethylamine (5 mL) and degassed THF (5 mL) via syringe.

  • Reactant Addition: Add the terminal alkyne (1.2 mmol) via syringe. If homocoupling is a significant concern, add the alkyne slowly over 1-2 hours using a syringe pump.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) while monitoring by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: General Copper-Free Sonogashira Reaction

This protocol is a general starting point for a copper-free reaction, adapted from methodologies using bulky phosphine ligands.[11]

  • Preparation: In a glovebox or under a robust stream of argon, add the aryl bromide (1.0 mmol), (AllylPdCl)₂ (0.025 mmol, 2.5 mol% Pd), and P(t-Bu)₃ (0.10 mmol, 10 mol%) to an oven-dried vial.

  • Solvent/Base Addition: Add anhydrous, degassed DMF (2 mL) followed by a suitable amine base (e.g., diisopropylamine, 2.0 mmol).

  • Reactant Addition: Add the terminal alkyne (1.1 mmol).

  • Reaction: Seal the vial and stir the mixture at room temperature. The reaction is often complete within a few hours, but may require overnight stirring. Monitor by TLC or GC-MS.

  • Workup: Follow a standard aqueous workup and purification procedure as described in Protocol 1.

Frequently Asked Questions (FAQs)

  • Q: Does the halide reactivity (I > Br > Cl) affect homocoupling?

    • A: Yes, indirectly. Less reactive halides (chlorides and bromides) often require more forcing conditions (higher temperatures, longer reaction times), which can provide more opportunity for the homocoupling side reaction to occur.[13] Using a highly active catalyst system is crucial for these substrates.

  • Q: Can my palladium precursor contain trace copper that causes homocoupling?

    • A: Yes, this is a possibility. Some commercially available palladium salts have been reported to contain trace amounts of copper, which can be enough to catalyze Glaser coupling even in a nominally "copper-free" reaction.[12] If you suspect this, using a high-purity palladium source or adding a copper chelator may help.

  • Q: Are there any "sacrificial" agents I can add to suppress homocoupling?

    • A: Some literature reports suggest that running the reaction under a dilute hydrogen atmosphere (e.g., H₂ diluted with N₂ or Ar) can help reduce homocoupling by keeping the catalytic species in a reduced state.[17] Additionally, mild reducing agents can sometimes be added to maintain the palladium in its active Pd(0) state.[6]

References

Technical Support Center: Catalyst Deactivation in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzofurans. Benzofuran motifs are critical scaffolds in medicinal chemistry and materials science, but their synthesis is often plagued by challenges related to catalyst stability.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address the common issue of catalyst deactivation, helping you diagnose problems, implement solutions, and extend the lifetime of your catalytic systems.

Troubleshooting Guide: Diagnosing and Solving Catalyst Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My reaction yield is dropping significantly with each catalyst recycle. What's happening and how do I fix it?

A1: A progressive drop in yield upon recycling is a classic symptom of catalyst deactivation. The underlying cause can stem from several distinct mechanisms, often acting in concert. Identifying the specific pathway is crucial for implementing the correct solution.

  • Potential Cause 1: Sintering (Thermal Degradation)

    • Causality: Many benzofuran syntheses, particularly those involving high-temperature cyclizations, can induce thermal degradation.[2] At elevated temperatures, small, highly active metal nanoparticles on your catalyst support can migrate and agglomerate into larger, less active particles.[3][4] This process, known as sintering, irreversibly reduces the available catalytic surface area, leading to a drop in reaction rate and overall yield.[5][6]

    • Diagnosis: Use Transmission Electron Microscopy (TEM) to compare the particle size distribution of your fresh and used catalyst. A noticeable increase in the average particle size is a strong indicator of sintering. X-ray Diffraction (XRD) can also be used, where a sharpening of the diffraction peaks for the metal indicates an increase in crystallite size.[7]

    • Solution: Operate at the lowest effective temperature to minimize thermal stress.[8] If high temperatures are unavoidable, consider switching to a catalyst with a more thermally stable support or one designed with promoters that inhibit particle migration.[7][9]

  • Potential Cause 2: Leaching of the Active Metal

    • Causality: In many palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck reactions commonly used for benzofuran synthesis, the active catalytic species may be soluble palladium that has "leached" from the solid support.[10][11][12] While this soluble palladium drives the reaction, it is often lost during workup and filtration, leading to a lower amount of active catalyst in subsequent cycles.

    • Diagnosis: Perform a hot filtration test. Run the reaction for a short period, then filter the solid catalyst out while the reaction mixture is still hot. Allow the filtrate to continue reacting. If the reaction progresses, it confirms that active, soluble species have leached into the solution.[12] Additionally, Inductively Coupled Plasma (ICP) analysis of the reaction solution can quantify the amount of leached metal.

    • Solution: Modify the catalyst support or ligands to create a stronger metal-support interaction. Employing insoluble salts of the catalytic metal or experimenting with less polar solvents can sometimes reduce leaching.[7]

  • Potential Cause 3: Gradual Poisoning or Coking

    • Causality: Trace impurities in your reactants or solvent can slowly accumulate on the catalyst's active sites, poisoning them.[8] Similarly, minor side reactions can deposit a thin layer of carbonaceous material (coke) over time, blocking active sites.[2]

    • Diagnosis: See the detailed questions on poisoning and coking below.

    • Solution: Implement rigorous purification of all reactants and solvents before use. For coking, a regeneration step via calcination may be effective (see Protocol 1).

Q2: The reaction has turned black, and I'm seeing insoluble "tar." Is my catalyst dead?

A2: The formation of black, insoluble material, often described as "tar" or sludge, is a strong indicator of severe catalyst deactivation by fouling , commonly known as coking .

  • Causality: Coking is the physical deposition of heavy, carbon-rich byproducts onto the catalyst surface and within its pores.[7] In the context of benzofuran synthesis, the benzofuran product itself, as well as other furanic intermediates, can act as coke precursors, polymerizing under reaction conditions to form these deposits.[13] This process physically blocks reactants from reaching the active catalytic sites, grinding the reaction to a halt.

  • Diagnosis:

    • Visual Inspection: The catalyst will appear darker, often black, and may be clumped together with the tarry material.[7]

    • Thermogravimetric Analysis (TGA): This technique can quantify the amount of coke deposited on the catalyst. By heating the used catalyst under an inert atmosphere and then switching to an oxidizing atmosphere, the weight loss corresponding to the combustion of the carbonaceous deposits can be measured.[13]

  • Solutions:

    • Optimize Reaction Conditions: Minimize the reaction time and temperature to reduce the rate of side reactions that lead to coke formation.[14]

    • Modify Feedstock: In some systems, co-feeding a hydrogen source or a molecule that inhibits polymerization can reduce coking. For instance, the presence of alkenes can lead to the formation of alkylated derivatives that are less prone to oligomerization.[13]

    • Catalyst Regeneration: The most common solution for a coked catalyst is regeneration through controlled oxidation. See Protocol 1 for a detailed procedure.

Q3: My palladium-catalyzed Sonogashira reaction for benzofuran synthesis is failing. How do I troubleshoot it?

A3: The Sonogashira coupling of an o-halophenol with a terminal alkyne is a powerful route to benzofurans, but its success is highly sensitive to several factors that can deactivate the catalyst.[1][15]

  • Potential Cause 1: Base-Induced Water Formation

    • Causality: A common mistake is using a base like sodium bicarbonate (NaHCO₃) at high temperatures (e.g., >100°C). NaHCO₃ can decompose to produce water, which can interfere with the palladium catalytic cycle and promote the formation of inactive palladium hydroxides or oxides, effectively deactivating the catalyst.[16]

    • Solution: Switch to an anhydrous base that does not generate water. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Organic bases such as triethylamine (NEt₃) are also widely used and can act as both the base and a solvent.[1][16]

  • Potential Cause 2: Deactivation via Reduction to Pd(0)

    • Causality: If you are using a Pd(II) precatalyst, certain reaction conditions or reagents (like amines) can reduce it to catalytically inactive Pd(0) nanoparticles.[17][18] While Pd(0) is a key intermediate in the catalytic cycle, the formation of stable, bulk Pd(0) represents a deactivated state.

    • Diagnosis: This can be investigated using in situ X-ray Absorption Spectroscopy (XAS) to monitor the oxidation state of palladium during the reaction.[17] A more accessible method is to test for reactivation.

    • Solution: Add a mild oxidant to the reaction mixture. It has been shown that adding a small amount of an agent like benzoquinone (BQ) can re-oxidize the inactive Pd(0) back to the active Pd(II) state, restoring catalytic activity.[17][18]

  • Potential Cause 3: Ligand Degradation or Mismatch

    • Causality: The phosphine ligands used to stabilize the palladium catalyst can degrade at high temperatures or be sensitive to air oxidation. Furthermore, the electronic and steric properties of the ligand are critical and must be matched to the substrates.[16] An inappropriate ligand can lead to an unstable complex and rapid deactivation.

    • Solution: Ensure all reactions are run under a strictly inert atmosphere (Argon or Nitrogen). Consider screening a panel of ligands (e.g., PPh₃, XPhos, SPhos) to find the optimal one for your specific substrate combination. For some systems, adding a copper(I) iodide (CuI) co-catalyst can facilitate the reaction and reduce the burden on the palladium catalyst.[1][16]

Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in benzofuran synthesis?

A1: There are four primary mechanisms to be aware of:

  • Chemical Deactivation (Poisoning): Impurities in the feedstock (e.g., sulfur or nitrogen compounds) strongly adsorb to the catalyst's active sites, rendering them inaccessible.[2][8]

  • Thermal Deactivation (Sintering): High reaction temperatures cause metal particles to agglomerate, which reduces the active surface area. This is a physical change and is generally irreversible.[19]

  • Mechanical Deactivation (Fouling/Coking): Carbonaceous deposits (coke) or other non-volatile materials physically block pores and active sites on the catalyst.[13][14]

  • Leaching: The active metal component dissolves from its solid support into the reaction medium, leading to catalyst loss in flow or recycled batch systems.[10][11]

Active Active Catalyst Poisoning Poisoning (Chemical Deactivation) Active->Poisoning Impurity Adsorption Sintering Sintering (Thermal Deactivation) Active->Sintering High Temperature Coking Coking / Fouling (Mechanical Deactivation) Active->Coking Byproduct Deposition Leaching Leaching (Metal Dissolution) Active->Leaching Solvent/Reagent Action

Caption: The four primary pathways leading from an active to a deactivated catalyst.

Q2: What are the best practices for regenerating a deactivated catalyst?

A2: Regeneration is possible for deactivation caused by coking or certain types of poisoning, but typically not for sintering. The appropriate method depends on the deactivation mechanism.

Regeneration Method Targets Deactivation General Protocol Pros Cons
Calcination Coking / FoulingControlled heating in an oxidizing atmosphere (air or diluted O₂) to burn off carbonaceous deposits.[20]Highly effective for coke removal; can fully restore activity.[2]Can cause sintering if temperatures are too high; ineffective against metal poisoning.
Chemical Washing PoisoningWashing the catalyst with specific solvents, mild acids, or bases to remove the adsorbed poison.[7][21]Can be effective for reversibly bound poisons.Solvent choice is critical; may not remove strongly chemisorbed poisons.
Re-oxidation Reduction to Inactive StateTreating the catalyst with a mild oxidizing agent (e.g., benzoquinone) to restore the active oxidation state (e.g., Pd(0) → Pd(II)).[17]Highly specific for certain systems; can be done in situ.Only applicable when reduction is the cause of deactivation.
Q3: How can I design my experiment from the start to minimize catalyst deactivation?

A3: A proactive approach is always best. Consider the following:

  • Feedstock Purification: Always use high-purity, anhydrous solvents and reactants. If necessary, pass them through a column of activated alumina or charcoal to remove trace impurities.[7]

  • Catalyst Selection: Choose catalysts with high thermal stability and strong metal-support interactions. For high-temperature reactions, consider robust supports like doped silica or ceria.[2]

  • Optimize Conditions: Determine the lowest possible temperature and shortest reaction time that provides an acceptable yield. This minimizes both thermal degradation and coke formation.[14]

  • Inert Atmosphere: For air-sensitive catalysts and ligands (especially common in palladium catalysis), maintain a strict inert atmosphere (N₂ or Ar) throughout the entire process, including setup and workup.[16]

Start Low/No Yield Observed CheckColor Reaction Mixture Black/Tarry? Start->CheckColor CheckRecycle Yield Drops on Recycle? CheckColor->CheckRecycle No Coking Suspect Coking/Fouling ACTION: Regenerate via Calcination CheckColor->Coking Yes CheckPurity Are Reactants/Solvents Pure? CheckRecycle->CheckPurity No SinterLeach Suspect Sintering or Leaching ACTION: Analyze particle size (TEM); Perform hot filtration test CheckRecycle->SinterLeach Yes Poisoning Suspect Poisoning ACTION: Purify all inputs; Use guard bed CheckPurity->Poisoning No Reassess Reassess Reaction Conditions (Temp, Base, Ligand) CheckPurity->Reassess Yes

Caption: A decision tree for troubleshooting common catalyst issues in benzofuran synthesis.

Experimental Protocols
Protocol 1: Regeneration of a Coked Heterogeneous Catalyst via Calcination

This protocol is suitable for solid-supported catalysts (e.g., Pd/C, zeolites) that have deactivated due to carbonaceous deposits (coke).

  • Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration.

  • Solvent Wash: Wash the recovered catalyst thoroughly with a solvent used in the reaction (e.g., toluene) followed by a lower-boiling-point solvent (e.g., acetone) to remove any adsorbed organic molecules.

  • Drying: Dry the washed catalyst in a vacuum oven at 80-100 °C for at least 4 hours to remove residual solvent.

  • Calcination:

    • Place the dried, deactivated catalyst in a ceramic crucible and place it inside a tube furnace.

    • Begin flowing a stream of dry air or a diluted oxygen/nitrogen mixture (typically 5% O₂) over the catalyst.

    • Slowly ramp the temperature (e.g., 2-5 °C/min) to the target calcination temperature (typically 350-500 °C). Caution: Do not exceed the thermal stability limit of your catalyst support.

    • Hold at the target temperature for 3-5 hours to ensure complete combustion of the coke.[20]

  • Cooling: After the hold period, switch the gas flow to an inert gas (e.g., nitrogen) and cool the catalyst down to room temperature.

  • Storage: Store the regenerated catalyst in a desiccator under vacuum or inert atmosphere to prevent moisture adsorption before reuse.

References

Technical Support Center: Benzofuran Synthesis Optimization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for benzofuran synthesis. Benzofurans are a critical heterocyclic scaffold found in numerous natural products and pharmacologically active compounds, making their efficient synthesis a key objective in medicinal and synthetic chemistry.[1][2][3] This guide provides in-depth, field-proven insights into overcoming common challenges in benzofuran synthesis, with a specific focus on the critical roles of solvent and base selection.

Core Principles: The Role of Solvents and Bases

The success of a benzofuran synthesis often hinges on the judicious selection of the solvent and base. These components do more than just facilitate the reaction; they actively participate in and influence the reaction mechanism, rate, and final yield.

Solvent Selection: The solvent's primary role is to dissolve reactants and reagents, but its properties can dramatically alter the reaction's course. Key considerations include:

  • Polarity and Proticity: Polar aprotic solvents like DMF, DMSO, and acetonitrile are excellent for many transition-metal-catalyzed reactions as they can stabilize charged intermediates and dissolve a wide range of organic and inorganic compounds.[4] In contrast, protic solvents like ethanol or water can participate in the reaction, which can be beneficial (e.g., in Perkin rearrangements) or detrimental (e.g., by poisoning a catalyst).[5][6]

  • Boiling Point: Many cyclization and coupling reactions require elevated temperatures to proceed at a reasonable rate. Solvents like toluene, DMF, or dioxane are often chosen for their high boiling points.[7][8]

  • Degassing: For oxygen-sensitive reactions, particularly those involving palladium catalysts, it is crucial to use solvents that have been thoroughly degassed to prevent catalyst oxidation and deactivation.[9]

Base Selection: The base is often a catalyst or a stoichiometric reagent responsible for deprotonation, neutralization of acidic byproducts, or facilitating catalyst turnover.

  • Strength (pKa): The base must be strong enough to deprotonate the required substrate (e.g., a terminal alkyne or a phenol) without causing unwanted side reactions. A weak base like NaHCO₃ might be insufficient, while a very strong base like LiOtBu could lead to decomposition.[1]

  • Nature (Organic vs. Inorganic): Inorganic bases like K₂CO₃ and Cs₂CO₃ are common in cross-coupling reactions due to their thermal stability and ability to be used in anhydrous conditions.[6][10] Organic bases like triethylamine (NEt₃) or DBU can act as both a base and a solvent and are often used in Sonogashira couplings.[1][10]

  • Steric Hindrance: Bulky bases may be required for selective deprotonation in complex molecules.

Table 1: Properties of Common Solvents in Benzofuran Synthesis
SolventFormulaBoiling Point (°C)Dielectric ConstantTypeCommon Use Cases
Dimethylformamide (DMF)C₃H₇NO15336.7Polar AproticSonogashira, Heck, Larock cyclizations.[4][6][11]
Acetonitrile (MeCN)C₂H₃N8237.5Polar AproticPalladium-catalyzed cyclizations.[1]
TolueneC₇H₈1112.4NonpolarHeck coupling, acid-catalyzed reactions.[11][12]
Tetrahydrofuran (THF)C₄H₈O667.6Polar AproticSonogashira coupling, base-mediated cyclizations.[4]
Ethanol (EtOH)C₂H₆O7824.6Polar ProticPerkin rearrangement.[5]
DioxaneC₄H₈O₂1012.2NonpolarCopper-catalyzed tandem reactions.[8]

Method-Specific Troubleshooting (FAQ)

Different synthetic routes to benzofurans have unique sensitivities to solvent and base selection. Below are troubleshooting guides for common methods.

Palladium-Catalyzed Reactions (Sonogashira, Heck, Larock)

These methods are powerful but sensitive to reaction conditions. They typically involve the coupling of an o-halophenol with an alkyne, followed by intramolecular cyclization.[1][7][9]

FAQ: My Palladium-catalyzed reaction is giving a low yield (<10%). What should I check first?

  • Question: I'm attempting a Larock-type synthesis with an o-iodophenol, an internal alkyne, (PPh₃)₂PdCl₂, and NaHCO₃ in DMF at 110°C, but my yield is only 3%. What's going wrong?

  • Answer: This is a classic issue often traced to the base and the potential presence of water.

    • Base-Induced Water Formation: At high temperatures (like 110°C), sodium bicarbonate (NaHCO₃) can decompose to produce water.[6] This water can poison the palladium catalyst, halting the catalytic cycle and drastically reducing your yield.[6]

      • Solution: Switch to a thermally stable, anhydrous base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are widely used in these reactions.[6][10] Organic bases like triethylamine (NEt₃) may also be effective.[6]

    • Catalyst Activity: Your palladium source may be old, improperly stored, or simply inefficient for your specific substrates.[9] "Tarring" or decomposition at high temperatures can also poison the catalyst.[6]

      • Solution: Use a fresh palladium source. Consider screening other catalysts like Pd(PPh₃)₄ or adding a co-catalyst like copper(I) iodide (CuI), which is standard for Sonogashira couplings and can significantly improve results.[1][6]

    • Solvent Purity: Ensure your DMF is anhydrous and degassed. Oxygen is a known inhibitor of palladium catalysts.[9]

dot ```dot digraph "Troubleshooting_Low_Yield_Pd_Reaction" { graph [fontname="Arial", rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="Low Yield (<10%) in Pd-Catalyzed Benzofuran Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Is the base NaHCO₃ or another heat-sensitive base?"]; change_base [label="ACTION:\nSwitch to anhydrous K₂CO₃, Cs₂CO₃, or NEt₃", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_catalyst [label="Is the catalyst fresh and stored properly?"]; screen_catalyst [label="ACTION:\nUse fresh catalyst. Screen Pd(PPh₃)₄ or add CuI co-catalyst.", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent [label="Is the solvent anhydrous and degassed?"]; dry_degas_solvent [label="ACTION:\nUse dry, degassed solvent. Purge reaction with N₂ or Ar.", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_evaluate [label="Re-evaluate substrate electronics and reaction temperature.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> check_base; check_base -> change_base [label="Yes"]; check_base -> check_catalyst [label="No"]; change_base -> check_catalyst; check_catalyst -> screen_catalyst [label="No/Unsure"]; check_catalyst -> check_solvent [label="Yes"]; screen_catalyst -> check_solvent; check_solvent -> dry_degas_solvent [label="No"]; check_solvent -> re_evaluate [label="Yes"]; dry_degas_solvent -> re_evaluate; }

References

Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives During Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the purification of poorly soluble benzofuran derivatives. This resource is tailored for researchers, scientists, and professionals in drug development who encounter solubility hurdles during their experimental work. Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1][2][3][4] However, their often planar and hydrophobic nature can lead to significant solubility challenges, complicating purification processes such as chromatography and recrystallization.[5][6]

This guide provides in-depth troubleshooting advice and practical, step-by-step protocols to help you navigate these challenges effectively.

Troubleshooting Guide

This section directly addresses specific issues you might encounter during the purification of benzofuran derivatives in a question-and-answer format.

Issue 1: My benzofuran derivative is poorly soluble in common chromatography solvents, leading to difficult column loading and poor separation.

Question: I'm struggling to dissolve my crude benzofuran derivative in a suitable solvent for column chromatography. This makes it difficult to load the sample onto the column and is resulting in broad peaks and poor separation. What can I do?

Answer: This is a frequent challenge with benzofuran derivatives due to their often rigid and nonpolar structures.[5] Here’s a systematic approach to address this issue:

1. Optimize Your Solvent System:

  • Co-solvent Systems: The use of a co-solvent is a highly effective technique to enhance the solubility of poorly soluble compounds.[][8][9][10] Co-solvents work by reducing the polarity of the solvent system, which can better solvate nonpolar molecules.[11]

    • Practical Tip: Start by attempting to dissolve your compound in a small amount of a stronger, more polar solvent in which it is soluble (e.g., dichloromethane (DCM), acetone, or ethyl acetate). Then, gradually add your less polar mobile phase solvent (e.g., hexane or heptane) until you see the first signs of precipitation. This will give you an indication of the maximum amount of the less polar solvent your compound can tolerate.

  • Solvent Selection Table: The choice of solvent is critical and should be systematic.[12] Below is a table of common solvents and their properties to guide your selection.

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Good for nonpolar compounds.
Toluene2.4111Can be a good choice for aromatic compounds.
Dichloromethane (DCM)3.140A versatile solvent that can dissolve a wide range of compounds.
Diethyl Ether2.835Good for moderately polar compounds, but highly volatile.
Ethyl Acetate (EtOAc)4.477A common mid-polarity solvent.
Acetone5.156A more polar option that can be a good co-solvent.
Acetonitrile5.882Often used in reverse-phase chromatography.
Methanol5.165A polar, protic solvent.

2. Employ Dry Loading Technique:

  • For compounds with very low solubility in the mobile phase, dry loading is the preferred method.[13] This technique avoids the issue of the compound precipitating at the top of the column.

    Experimental Protocol 1: Dry Loading for Column Chromatography
    • Dissolution: Dissolve your crude benzofuran derivative in a minimal amount of a volatile solvent in which it is highly soluble (e.g., DCM or acetone).

    • Adsorption: To this solution, add a small amount of silica gel (or the stationary phase you are using) until a free-flowing powder is formed.

    • Evaporation: Carefully remove the solvent under reduced pressure using a rotary evaporator until the silica gel is completely dry.

    • Loading: Gently and evenly apply the dried silica gel containing your adsorbed compound to the top of your prepared chromatography column.

    • Elution: Proceed with the elution as you normally would.

Issue 2: During recrystallization, my benzofuran derivative "oils out" instead of forming crystals.

Question: I've dissolved my benzofuran derivative in a hot solvent, but upon cooling, it forms an oil instead of crystals. How can I resolve this?

Answer: "Oiling out" is a common problem in recrystallization and can occur for a few reasons: the compound's melting point may be lower than the boiling point of the solvent, the solution may be cooling too quickly, or the presence of impurities is significantly depressing the melting point.[14]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation of the solution.[14][15]

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.[14][15] Rapid cooling often leads to the formation of an amorphous oil rather than an ordered crystal lattice.[15]

  • Solvent System Modification:

    • Mixed Solvent Systems: If a single solvent isn't working, a mixed solvent system can be effective.[16] Choose a pair of miscible solvents where your compound is soluble in one (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve the compound in a minimal amount of the hot "good" solvent, and then slowly add the "bad" solvent until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly. Common solvent systems for benzofurans include petroleum ether-ethyl acetate and methanol-acetone mixtures.[13][17]

  • Scratching and Seeding:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.[18]

    • Seeding: If you have a small crystal of the pure compound, adding it to the cooled solution can induce crystallization.[18]

Issue 3: My benzofuran derivative has ionizable groups, and its solubility changes drastically with pH, making purification difficult.

Question: My benzofuran derivative contains an acidic or basic functional group, and I'm finding it difficult to purify because its solubility is highly dependent on pH. How can I use this to my advantage?

Answer: The pH-dependent solubility of your compound is a powerful tool that can be leveraged for purification. By adjusting the pH, you can selectively precipitate your compound or keep it in solution while impurities are removed.[]

Workflow for pH-Based Purification:

G start Crude Benzofuran Derivative with Ionizable Group dissolve Dissolve in an appropriate organic solvent (e.g., EtOAc) start->dissolve extract_base Extract with aqueous base (e.g., NaHCO3 or NaOH) if compound is acidic dissolve->extract_base extract_acid Extract with aqueous acid (e.g., 1M HCl) if compound is basic dissolve->extract_acid separate_layers Separate aqueous and organic layers extract_base->separate_layers extract_acid->separate_layers organic_impurities Neutral organic impurities remain in the organic layer separate_layers->organic_impurities acidify Acidify the aqueous layer separate_layers->acidify Aqueous layer from base extraction basify Make the aqueous layer basic separate_layers->basify Aqueous layer from acid extraction precipitate Precipitate the pure benzofuran derivative acidify->precipitate basify->precipitate filter Filter and wash the precipitate precipitate->filter pure_product Obtain the purified product filter->pure_product

Experimental Protocol 2: Acid-Base Extraction for a Benzofuran with an Acidic Group
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or DCM.

  • Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The acidic benzofuran derivative will be deprotonated and move into the aqueous layer as its salt. Neutral organic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., concentrated HCl) until the benzofuran derivative precipitates out.

  • Isolation: Collect the pure solid by vacuum filtration, wash with cold water, and dry thoroughly.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of benzofuran derivatives that contribute to their poor solubility?

A1: The poor solubility of many benzofuran derivatives stems from their:

  • High Lipophilicity: The fused benzene and furan ring system is inherently hydrophobic.[5] The parent compound, benzofuran, is insoluble in water.[19]

  • Planar Structure and Crystallinity: The planar nature of the benzofuran core can lead to strong intermolecular π-π stacking interactions, resulting in a stable crystal lattice that is difficult to solvate.[5]

Q2: Are there alternative purification methods to chromatography and recrystallization for poorly soluble benzofuran derivatives?

A2: Yes, when traditional methods fail, consider these alternatives:

  • Trituration: This involves washing the solid crude material with a solvent in which the desired compound is insoluble, but the impurities are soluble.[20]

  • Sublimation: For compounds that can transition directly from a solid to a gas phase, sublimation can be a highly effective purification method, especially for removing non-volatile impurities.[12][16]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): While still a form of chromatography, prep-HPLC can often handle compounds that are difficult to purify by standard column chromatography due to its higher resolving power.

Q3: Can I use heat to improve the solubility of my benzofuran derivative during purification?

A3: Yes, heating is a fundamental principle in recrystallization, as most solids are more soluble at higher temperatures.[21] However, be cautious as some benzofuran derivatives can be thermally unstable and may decompose at elevated temperatures.[6] It is always advisable to perform a small-scale test to check for thermal stability before proceeding with a larger batch.

Q4: How can I prevent my compound from precipitating on the filter paper during a hot filtration step in recrystallization?

A4: This is a common issue that can lead to significant loss of yield.[15] To prevent this:

  • Use a pre-heated funnel: Place your filter funnel in the oven before use.

  • Use fluted filter paper: This increases the surface area and speeds up filtration.

  • Keep the solution hot: Ensure the solution is at or near its boiling point just before filtration.

  • Add a small excess of solvent: A slight excess of hot solvent can help keep the compound in solution during the transfer.[15]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Chlorobenzofuran Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Strategic Role of Chlorination

In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a "privileged structure."[1] This heterocyclic compound, formed by a fused benzene and furan ring, is a cornerstone in a vast array of natural products and synthetic molecules, demonstrating a remarkable breadth of pharmacological activities.[2][3] Its derivatives have been investigated for anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making the benzofuran core a fertile ground for drug discovery.[1][4]

The therapeutic potential of a scaffold like benzofuran can be significantly amplified through strategic chemical modification. One of the most effective and widely used strategies is halogenation. The introduction of a chlorine atom onto the benzofuran ring system is not a trivial alteration; it profoundly modifies the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These changes, in turn, can dramatically influence how the molecule interacts with biological targets, often enhancing its binding affinity and, consequently, its therapeutic potency.[5]

The precise position of the chlorine atom—be it at the 4, 5, 6, or 7-position of the benzene ring—is a critical determinant of the resulting biological activity. This isomeric positioning can dictate the molecule's shape, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles. However, direct, head-to-head comparative studies on the simple positional isomers of chlorobenzofuran are limited in publicly available literature. Therefore, this guide will provide a comparative analysis by synthesizing data from various derivatives of these isomers. By examining the structure-activity relationships (SAR) of these derivatives, we can elucidate the influence of chlorine's placement on anticancer, antimicrobial, and enzyme-inhibiting activities, offering valuable insights for researchers and drug development professionals.

Comparative Analysis of Biological Activities

The placement of the chlorine atom on the benzofuran ring dictates the electronic and steric properties of the molecule, which is a key factor in its interaction with biological targets. While a systematic comparison of the parent 4-, 5-, 6-, and 7-chlorobenzofuran molecules is not extensively documented, a review of their derivatives provides significant clues into their respective therapeutic potential.

Anticancer Activity: A Tale of Positional Prominence

The development of benzofuran derivatives as anticancer agents has been a major focus of research. The data strongly suggests that the position of the chlorine atom is a crucial factor in conferring cytotoxicity.

Structure-Activity Relationship (SAR) Insights: Research into halogenated benzofurans has consistently shown an increase in anticancer activity.[5] The chlorine atom, through its ability to form "halogen bonds" and participate in hydrophobic interactions, can significantly improve the binding affinity of the molecule to its target proteins.[5]

Notably, derivatives of 5-chlorobenzofuran have been extensively studied and have emerged as particularly promising apoptotic antitumor agents.[5][6] For example, a series of 5-chlorobenzofuran-2-carboxamides demonstrated potent antiproliferative activity against human mammary gland epithelial cell lines.[5] The success of the 5-chloro substitution suggests that this position is electronically and sterically favorable for interaction with key anticancer targets, potentially by positioning the molecule optimally within a binding pocket to induce apoptosis or inhibit crucial cellular processes like tubulin polymerization.[1]

While less documented, derivatives of other isomers also show promise. For instance, the addition of a fluorine atom (another halogen) at the 4-position of a 2-benzofuranyl derivative led to a twofold increase in potency as a uPA inhibitor, a key enzyme in cancer metastasis.[5] This highlights that the 4-position is also a viable site for halogenation to enhance anticancer effects. Data on 6- and 7-chloro derivatives is less prevalent in the context of anticancer activity, indicating a potential gap in research and an opportunity for future investigation.

Quantitative Data: Anticancer Activity of Chlorobenzofuran Derivatives

Compound ID/DescriptionIsomer PositionCancer Cell LineIC50 (µM)Reference
5-Chlorobenzofuran-2-carboxamide derivative (Compound 3)5-ChloroA-549 (Lung)1.8[5]
1-(6-hydroxy-4-methoxybenzofuran-5-yl) derivative5-substitutedVariousPotent Activity[7]
3-Amidobenzofuran derivative (Compound 28g)UnspecifiedMDA-MB-231 (Breast)3.01[1]
2-acetyl-7-phenylaminobenzofuran hybrid (Compound 27)7-substitutedMDA-MB-468 (Breast)0.16[1]

Note: The table presents data from various derivatives to illustrate the potential of different isomeric scaffolds. IC50 is the concentration required to inhibit 50% of cell growth.

Antimicrobial Activity: A Broad-Spectrum Defense

Chlorinated benzofurans have also been investigated for their ability to combat bacterial and fungal pathogens. The chlorine atom enhances the lipophilicity of the benzofuran core, which can facilitate its passage through the lipid-rich cell membranes of microbes.

Structure-Activity Relationship (SAR) Insights: Studies have shown that chloro-benzofuran chalcone hybrids possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] The specific position of the chlorine atom can influence the spectrum of activity. For instance, certain benzofuran derivatives demonstrate excellent growth inhibition against clinically isolated strains of human fungal pathogens and significant potency against Gram-positive bacteria.[9]

The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The overall molecular structure, including the chlorine's position, dictates the precise target and efficacy. The available literature suggests that derivatization at the 2 and 3 positions of the benzofuran ring, combined with chlorination on the benzene moiety, is a common strategy for developing potent antimicrobial agents.[8][9]

Quantitative Data: Antimicrobial Activity of a Benzofuran Derivative

Compound ID/DescriptionMicrobial StrainMIC (µg/mL)Reference
Aza-benzofuran derivative (Compound 1)Salmonella typhimurium12.5[10]
Aza-benzofuran derivative (Compound 1)Staphylococcus aureus12.5[10]
Oxa-benzofuran derivative (Compound 6)Penicillium italicum12.5[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Visualizing the Mechanism: Apoptosis Induction

Many potent anticancer agents, including derivatives of chlorobenzofuran, exert their effect by inducing programmed cell death, or apoptosis. The diagram below illustrates a simplified intrinsic (mitochondrial) pathway of apoptosis that could be triggered by a biologically active chlorobenzofuran isomer.

cluster_cell Cancer Cell CBI Chlorobenzofuran Isomer Derivative Stress Cellular Stress (e.g., DNA Damage) CBI->Stress Induces Bcl2 Bcl-2 Family (Pro-apoptotic activation) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito Acts on CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-caspase-9 Apaf1->Casp9 Recruits aCasp9 Activated Caspase-9 Apoptosome->aCasp9 Activates Casp9->Apoptosome aCasp3 Activated Caspase-3 (Executioner) aCasp9->aCasp3 Activates Casp3 Pro-caspase-3 Casp3->aCasp3 Apoptosis Apoptosis (Cell Death) aCasp3->Apoptosis Executes

Caption: A potential signaling pathway illustrating how chlorobenzofuran isomers might induce apoptosis.

Experimental Protocols: A Guide to Biological Evaluation

To ensure scientific integrity and reproducibility, the biological activities of novel compounds must be assessed using standardized, self-validating protocols. Below are detailed methodologies for key experiments used to evaluate the anticancer and antimicrobial properties of chlorobenzofuran isomers.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the concentration of a chlorobenzofuran isomer derivative that inhibits 50% of cancer cell growth (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO. A series of dilutions are made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compound. Control wells receive medium with DMSO only (vehicle control).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Agar Well Diffusion for Antimicrobial Screening

This method is a preliminary test to evaluate the antimicrobial activity of a compound.

Objective: To determine if a chlorobenzofuran derivative has inhibitory effects against specific bacterial or fungal strains.

Methodology:

  • Media Preparation: Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Lawn Culture: The surface of the agar plates is uniformly swabbed with the microbial inoculum to create a "lawn."

  • Well Creation: Sterile wells (6-8 mm in diameter) are punched into the agar using a sterile cork borer.

  • Compound Loading: A specific volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) is added to each well. A positive control (standard antibiotic) and a negative control (solvent vehicle, e.g., DMSO) are also included on each plate.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Data Acquisition: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are compared to the positive and negative controls.

cluster_workflow General Workflow for Biological Activity Screening Syn Synthesis of Chlorobenzofuran Isomer Derivatives Char Structural Characterization (NMR, MS) Syn->Char PriScreen Primary Screening (e.g., Single High Dose) Char->PriScreen DoseResp Dose-Response Assays (IC50/MIC) PriScreen->DoseResp Active Compounds Mech Mechanism of Action Studies (e.g., Apoptosis Assay, Enzyme Kinetics) DoseResp->Mech Potent Compounds Report Data Analysis & Reporting Mech->Report

Caption: A generalized experimental workflow for screening novel chlorobenzofuran derivatives.

Conclusion and Future Directions

The clear takeaway for researchers is that isomeric positioning is not a minor structural tweak but a fundamental design element in medicinal chemistry. It directly influences target engagement, potency, and spectrum of activity.

However, a significant gap persists in the literature: the lack of systematic, parallel studies comparing the parent 4-, 5-, 6-, and this compound molecules and their simple derivatives. Such research would be invaluable for establishing a definitive structure-activity relationship and would allow for a more rational, less serendipitous approach to designing next-generation benzofuran-based therapeutics. Future work should focus on this direct comparative analysis to unlock the full potential of this versatile and powerful chemical scaffold.

References

A Comparative Guide to the Cytotoxicity of Halogenated Benzofurans: With a Focus on Chloro-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Halogenated Benzofurans

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives are ubiquitous in nature and have been extensively explored for a wide range of biological activities, including anticancer properties. The introduction of halogen atoms—such as chlorine, bromine, and fluorine—onto the benzofuran core has emerged as a key strategy to enhance cytotoxic potency against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of halogenated benzofurans, with a particular focus on chloro-derivatives, to aid researchers and drug development professionals in this promising field. While direct cytotoxic data for the parent 7-Chlorobenzofuran is limited in publicly accessible literature, this guide will synthesize available data on structurally related compounds to elucidate key structure-activity relationships (SAR) and guide future research.

The rationale behind halogenation lies in its ability to modulate the physicochemical properties of the parent molecule, including lipophilicity, electronic effects, and metabolic stability. These modifications can significantly influence a compound's ability to cross cellular membranes, interact with biological targets, and ultimately, induce cell death in cancerous cells.

Comparative Cytotoxicity of Halogenated Benzofurans

The cytotoxic potential of halogenated benzofurans is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for comparison. The following table summarizes the IC50 values for a selection of halogenated benzofuran derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies.

Compound/DerivativeHalogen and PositionCancer Cell Line(s)IC50 (µM)Reference(s)
Chloro-derivatives
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate4-ChloroA549 (Lung)6.3[1]
HepG2 (Liver)11[1]
5-Chlorobenzofuran-2-carboxamide derivative5-ChloroVariousAntiproliferative effects noted[2]
Bromo-derivatives
1,1’-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone3-(Bromomethyl)K562 (Leukemia)5[3]
HL60 (Leukemia)0.1[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate6-(Dibromoacetyl)A549 (Lung)3.5[1]
HepG2 (Liver)3.8[1]
SW620 (Colon)10.8[1]
Benzofuran-based oxadiazole conjugate (bromo derivative)Bromo substitutionHCT116 (Colon)3.27[4]
Fluoro-derivatives
Benzofuran derivative with fluorine at position 4 of 2-benzofuranyl4-FluoroNot specified0.43[2]

Structure-Activity Relationship (SAR) Insights:

The compiled data, though not exhaustive, reveals several key trends:

  • Influence of the Halogen: Brominated benzofurans frequently exhibit higher cytotoxicity compared to their chlorinated counterparts.[1] This could be attributed to the higher reactivity and better leaving group properties of bromine, potentially facilitating stronger interactions with biological targets.

  • Positional Importance: The position of the halogen atom on the benzofuran ring system is a critical determinant of cytotoxic activity.[2][3] For instance, halogenation at the C-2 and C-3 positions, as well as on substituents attached to these positions, has been shown to be crucial for potent anticancer effects.

  • Substitution Patterns: The overall substitution pattern on the benzofuran core significantly impacts cytotoxicity. The presence of other functional groups in conjunction with halogens can either enhance or diminish the cytotoxic effect, highlighting the complexity of SAR in this class of compounds.

Experimental Protocols: Assessing Cytotoxicity

The evaluation of a compound's cytotoxic activity is a cornerstone of anticancer drug discovery. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[5]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[5]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[5]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (e.g., halogenated benzofurans) in culture medium.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as above.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for an additional 4 hours in the dark at 37°C.[5]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[5]

    • Gently agitate the plate on a shaker for about 10 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

    • The absorbance values are then used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is determined from the resulting dose-response curve.

dot graph TD; A[Cell Seeding in 96-well plate] --> B[24h Incubation]; B --> C[Compound Treatment]; C --> D[Incubation (24-72h)]; D --> E[Add MTT Reagent]; E --> F[4h Incubation]; F --> G[Remove Medium]; G --> H[Add Solubilizing Agent (e.g., DMSO)]; H --> I[Measure Absorbance at 570 nm]; I --> J[Calculate IC50];

end MTT Assay Workflow for Cytotoxicity Assessment.

Mechanisms of Halogenated Benzofuran-Induced Cytotoxicity

The cytotoxic effects of halogenated benzofurans are often mediated by the induction of apoptosis, or programmed cell death. This is a highly regulated process that plays a crucial role in eliminating damaged or unwanted cells. Several key signaling pathways are implicated in benzofuran-induced apoptosis.

The Intrinsic (Mitochondrial) Apoptotic Pathway

Many cytotoxic agents, including benzofuran derivatives, trigger the intrinsic apoptotic pathway. This pathway is centered around the mitochondria and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[6][7]

Upon receiving an apoptotic stimulus, such as cellular stress induced by a halogenated benzofuran, the balance between pro- and anti-apoptotic Bcl-2 proteins is shifted in favor of the pro-apoptotic members. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[7]

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes and recruits pro-caspase-9 to form a complex known as the apoptosome. This leads to the activation of caspase-9, which in turn activates executioner caspases, such as caspase-3.[8] Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[9]

Apoptosis_Pathway

Role of the p53 Tumor Suppressor

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, such as DNA damage caused by cytotoxic compounds, p53 can be activated and stabilized. Activated p53 can transcriptionally upregulate the expression of pro-apoptotic Bcl-2 family members, thereby tipping the balance towards apoptosis.[10][11] Some benzofuran derivatives have been shown to induce apoptosis through a p53-dependent mechanism, leading to cell cycle arrest and subsequent cell death.[12][13]

Conclusion and Future Directions

Halogenated benzofurans represent a promising class of compounds for the development of novel anticancer agents. The available data strongly suggest that the type and position of the halogen atom are critical for optimizing cytotoxic activity. Brominated derivatives often show superior potency, and specific substitution patterns can lead to highly effective compounds.

A significant data gap exists for the parent this compound, and systematic studies comparing a series of simple, monosubstituted halogenated benzofurans under standardized conditions are warranted. Such studies would provide invaluable insights into the precise structure-activity relationships and guide the rational design of next-generation benzofuran-based anticancer drugs. Further elucidation of the molecular targets and signaling pathways involved in their cytotoxic effects will also be crucial for their clinical translation.

References

A Comparative Guide to the Structural Validation of Synthesized 7-Chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of standard analytical techniques for the unequivocal structural validation of synthesized 7-Chlorobenzofuran. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Introduction: The Imperative for Rigorous Validation

This compound is a heterocyclic compound belonging to the benzofuran class, a scaffold present in numerous natural products and pharmacologically active molecules.[1][2][3] Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][4] Given that subtle changes in isomeric structure can lead to vastly different biological activities and toxicological profiles, the unambiguous confirmation of the synthesized target's constitution is a cornerstone of chemical research and development.[5][6]

The synthesis of this compound can potentially yield other isomers (e.g., 4-, 5-, or 6-Chlorobenzofuran). Therefore, a multi-faceted analytical approach is not just recommended; it is essential. This guide compares the utility of three primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—framing them as complementary tools in a holistic validation workflow.[7]

A Multi-Technique Approach to Structural Elucidation

No single technique provides a complete structural picture. True confidence in a synthesized structure is achieved by integrating the orthogonal data from several analytical methods. Mass spectrometry confirms the elemental composition, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy provides the detailed atomic connectivity map needed to define the specific isomer.

Workflow for Unambiguous Structure Validation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synth Synthesized Product (Presumed this compound) ms Mass Spectrometry (MS) synth->ms Sample Aliquots ir Infrared (IR) Spectroscopy synth->ir Sample Aliquots nmr NMR Spectroscopy (¹H, ¹³C, COSY) synth->nmr Sample Aliquots ms_data Molecular Formula Confirmed? (C₈H₅ClO) ms->ms_data ir_data Key Functional Groups Present? (Benzofuran Core) ir->ir_data nmr_data Correct Isomer Confirmed? (Connectivity & Substitution) nmr->nmr_data conclusion Structure Validated: This compound ms_data->conclusion ir_data->conclusion nmr_data->conclusion

Caption: Integrated workflow for the validation of this compound.

Comparative Analysis of Spectroscopic Techniques

Mass Spectrometry (MS): The Molecular Formula Gatekeeper
  • Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary role in this context is to confirm the molecular weight and, by extension, the elemental formula of the synthesized compound. For halogenated compounds like this compound, the characteristic isotopic distribution of chlorine provides a crucial and easily identifiable validation point.

  • Data Interpretation for this compound:

    • Molecular Ion (M⁺): The expected molecular weight is 152.58 g/mol .[8] The mass spectrum will show two primary peaks for the molecular ion due to the two stable isotopes of chlorine:

      • A peak at m/z ≈ 152 , corresponding to the molecule containing ³⁵Cl.

      • A peak at m/z ≈ 154 , corresponding to the molecule containing ³⁷Cl.

    • Isotopic Pattern: The natural abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, the relative intensity of the [M]⁺ peak at m/z 152 to the [M+2]⁺ peak at m/z 154 will be ~3:1. This signature is a powerful confirmation of the presence of a single chlorine atom.

    • Fragmentation: Electron Impact (EI) ionization can cause fragmentation. While complex, key fragments might include the loss of Cl (m/z 117) or the loss of CO followed by Cl, providing further clues about the core structure.[9]

  • Strengths vs. Alternatives:

    • Strength: Unsurpassed in providing rapid and accurate molecular weight and elemental composition data. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₈H₅ClO) with very high confidence, ruling out other potential formulas with the same nominal mass.

    • Limitation: MS is generally poor at distinguishing between isomers, as they have the same molecular weight and often similar fragmentation patterns.[5] While some subtle differences in fragment intensities might be observed, MS alone cannot definitively identify the position of the chlorine atom.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint
  • Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[10] The frequency of absorption is characteristic of the specific bonds and functional groups within the molecule. It serves as a rapid check to confirm that the core benzofuran structure has been successfully formed and that no starting materials (e.g., hydroxyl groups from phenols) remain.

  • Data Interpretation for this compound:

    • Aromatic C-H Stretch: A band or group of bands appearing just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).[11]

    • Aromatic C=C Stretch: Medium to strong absorptions in the 1610-1450 cm⁻¹ region, characteristic of the benzene and furan rings.

    • C-O-C (Ether) Stretch: A strong, characteristic band for the furan ether linkage, typically found in the 1250-1050 cm⁻¹ region.[12]

    • C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹, which can sometimes be difficult to assign definitively.

    • "Out-of-Plane" Bending: The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can sometimes suggest the substitution pattern on the aromatic ring, but this is less definitive than NMR.

  • Strengths vs. Alternatives:

    • Strength: Fast, non-destructive, and excellent for confirming the presence of key functional groups and the absence of impurities like -OH or C=O from starting materials or side reactions.

    • Limitation: Provides a "fingerprint" but lacks the resolution to distinguish between closely related isomers like 4-, 5-, 6-, and this compound, which all share the same fundamental functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
  • Principle & Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a detailed map of the molecular structure. For isomer differentiation, NMR is the most powerful tool. The coupling (spin-spin splitting) between adjacent protons in ¹H NMR provides direct evidence of connectivity.

  • Data Interpretation for this compound:

    • ¹H NMR: This is the most diagnostic experiment. The molecule has 5 distinct protons.

      • Furan Protons (H2, H3): These will appear as two doublets, typically in the range of δ 6.7-7.8 ppm. The coupling constant between them (J₂‚₃) will be small (~2-3 Hz).[13]

      • Benzene Ring Protons (H4, H5, H6): These three protons form a distinct system. H4 will be a doublet, H5 a triplet (or doublet of doublets), and H6 a doublet. The chlorine atom at C7 deshields H6, pushing it further downfield compared to the other benzene protons. The coupling constants will be typical for ortho and meta coupling (~7-9 Hz and ~1-3 Hz, respectively).

    • ¹³C NMR: This spectrum will show 8 distinct signals, confirming the number of unique carbon atoms in the molecule, consistent with the proposed structure.[14][15] The carbon attached to the chlorine (C7) will have a characteristic chemical shift.

  • Strengths vs. Alternatives:

    • Strength: Unrivaled in its ability to provide a detailed connectivity map. The unique chemical shifts and, most importantly, the spin-spin splitting patterns of the aromatic protons allow for the unambiguous assignment of the chlorine's position, definitively distinguishing this compound from all other isomers. Two-dimensional NMR experiments like COSY can further confirm proton-proton correlations.

    • Limitation: Requires a larger sample amount and longer acquisition times compared to MS or IR. The sample must be pure for a clean, interpretable spectrum.

Logical Framework for Isomer Confirmation

G cluster_data Experimental Data cluster_deduction Logical Deduction start Synthesized Sample ms_result MS Data: m/z = 152/154 (3:1) start->ms_result ir_result IR Data: C-O-C, Ar C=C, Ar C-H start->ir_result nmr_result ¹H NMR Data: Unique splitting pattern for H4, H5, H6 start->nmr_result ded1 Conclusion: One Chlorine Atom Present ms_result->ded1 ded2 Conclusion: Benzofuran Core is Intact ir_result->ded2 ded3 Conclusion: Substitution is at C7 nmr_result->ded3 final Validated Structure: This compound ded1->final ded2->final ded3->final

Caption: Deductive logic for confirming the structure of this compound.

Data Summary and Experimental Protocols

Predicted Data Comparison Table
ParameterTechniqueExpected ResultRationale
Molecular IonMass Spec (EI)m/z 152, 154Corresponds to [C₈H₅³⁵ClO]⁺ and [C₈H₅³⁷ClO]⁺
Isotopic RatioMass Spec (EI)~3:1 intensity (152:154)Natural abundance of chlorine isotopes
Aromatic C-H StretchIR Spectroscopy~3100-3030 cm⁻¹Stretching vibration of sp² C-H bonds
C-O-C StretchIR Spectroscopy~1250-1050 cm⁻¹Asymmetric stretch of the furan ether bond
¹H Chemical Shifts¹H NMR (CDCl₃)5 distinct signalsUnique chemical environment for each proton
¹H Splitting Pattern¹H NMR (CDCl₃)3-proton aromatic system (d, t, d)Specific ortho/meta coupling defines the 1,2,3-trisubstituted benzene ring
Carbon Signals¹³C NMR (CDCl₃)8 distinct signalsConfirms the presence of 8 unique carbon atoms
Standard Operating Protocols

Protocol 1: NMR Sample Preparation and Analysis

  • Preparation: Accurately weigh 5-10 mg of the purified, dry synthesized product.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and optionally 2D-COSY spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the data using appropriate software. Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at δ 77.16 ppm).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • GC Method: Use a temperature program that allows for the separation of the product from any residual solvent or impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Method: Set the mass spectrometer to scan a range of m/z 40-400 in Electron Impact (EI) mode.

  • Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the product. Verify the molecular ion and the Cl isotopic pattern.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Preparation (ATR): Place a small, solvent-free amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.

  • Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Background: Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

  • Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Process the spectrum (baseline correction, if necessary) and identify the characteristic absorption bands.

Conclusion

The structural validation of a synthesized molecule like this compound is a process of accumulating corroborating evidence. While Mass Spectrometry and IR Spectroscopy provide rapid and essential checks for molecular formula and functional group integrity, they are insufficient for definitive isomer determination. Nuclear Magnetic Resonance spectroscopy, particularly ¹H NMR, stands as the indispensable tool for this task. Its ability to resolve the precise connectivity of the molecule through chemical shifts and spin-spin coupling provides the unambiguous evidence required to differentiate the target 7-chloro isomer from other possible outcomes. A validated analytical method, therefore, relies on the logical integration of all three techniques to build an unassailable case for the structure of the synthesized compound.[16][17]

References

A Comparative Analysis of Benzofuran Derivatives in Anticancer Research: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the privileged heterocyclic scaffolds, benzofuran has emerged as a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of various classes of benzofuran derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and supporting experimental data to aid researchers and drug development professionals in this promising field.

The Benzofuran Scaffold: A Versatile Platform for Anticancer Drug Design

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, serves as a versatile template for the design of novel therapeutic agents.[3] Its rigid, planar structure and the presence of an oxygen heteroatom provide unique electronic and steric properties that facilitate interactions with various biological targets. The true potential of this scaffold lies in the diverse pharmacological activities that can be achieved through substitution at various positions of the benzofuran ring system.[4][5] Medicinal chemists have successfully synthesized a multitude of derivatives with enhanced efficacy and selectivity against various cancer types.[6]

Comparative Efficacy of Benzofuran Derivatives

The anticancer activity of benzofuran derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. This section provides a comparative overview of key classes of these compounds, supported by experimental data from in vitro studies.

Halogenated Benzofuran Derivatives

The introduction of halogen atoms to the benzofuran scaffold has been a successful strategy to enhance cytotoxic activity. These derivatives have demonstrated significant potency against various cancer cell lines. For instance, a bromomethyl-substituted benzofuran at the 3-position (Compound 1) exhibited remarkable cytotoxicity against K562 and HL60 leukemia cells with IC50 values of 5 µM and 0.1 µM, respectively, while showing no toxicity towards normal cells.[6]

Hybrid Benzofuran Derivatives

Hybrid molecules, which combine the benzofuran scaffold with other pharmacologically active moieties, have emerged as a promising approach to develop potent anticancer agents.[6] This strategy often leads to synergistic effects and improved drug-like properties.

  • Benzofuran-Chalcone Hybrids: These hybrids have shown greater cytotoxic activity compared to unsubstituted benzofuran.[6]

  • Benzofuran-Imidazolium-Quinazolinone Hybrids: A series of these hybrid derivatives displayed significant growth inhibition against human breast cancer (MCF-7) cells. With the exception of one compound, all derivatives effectively inhibited cancer cell growth.[6]

  • Benzofuran-Oxadiazole and -Triazole Hybrids: The incorporation of oxadiazole and triazole rings, which are five-membered heterocyclic aromatic rings containing nitrogen and oxygen or only nitrogen atoms, respectively, has yielded hybrid derivatives with substantial anticancer potential.[6]

The following table summarizes the in vitro inhibitory activities of selected benzofuran derivatives against various cancer cell lines, providing a snapshot of their comparative efficacy.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
HalogenatedBromomethyl-substituted benzofuranK562 (Leukemia)5[6]
HL60 (Leukemia)0.1[6]
HybridBenzofuran-Chalcone--[6]
HybridBenzofuran-Imidazolium-QuinazolinoneMCF-7 (Breast)-[6]
HybridBenzofuran-OxadiazoleMIA PaCa-2 (Pancreatic)3.27 - 11.27[7]
HCT116 (Colon)3.27 - 11.27[7]
Hybrid3-AmidobenzofuranMDA-MB-231 (Breast)3.01[7]
HCT-116 (Colon)5.20[7]
HT-29 (Colon)9.13[7]
HybridBenzofuran-Isatin ConjugateSW620 (Colorectal)Potent[8]
HT29 (Colorectal)Potent[8]

Mechanisms of Action: Unraveling the Anticancer Effects of Benzofuran Derivatives

The anticancer activity of benzofuran derivatives is mediated through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and disruption of microtubule dynamics.

Induction of Apoptosis

A primary mechanism by which benzofuran derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis.

  • Mitochondrial-Mediated Apoptosis: Certain benzo[b]furan derivatives have been shown to induce apoptosis in human breast cancer cells (MCF-7) by targeting the PI3K/Akt/mTOR signaling pathway and triggering the mitochondrial apoptotic cascade.[9] This involves a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increase in the expression of pro-apoptotic proteins like Bax, leading to the activation of caspases.[7]

  • Endoplasmic Reticulum (ER) Stress: A novel benzofuran derivative, ACDB, has been found to induce apoptosis in human chondrosarcoma cells by causing mitochondrial dysfunction and ER stress.[10] This is characterized by an increase in cytosolic calcium levels and the expression of glucose-regulated proteins.[10]

  • p53 Upregulation: A benzofuran-isatin conjugate has been reported to exert its anticancer effects in colorectal cancer cell lines by upregulating the tumor suppressor protein p53.[8]

The following diagram illustrates the induction of apoptosis by benzofuran derivatives through the intrinsic (mitochondrial) pathway.

Benzofuran Benzofuran Derivatives PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Inhibition Benzofuran->PI3K_Akt_mTOR Bcl2_Bax Decreased Bcl-2 / Increased Bax PI3K_Akt_mTOR->Bcl2_Bax Mito Mitochondrial Permeability Bcl2_Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by Benzofuran Derivatives.

Inhibition of Key Signaling Pathways

Benzofuran derivatives have been shown to target and inhibit crucial signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway plays a key role in cell survival, proliferation, and metabolism.[9] Several benzofuran derivatives have been identified as potent inhibitors of this pathway, leading to the induction of apoptosis in cancer cells.[9][11] A particularly promising compound, 30b, was shown to block both mTORC1 and Akt signaling.[11]

  • Kinase Inhibition: Benzofuran derivatives have been investigated as inhibitors of various protein kinases involved in cancer progression, such as glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinases (CDKs).[7][12] Some coumarin and benzofuran derivatives have demonstrated multikinase inhibition.[13]

The diagram below depicts the inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuran derivatives.

cluster_pathway PI3K/Akt/mTOR Pathway Benzofuran Benzofuran Derivatives Benzofuran->Inhibition PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibition->Akt Inhibition->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Benzofuran Derivatives.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division and are a validated target for anticancer drugs.[14] Several benzofuran derivatives have been identified as tubulin polymerization inhibitors.[15] These compounds bind to tubulin, disrupt microtubule dynamics, and cause cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.[15][16] For example, the derivative 6g was found to induce G2/M phase arrest in HeLa cells and inhibit tubulin polymerization in a manner consistent with the known tubulin inhibitor combretastatin A-4.[15]

Experimental Protocols for Evaluating Anticancer Activity

To ensure the scientific rigor and reproducibility of research findings, standardized experimental protocols are essential. This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer potential of benzofuran derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter and stain the DNA of late apoptotic or necrotic cells with compromised membranes.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the benzofuran derivative at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

The following diagram outlines the workflow for the Annexin V-FITC/PI apoptosis assay.

Start Treat Cells with Benzofuran Derivative Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Apoptotic Cell Population Analyze->Quantify

Caption: Workflow for Annexin V-FITC/PI Apoptosis Assay.

Conclusion and Future Directions

Benzofuran and its derivatives represent a highly promising class of compounds in the field of anticancer drug discovery. The versatility of the benzofuran scaffold allows for extensive structural modifications, leading to the development of derivatives with potent and selective anticancer activities. The diverse mechanisms of action, including apoptosis induction, inhibition of key signaling pathways, and disruption of microtubule dynamics, highlight the multifaceted therapeutic potential of these compounds.

Future research should focus on the rational design of novel benzofuran derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of hybrid molecules and the combination of benzofuran derivatives with other anticancer agents may lead to synergistic effects and overcome drug resistance. Further in vivo studies and clinical trials are warranted to translate the promising in vitro findings into effective cancer therapies. This guide serves as a valuable resource for researchers dedicated to advancing the development of benzofuran-based anticancer drugs.

References

A Framework for Evaluating the Therapeutic Efficacy of 7-Chlorobenzofuran Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents a structured, scientifically rigorous framework for evaluating the therapeutic potential of 7-Chlorobenzofuran, a substituted benzofuran derivative, in comparison to existing therapeutic agents. Given that direct comparative efficacy data for this compound is not established in publicly available literature, this document serves as a methodological guide. It outlines the scientific rationale, experimental designs, and data interpretation strategies necessary to conduct a comprehensive preclinical assessment, using the well-established chemotherapeutic agent Doxorubicin as a comparator in the context of breast cancer.

Introduction: The Rationale for Investigating this compound

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Numerous natural and synthetic benzofuran-containing compounds have shown significant cytotoxic effects against various human cancer cell lines[4][5][6]. The therapeutic promise of this molecular core encourages the exploration of novel derivatives for improved efficacy and selectivity[4][7][8].

The subject of this guide, this compound, introduces a halogen substitution to the benzofuran ring. Halogenation is a common strategy in medicinal chemistry known to enhance the pharmacological profile of compounds. The addition of a chlorine atom can increase lipophilicity, potentially improving cell membrane permeability, and can alter electronic properties that influence drug-target interactions, thereby modulating biological activity and metabolic stability[9]. This provides a strong rationale for investigating this compound as a potential anticancer agent.

To establish a benchmark for efficacy, this guide proposes a direct comparison with Doxorubicin , an anthracycline antibiotic that is a cornerstone of chemotherapy regimens for various cancers, including breast cancer[10][11][12][13][14][15].

Proposed Preclinical Evaluation Workflow

A logical, stepwise approach is essential for a robust comparison. The workflow should begin with fundamental cytotoxicity screening and progress to more complex mechanistic and cell-based assays.

Caption: Proposed experimental workflow for comparative analysis.

Comparative Efficacy Evaluation: In Vitro Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The initial step is to quantify the cytotoxic effects of this compound and Doxorubicin on cancer cells. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells[16][17][18].

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound in a selected cancer cell line (e.g., MCF-7 for estrogen receptor-positive breast cancer).

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin. Treat the cells with these varying concentrations and include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[19][20].

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals[17][19].

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader[18].

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

CompoundCancer Cell LineIC50 (µM) after 48h
This compoundMCF-7 (Breast)Experimental Value
DoxorubicinMCF-7 (Breast)Reference Value
Assessment of Apoptosis (Annexin V/PI Staining)

To understand if cell death occurs via programmed cell death (apoptosis) or necrosis, the Annexin V/Propidium Iodide (PI) assay is essential. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells[21][22]. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis[23].

Objective: To differentiate and quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells after treatment.

Experimental Protocol: Annexin V/PI Flow Cytometry

  • Cell Treatment: Treat cells with this compound and Doxorubicin at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution to 100 µL of the cell suspension[23].

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark[21].

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+[23].

Mechanistic Insights: Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their effects is critical for drug development.

Doxorubicin: A Multi-faceted Mechanism

Doxorubicin's primary anticancer mechanisms are well-documented and include:

  • DNA Intercalation: The planar aromatic portion of the molecule inserts itself between DNA base pairs, disrupting DNA replication and transcription[10][][25].

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and the topoisomerase II enzyme after the DNA has been cleaved, which prevents the re-ligation of the DNA strands and leads to double-strand breaks[10][][25][26].

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate free radicals, which cause oxidative damage to DNA, proteins, and cell membranes[][25][27].

G Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation Damage DNA Double-Strand Breaks & Replication Failure DNA->Damage TopoII->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Simplified mechanism of action for Doxorubicin.

Potential Mechanism of this compound

Benzofuran derivatives have been shown to induce anticancer effects through various mechanisms, often distinct from DNA intercalators. Many act as inhibitors of key signaling proteins or inducers of apoptosis through mitochondrial pathways[1][28][29][30]. A plausible hypothesis is that this compound induces apoptosis by modulating the activity of proteins in the Bcl-2 family and activating the caspase cascade.

G BF This compound Bax Pro-apoptotic (e.g., Bax) BF->Bax Upregulates Bcl2 Anti-apoptotic (e.g., Bcl-2) BF->Bcl2 Downregulates Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Inhibits Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway for this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the initial preclinical evaluation of this compound against a standard-of-care agent like Doxorubicin. By systematically applying these validated protocols, researchers can generate robust, comparable data on cytotoxicity and the primary mechanism of cell death. Positive and potent results from these in vitro studies—specifically, a low IC50 value and clear induction of apoptosis—would justify advancing the compound to more complex in vivo models to assess its therapeutic potential in a physiological context. This structured approach ensures that the investigation into novel benzofuran derivatives is both scientifically sound and strategically aligned with the goals of modern drug discovery.

References

A Senior Application Scientist's Guide to Docking Studies of Benzofuran Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance of benzofuran derivatives in molecular docking studies against various protein targets. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery and optimization of novel therapeutics based on the versatile benzofuran scaffold. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental choices, ensuring a robust and reproducible workflow.

The Benzofuran Scaffold: A Privileged Motif in Drug Discovery

Benzofuran, an oxygen-containing heterocyclic compound, represents a core structural motif in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Its rigid, planar structure and the presence of a reactive furan ring make it an attractive scaffold for medicinal chemists. Derivatives of benzofuran have been extensively explored for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][4][5][6] The therapeutic potential of these compounds is often attributed to their ability to interact with specific biological macromolecules, a phenomenon that can be effectively investigated using in silico molecular docking techniques.[7][8]

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In the context of drug discovery, it is a powerful tool for predicting the binding mode and affinity of a small molecule (ligand), such as a benzofuran derivative, to the active site of a target protein.[9][10] This predictive capability allows for the rapid screening of large libraries of compounds and provides insights into the molecular interactions driving binding, thereby guiding the rational design of more potent and selective drug candidates.[9]

Comparative Docking Performance of Benzofuran Derivatives Across Key Protein Targets

The versatility of the benzofuran scaffold is evident in its ability to interact with a diverse range of protein targets implicated in various diseases. This section presents a comparative analysis of the docking performance of different benzofuran derivatives against prominent targets in oncology, infectious diseases, and neurodegenerative disorders. The data is summarized from multiple studies to provide a broad overview of the potential of this chemical class.

Anticancer Targets

Benzofuran derivatives have shown significant promise as anticancer agents by targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis.[11][12]

  • Kinases (PI3K, VEGFR-2, CDK2, EGFR): Protein kinases are a major class of drug targets in oncology.[13] Docking studies have revealed that benzofuran derivatives can effectively bind to the ATP-binding pocket of kinases such as PI3K, VEGFR-2, and CDK2.[14][15] For instance, a study on novel benzofuran hybrids as dual PI3K/VEGFR-2 inhibitors demonstrated that a lead compound exhibited strong binding affinities, with docking scores indicating favorable interactions with key residues in the active sites of both enzymes.[15] Another study focusing on EGFR inhibitors identified benzofuran-1,2,3-triazole hybrids with significant binding energies, suggesting their potential in lung cancer therapy.[9]

  • Caspase-3: As a key executioner of apoptosis, activation of caspase-3 is a desirable trait for anticancer drugs. Molecular docking investigations of pyrazole-based benzofuran derivatives have identified compounds that bind effectively to caspase-3, suggesting a mechanism for their observed cytotoxic effects on cancer cells.[16]

  • GABA Receptor-Associated Protein-Like 1 (GABARAPL1): Docking studies of novel benzofuran scaffolds of amino pyrimidines and azetidinones against the GABARAPL1 cancer receptor have revealed strong binding interactions, highlighting their potential as anticancer agents.[17]

Table 1: Comparative Docking Performance of Benzofuran Derivatives Against Anticancer Targets

Benzofuran Derivative ClassTarget ProteinDocking SoftwareBinding Energy/Score (kcal/mol)Key Interacting ResiduesReference
Benzofuran HybridsPI3KαMOE-Val851[14]
Benzofuran HybridsVEGFR-2MOE-Cys919, Asp1046[15]
Thiazole-Benzofuran ConjugatesCDK2AutoDock-8.5Ile10, Glu81, Gln131[14]
Pyrazole-Benzofuran DerivativesCaspase-3--Arg64, Ser209[16]
Benzofuran-1,2,3-Triazole HybridsEGFR--9.5Met793, Asp855[9]
Amino Pyrimidine-BenzofuransGABARAPL1Molegro Virtual Docker--[17]
Antimicrobial Targets

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have been investigated as potential antibacterial and antifungal compounds.[2][5][18]

  • Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate synthesis pathway of bacteria and a well-established target for antibacterial drugs. Docking studies of benzofuran-triazine derivatives have shown good interactions with the active site of DHFR, suggesting a mechanism for their antibacterial activity.[18]

  • DNA Gyrase B: This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. Benzofuran-pyrazole based compounds have demonstrated potent inhibition of E. coli DNA gyrase B, with docking studies revealing favorable binding interactions.[2]

Table 2: Comparative Docking Performance of Benzofuran Derivatives Against Antimicrobial Targets

Benzofuran Derivative ClassTarget ProteinDocking SoftwareBinding Energy/Score (kcal/mol)Key Interacting ResiduesReference
Benzofuran-Triazine DerivativesDihydrofolate Reductase (DHFR)---[18]
Benzofuran-Pyrazole HybridsE. coli DNA Gyrase B--8.7Asp73, Glu50[2]
Neurodegenerative Disease Targets

Benzofuran derivatives are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease.[6][19][20]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a primary therapeutic strategy for Alzheimer's disease.[20] Numerous studies have reported the synthesis and docking of benzofuran derivatives as potent AChE inhibitors.[19][21] Molecular docking has been instrumental in elucidating the binding modes of these compounds within the active site gorge of AChE, highlighting interactions with key residues.[21]

  • Beta-secretase 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-beta peptides, which form the characteristic plaques in the brains of Alzheimer's patients.[20] Benzofuran derivatives have been designed and docked as potential BACE1 inhibitors, aiming to reduce amyloid-beta production.[20]

Table 3: Comparative Docking Performance of Benzofuran Derivatives Against Neurodegenerative Disease Targets

Benzofuran Derivative ClassTarget ProteinDocking SoftwareBinding Energy/Score (kcal/mol)Key Interacting ResiduesReference
2-Arylbenzofuran DerivativesAcetylcholinesterase (AChE)--Trp84, Tyr334[20]
Benzofuran-Azacyclic HybridsAcetylcholinesterase (AChE)--Tyr121, Trp279[22]
2-Arylbenzofuran DerivativesButyrylcholinesterase (BuChE)--Trp82, Ala328[20]
2-Arylbenzofuran DerivativesBeta-secretase 1 (BACE1)--Asp32, Asp228[20]

A Validated Protocol for Molecular Docking of Benzofuran Derivatives

This section provides a detailed, step-by-step methodology for conducting a molecular docking study of benzofuran derivatives against a protein target. The causality behind each step is explained to ensure a scientifically sound and reproducible workflow.

Essential Software and Resources

A variety of software packages are available for molecular docking, each with its own algorithms and scoring functions.[23][24] Commonly used programs include:

  • AutoDock and AutoDock Vina: Open-source and widely used for their accuracy and flexibility.[23][24][25]

  • Schrödinger Suite (Glide): A commercial package known for its high-throughput virtual screening capabilities and accurate docking results.[24][25]

  • MOE (Molecular Operating Environment): An integrated platform offering a range of tools for drug discovery, including a flexible docking module.[23][24]

  • GOLD: Renowned for its genetic algorithm-based docking and success in virtual screening.[25]

The choice of software often depends on the specific research question, available computational resources, and user expertise. For this protocol, we will outline a general workflow applicable to most docking programs, with specific examples referencing AutoDock tools.

Step-by-Step Experimental Workflow

The following workflow outlines the critical steps involved in a typical molecular docking study.

Step 1: Ligand Preparation

  • Objective: To generate a 3D structure of the benzofuran derivative and prepare it for docking.

  • Procedure:

    • Draw the 2D structure of the benzofuran derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Causality: Proper ligand preparation is essential for accurate docking. Energy minimization ensures that the starting conformation is not in a high-energy state, which could lead to inaccurate binding pose predictions. Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the protein's active site.

Step 2: Protein Preparation

  • Objective: To prepare the 3D structure of the target protein for docking.

  • Procedure:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand, which can be used for validating the docking protocol.

    • Remove water molecules and any other heteroatoms (e.g., ions, cofactors) that are not relevant to the binding interaction. In some cases, specific water molecules that mediate ligand-protein interactions may need to be retained.[26]

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the protein atoms.

    • If the protein structure has missing residues or loops, these should be modeled using appropriate software.

  • Causality: The quality of the protein structure directly impacts the accuracy of the docking results. Removing non-essential molecules simplifies the system and reduces computational complexity. Adding hydrogens is critical for correctly calculating hydrogen bonding interactions.

Step 3: Grid Generation

  • Objective: To define the search space for the docking simulation within the protein's active site.

  • Procedure:

    • Identify the binding site of the protein. If a co-crystallized ligand is present, the binding site can be defined around it. If not, binding pocket prediction tools can be used.

    • Generate a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely but not so large as to unnecessarily increase the search space and computational time.

  • Causality: The grid box defines the boundaries of the docking simulation. A well-defined grid focuses the search on the region of interest, improving the efficiency and accuracy of the docking calculation.

Step 4: Docking Simulation

  • Objective: To run the docking algorithm to predict the binding poses and affinities of the benzofuran derivative.

  • Procedure:

    • Select the appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Set the docking parameters, such as the number of docking runs, population size, and number of evaluations.

    • Launch the docking simulation.

  • Causality: The docking algorithm systematically explores the conformational and orientational space of the ligand within the defined grid box, evaluating the energy of each pose using a scoring function. Multiple docking runs are recommended to ensure that the algorithm has adequately sampled the conformational space and identified the most favorable binding modes.

Step 5: Analysis of Results

  • Objective: To analyze the docking results to identify the best binding pose and understand the molecular interactions.

  • Procedure:

    • The docking program will generate a series of binding poses ranked by their predicted binding energy or docking score.[10] The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the top-ranked binding poses in the context of the protein's active site using molecular visualization software (e.g., PyMOL, Discovery Studio).

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the benzofuran derivative and the protein.

  • Causality: The analysis of docking results provides valuable insights into the structure-activity relationship (SAR). Identifying key interactions can guide the optimization of the ligand to improve its binding affinity and selectivity.

Self-Validating the Docking Protocol

Trustworthiness in computational results is paramount. A self-validating docking protocol is essential to ensure the reliability of the predictions.

  • Re-docking of the Co-crystallized Ligand: If a crystal structure with a bound ligand is available, the first step in validation is to extract the native ligand and re-dock it into the protein's active site.[27] A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[27][28]

  • Use of Decoy Sets: Another validation method involves docking a set of known active compounds along with a larger set of "decoy" molecules that are structurally similar but presumed to be inactive.[28] A good docking protocol should be able to distinguish the active compounds from the decoys, ranking them higher in the results.

  • Cross-Docking and Consensus Scoring: Using multiple different docking programs and/or scoring functions to dock the same set of ligands can increase confidence in the results.[29] If different programs consistently predict similar binding poses and rankings, it strengthens the validity of the findings.

Visualizing the Workflow and Key Interactions

Diagrams are essential for communicating complex workflows and molecular interactions. The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization, Charge Assignment) Grid_Gen Grid Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB Structure, Remove Water, Add Hydrogens) Protein_Prep->Grid_Gen Docking_Sim Docking Simulation (Run Docking Algorithm) Grid_Gen->Docking_Sim Results_Analysis Results Analysis (Binding Energy, Pose Visualization, Interaction Analysis) Docking_Sim->Results_Analysis Validation Protocol Validation (Re-docking, RMSD < 2.0 Å) Results_Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

Ligand_Protein_Interactions cluster_interactions Molecular Interactions Benzofuran Benzofuran Derivative H_Bond Hydrogen Bonds Benzofuran->H_Bond Donors/Acceptors Hydrophobic Hydrophobic Interactions Benzofuran->Hydrophobic Aromatic Rings VdW Van der Waals Forces Benzofuran->VdW Overall Shape Protein Target Protein (Active Site Residues) H_Bond->Protein Hydrophobic->Protein VdW->Protein

Caption: Key molecular interactions between a benzofuran derivative and its target protein.

Conclusion and Future Directions

Molecular docking is an indispensable tool in the modern drug discovery pipeline, and its application to the study of benzofuran derivatives has already yielded significant insights into their therapeutic potential. This guide has provided a comprehensive overview of the comparative performance of these compounds against various targets, a detailed and validated protocol for conducting docking studies, and a framework for ensuring the scientific integrity of the results.

The future of in silico drug design with benzofuran scaffolds lies in the integration of more advanced computational techniques. The use of molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interactions and help to assess the stability of the predicted binding poses.[27] Furthermore, the application of machine learning and artificial intelligence can enhance the accuracy of scoring functions and enable the prediction of pharmacokinetic and toxicological properties, further accelerating the development of novel benzofuran-based therapeutics.

References

A Comparative Guide to the Cytotoxicity of Benzofuran-Isatin Conjugates in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the strategic hybridization of pharmacologically active scaffolds has emerged as a powerful approach to developing novel therapeutic agents with enhanced efficacy and selectivity. This guide provides an in-depth comparative analysis of the cytotoxic properties of a promising class of hybrid molecules: benzofuran-isatin conjugates. By leveraging the synergistic anticancer attributes of both the benzofuran and isatin moieties, these conjugates have demonstrated significant potential in preclinical studies.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the cytotoxic profiles of various benzofuran-isatin conjugates, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR) that govern their potency, the mechanistic pathways through which they induce cancer cell death, and the detailed experimental protocols for assessing their cytotoxicity.

The Rationale Behind Hybridization: A Synergistic Approach to Anticancer Therapy

The design of benzofuran-isatin conjugates is rooted in the well-established anticancer properties of their constituent parts. Benzofuran, a heterocyclic compound found in a variety of natural and synthetic products, is recognized for its diverse pharmacological activities, including potent antitumor effects.[3][4] Similarly, the isatin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[5] The conjugation of these two pharmacophores into a single molecular entity is a deliberate strategy to exploit their complementary mechanisms of action, potentially leading to a synergistic enhancement of cytotoxicity against cancer cells.[1][6]

Comparative Cytotoxicity of Benzofuran-Isatin Conjugates

A significant body of research has focused on the synthesis and cytotoxic evaluation of various series of benzofuran-isatin conjugates. A notable study by Eldehna et al. provides a foundational dataset for comparing the cytotoxic efficacy of a series of carbohydrazide-linked benzofuran-isatin conjugates.[1][6]

The Eldehna et al. Series: A Case Study in Colorectal Cancer

In this study, a series of benzofuran-isatin conjugates, designated as 5a-e and 7a-i , were synthesized and evaluated for their anti-proliferative activity against human colorectal cancer cell lines, SW-620 and HT-29.[1][6] The cytotoxicity of these compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

Table 1: Cytotoxicity (IC50 in µM) of Selected Benzofuran-Isatin Conjugates against Colorectal Cancer Cell Lines [1][6][7][8]

CompoundSW-620 (IC50 in µM)HT-29 (IC50 in µM)
5a 8.79.4
5d 6.59.8

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell growth.

The data clearly indicates that compounds 5a and 5d exhibit the most potent cytotoxic effects against both colorectal cancer cell lines, with IC50 values in the low micromolar range.[6][7]

Structure-Activity Relationship (SAR) Analysis

The variation in cytotoxic activity among the synthesized conjugates provides valuable insights into the structure-activity relationship of this chemical class.

  • Substitution on the Isatin Ring: The nature and position of substituents on the isatin moiety play a crucial role in modulating cytotoxic potency. For instance, the presence of a halogen atom, such as chlorine or fluorine, on the isatin ring is often associated with enhanced anticancer activity.[3]

  • The Linker Moiety: The carbohydrazide linker in the Eldehna et al. series appears to be a favorable structural feature for cytotoxic activity. The length and flexibility of the linker between the benzofuran and isatin scaffolds can significantly influence the compound's ability to interact with its biological targets.[1]

  • The Benzofuran Scaffold: Modifications to the benzofuran ring, such as the presence of a methyl group at the 3-position in compound 5a , contribute to the overall cytotoxic profile.[5]

The logical framework for designing and interpreting the structure-activity relationships of these conjugates can be visualized as follows:

SAR_Logic cluster_scaffolds Core Scaffolds cluster_modifications Structural Modifications cluster_activity Biological Outcome Benzofuran Benzofuran Moiety Linker Linker Moiety (e.g., Carbohydrazide) Benzofuran->Linker Isatin Isatin Moiety Isatin->Linker Benzofuran_Subs Substituents on Benzofuran Ring Benzofuran_Subs->Benzofuran Cytotoxicity Cytotoxic Activity (IC50) Benzofuran_Subs->Cytotoxicity Modulates Linker->Cytotoxicity Influences Isatin_Subs Substituents on Isatin Ring Isatin_Subs->Isatin Isatin_Subs->Cytotoxicity Modulates

Caption: Structure-Activity Relationship (SAR) framework for benzofuran-isatin conjugates.

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of benzofuran-isatin conjugates are primarily attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[7][8] Compound 5a , in particular, has been shown to trigger the intrinsic apoptotic pathway.[5]

This pathway is initiated by intracellular stress signals, leading to the activation of the tumor suppressor protein p53.[5] Activated p53, in turn, upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2.[5][7][8] This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.[5]

A simplified representation of the intrinsic apoptosis pathway induced by these conjugates is depicted below:

Apoptosis_Pathway Compound Benzofuran-Isatin Conjugate (e.g., 5a) p53 p53 Activation Compound->p53 Bax Bax Upregulation (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 Downregulation (Anti-apoptotic) p53->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito inhibits CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway induced by benzofuran-isatin conjugates.

Experimental Protocols: A Guide to Cytotoxicity Assessment

The evaluation of the cytotoxic activity of benzofuran-isatin conjugates is a critical step in their preclinical development. The MTT assay is a widely accepted and reliable method for this purpose.

Detailed Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Cancer cells (e.g., SW-620, HT-29) are harvested from culture and counted using a hemocytometer.

    • A cell suspension of the desired concentration (typically 5 x 10^4 cells/mL) is prepared in a complete culture medium.

    • 100 µL of the cell suspension is seeded into each well of a 96-well microplate and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the benzofuran-isatin conjugate is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the stock solution are prepared in a culture medium to obtain the desired final concentrations for testing.

    • The culture medium from the 96-well plate is carefully aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells.

    • Control wells containing cells treated with vehicle (e.g., DMSO) and wells with medium only (blank) are also included.

    • The plate is incubated for 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for 15-20 minutes to ensure complete dissolution.

    • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis and IC50 Determination:

    • The percentage of cell viability is calculated for each concentration of the test compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The workflow for the MTT assay can be visualized as follows:

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Benzofuran-Isatin Conjugates (Various Conc.) Incubate_24h->Treat_Compounds Incubate_48h Incubate for 48h Treat_Compounds->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Benzofuran-isatin conjugates represent a promising class of hybrid molecules with potent cytotoxic activity against various cancer cell lines, particularly those of colorectal origin. The synergistic combination of the benzofuran and isatin scaffolds, coupled with the potential for diverse structural modifications, offers a fertile ground for the development of novel anticancer agents. The induction of apoptosis via the intrinsic pathway appears to be a key mechanism underlying their cytotoxic effects.

Future research in this area should focus on expanding the library of benzofuran-isatin conjugates to further elucidate the structure-activity relationships and to optimize their potency and selectivity. In vivo studies are also warranted to evaluate the therapeutic potential and safety profile of the most promising candidates in animal models of cancer. The continued exploration of these fascinating hybrid molecules holds significant promise for the future of cancer therapy.

References

A Comparative Analysis of the Antimicrobial Activity of 7-Chlorobenzofuran and Other Standard Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds with potent antimicrobial properties is a critical endeavor for the scientific community. Among the myriad of heterocyclic compounds, benzofuran and its derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities, including significant antimicrobial efficacy.[1][2][3] This guide provides a detailed comparative analysis of the antimicrobial activity of a specific halogenated derivative, 7-Chlorobenzofuran, against a selection of conventional antimicrobial agents.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison supported by experimental data and standardized protocols to aid in the evaluation of this compound's potential as a lead compound in antimicrobial drug discovery.

Introduction to Benzofurans as Antimicrobial Agents

The benzofuran nucleus is a core component of numerous naturally occurring and synthetic compounds that exhibit a wide range of pharmacological properties.[1][3][4] The versatility of the benzofuran scaffold allows for chemical modifications that can enhance its biological activity. The introduction of halogen atoms, such as chlorine, into the benzofuran structure has been shown in various studies to modulate the antimicrobial potency of the resulting derivatives.[5][6] While specific data on this compound is limited, studies on related chlorinated benzofuran compounds provide valuable insights into its potential efficacy.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

To contextualize the antimicrobial potential of this compound, its activity is compared against established antimicrobial drugs from different classes: Ciprofloxacin (a fluoroquinolone), Ampicillin (a β-lactam), and Fluconazole (an azole antifungal). The comparison is based on Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

It is important to note that direct MIC data for this compound against a wide range of pathogens is not extensively published. Therefore, for the purpose of this guide, we will extrapolate potential activity based on published data for structurally similar chlorinated benzofuran derivatives. This approach provides a scientifically grounded estimation of its likely performance.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound Derivatives and Standard Antimicrobials

MicroorganismThis compound Derivative (Proxy)CiprofloxacinAmpicillinFluconazole
Staphylococcus aureus (Gram-positive)12.5 - 250.25 - 1[7][8][9]0.6 - 1[10]N/A
Escherichia coli (Gram-negative)~250.016 - 12.5[11]4 - 8[10][12]N/A
Candida albicans (Fungus)25N/AN/A0.5 - 8[13][14]

Disclaimer: The MIC values for the this compound derivative are based on published data for similar chlorinated benzofuran compounds and serve as a proxy for this comparative guide.[5][15]

Mechanistic Insights: How Do Benzofurans Exert Their Antimicrobial Action?

The precise mechanism of action for this compound is not yet fully elucidated. However, research on benzofuran derivatives suggests several potential pathways through which they inhibit microbial growth. These mechanisms are thought to include:

  • Disruption of Cell Membrane Integrity: Benzofuran compounds may interfere with the structure and function of the microbial cell membrane, leading to leakage of intracellular components and ultimately cell death.

  • Inhibition of Essential Enzymes: These compounds may target and inhibit the activity of crucial enzymes involved in vital metabolic pathways of the microorganisms.

  • Interference with DNA Replication: Some derivatives have been shown to interact with DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, similar to the mechanism of fluoroquinolones.[16]

Further research is necessary to pinpoint the specific molecular targets of this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial activity data, standardized testing protocols are paramount. The following are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][18][19][20][21][22][23][24][25]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the quantitative susceptibility of a microorganism to an antimicrobial agent.[26][27][28][29][30]

Causality Behind Experimental Choices: This method is favored for its efficiency in testing multiple concentrations of a compound simultaneously, providing a quantitative MIC value. The use of standardized media and inoculum density ensures that results are consistent and comparable across different laboratories.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Aseptically prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) at a concentration that is at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates: Using a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12.

  • Serial Dilution of the Antimicrobial Agent: Add 200 µL of the antimicrobial stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10. Well 11 serves as the growth control (no antimicrobial), and well 12 serves as the sterility control (no inoculum).

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well (from 1 to 11) with 100 µL of the prepared inoculum.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Diagram of MIC Determination Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antimicrobial Stock Solution serial_dilution Perform Serial Dilution of Antimicrobial stock->serial_dilution plate Prepare 96-Well Plate with Broth plate->serial_dilution inoculum Prepare Standardized Inoculum inoculate Inoculate Wells inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[31][32][33][34]

Causality Behind Experimental Choices: This assay is a crucial follow-up to the MIC test to determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This distinction is vital in clinical settings for treating severe infections.

Step-by-Step Protocol:

  • Perform MIC Assay: First, determine the MIC of the compound as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.[34][35]

Diagram of MBC Determination Workflow:

MBC_Workflow mic_result MIC Plate Results (No visible growth in MIC and higher conc. wells) subculture Subculture from clear wells onto antimicrobial-free agar mic_result->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc

Caption: Workflow for MBC determination following MIC assay.

Conclusion and Future Perspectives

The available data on chlorinated benzofuran derivatives suggest that this compound holds promise as a scaffold for the development of new antimicrobial agents. Its potential activity against both Gram-positive and Gram-negative bacteria, as well as fungi, warrants further investigation. Direct, head-to-head comparative studies of this compound against a broader panel of clinically relevant, drug-resistant microorganisms are essential to fully delineate its spectrum of activity and therapeutic potential.

Future research should focus on elucidating the specific mechanism of action of this compound, which will be instrumental in optimizing its structure for improved potency and reduced toxicity. Furthermore, in vivo efficacy and safety studies will be the next critical steps in the journey of translating this promising compound from the laboratory to potential clinical applications.

References

A Researcher's Guide to In Silico Bioactivity Prediction: A Comparative Analysis of 7-Chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is arduous and resource-intensive.[1] The initial stages are particularly critical, where the identification of molecules with desirable biological activity can dictate the trajectory of a research program.[2] Traditional high-throughput screening (HTS) methods, while powerful, are often costly and time-consuming.[2] Consequently, computational, or in silico, approaches have become indispensable tools for rapidly assessing the therapeutic potential of novel compounds, prioritizing them for synthesis, and guiding lead optimization.[3]

This guide provides a comprehensive, in-depth walkthrough of a robust in silico workflow to predict the bioactivity of a small molecule, using 7-Chlorobenzofuran as a central case study. While direct experimental data for this specific compound is limited, its benzofuran core is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting significant anticancer activity.[1][4][5] Many of these derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[6][7][8] Therefore, for the purpose of this illustrative guide, we will hypothesize the potential bioactivity of this compound as an EGFR inhibitor.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the step-by-step application of key in silico techniques—molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis—but also delve into the scientific rationale behind these methodologies. We will objectively compare the predicted performance of this compound with known benzofuran-based EGFR inhibitors, providing a framework for interpreting and validating such computational predictions.

The In Silico Bioactivity Prediction Workflow: A Holistic Approach

The prediction of a compound's biological activity is not a monolithic process but rather a multi-faceted computational pipeline.[9] This workflow is designed to progressively build a comprehensive profile of a molecule's potential therapeutic effects and liabilities, starting from its basic chemical structure.[10]

In_Silico_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Target Identification & Interaction cluster_2 Phase 3: Comparative & Predictive Modeling cluster_3 Phase 4: Hypothesis & Validation Compound_Selection Compound Selection (this compound) ADMET_Prediction ADMET & Drug-Likeness Prediction (Lipinski's Rule of Five) Compound_Selection->ADMET_Prediction Target_Identification Hypothetical Target Selection (EGFR Kinase) ADMET_Prediction->Target_Identification Molecular_Docking Molecular Docking (Binding Affinity & Pose) Target_Identification->Molecular_Docking Pharmacophore_Modeling Pharmacophore Modeling (Feature Identification) Target_Identification->Pharmacophore_Modeling QSAR QSAR Analysis (Predictive Modeling) Molecular_Docking->QSAR Virtual_Screening Pharmacophore-Based Virtual Screening Pharmacophore_Modeling->Virtual_Screening Comparative_Analysis Comparative Analysis with Known Inhibitors Virtual_Screening->Comparative_Analysis QSAR->Comparative_Analysis Hypothesis_Generation Hypothesis Generation: Predicted Bioactivity & MOA Comparative_Analysis->Hypothesis_Generation Experimental_Validation Experimental Validation (Future Work) Hypothesis_Generation->Experimental_Validation

Figure 1: A generalized workflow for the in silico prediction of bioactivity.

Part 1: Foundational Analysis - Assessing Drug-Likeness

Before embarking on complex and computationally expensive simulations, a preliminary assessment of a compound's "drug-likeness" is crucial. This step helps to filter out molecules with physicochemical properties that are likely to be unfavorable for oral bioavailability.[11]

Lipinski's Rule of Five

A cornerstone of drug-likeness evaluation is Lipinski's Rule of Five.[11][12][13][14] This rule of thumb, formulated by Christopher A. Lipinski, is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[11] Poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (Octanol-Water Partition Coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5 (sum of -OH and -NH groups)

  • Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)

ADMET Prediction

Beyond Lipinski's rules, a broader assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential.[15][16][17][18] Numerous open-access web servers and software can predict these properties based on a compound's structure.[16][19]

Table 1: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five ComplianceImplication
Molecular FormulaC₈H₅ClON/ABasic structural information.
Molecular Weight152.58 g/mol Yes (≤ 500)Favorable for absorption and distribution.
LogP2.7Yes (≤ 5)Optimal lipophilicity for membrane permeability.[20]
Hydrogen Bond Donors0Yes (≤ 5)Low potential for desolvation penalty.
Hydrogen Bond Acceptors1 (the oxygen atom)Yes (≤ 10)Favorable for interactions with biological targets.
Human Intestinal AbsorptionHighN/ASuggests good potential for oral administration.
Blood-Brain Barrier PermeabilityPermeableN/APotential for central nervous system effects.
CYP450 2D6 InhibitionNon-inhibitorN/ALower potential for drug-drug interactions.[10]
hERG InhibitionLow riskN/AReduced likelihood of cardiotoxicity.[10]
Ames MutagenicityNon-mutagenicN/ALow probability of being a carcinogen.[10]

Note: These values are generated from predictive models and require experimental validation.

Interpretation: this compound demonstrates excellent compliance with Lipinski's Rule of Five and exhibits a favorable predicted ADMET profile. These preliminary findings suggest that it possesses drug-like qualities, making it a worthy candidate for more in-depth computational analysis.

Part 2: Molecular Docking - Unveiling Potential Interactions with EGFR

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[21]

Experimental Protocol: Molecular Docking of this compound with EGFR
  • Protein Preparation:

    • Obtain the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4HJO, which is a structure of EGFR in complex with an inhibitor.[6]

    • Prepare the protein using software such as AutoDockTools. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem.

    • Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Define rotatable bonds to allow for conformational flexibility during the docking simulation.

  • Docking Simulation:

    • Define the binding site on the EGFR protein. This is typically achieved by creating a grid box centered on the active site where the co-crystallized ligand was bound.

    • Utilize a docking program like AutoDock Vina to perform the docking calculations. The program will explore various conformations and orientations of this compound within the defined binding site.

    • The program calculates a binding affinity score (typically in kcal/mol) for each pose, which estimates the binding free energy.[22] More negative scores generally indicate stronger binding affinity.[23]

  • Analysis of Results:

    • Analyze the top-ranked docking poses based on their binding affinity scores.

    • Visualize the protein-ligand interactions for the best pose using software like PyMOL or Discovery Studio. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the active site.[24]

Table 2: Comparative Molecular Docking Results against EGFR (PDB: 4HJO)

CompoundPubChem CIDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical for 7-CBF)
This compound (7-CBF) 90491-7.2Met793, Leu718, Val726, Ala743, Leu844
Gefitinib (Known EGFR Inhibitor)123631-9.8Met793, Gln791, Thr790, Leu718, Cys797
Erlotinib (Known EGFR Inhibitor)3262-9.5Met793, Gln791, Thr790, Leu718, Cys797
BENZ-0454 (Benzofuran Hybrid)N/A-10.2Not specified in source[6]

Interpretation: The hypothetical docking score of -7.2 kcal/mol for this compound suggests a moderate binding affinity for the EGFR kinase domain. While not as potent as the established inhibitors Gefitinib and Erlotinib, or the more complex benzofuran hybrid BENZ-0454, this predicted affinity is significant enough to warrant further investigation.[6] Visualization of the binding pose would reveal that the benzofuran core likely engages in hydrophobic interactions with key residues in the ATP-binding pocket, a common feature of kinase inhibitors. The chloro-substituent may form additional hydrophobic or halogen bond interactions, contributing to the overall binding affinity.

Part 3: Pharmacophore Modeling - Defining the Essential Features for Bioactivity

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[25][26] A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based).[25]

Experimental Protocol: Structure-Based Pharmacophore Model Generation
  • Feature Identification:

    • Using the co-crystallized structure of EGFR with a known inhibitor (e.g., from PDB ID: 4HJO), identify the key interaction points between the inhibitor and the protein's active site.

    • Software like LigandScout or the pharmacophore module in Schrödinger Maestro can automatically identify features such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.[27][28]

  • Model Generation:

    • Based on the identified features, a 3D pharmacophore model is generated. This model represents a spatial hypothesis of the key features required for EGFR inhibition.

  • Model Validation:

    • The generated pharmacophore model is validated by screening it against a database of known EGFR inhibitors and non-inhibitors (decoys). A good model should be able to selectively identify the active compounds.

  • Virtual Screening:

    • The validated pharmacophore model can then be used as a 3D query to screen large compound libraries to identify novel molecules that match the pharmacophoric features and are therefore potential EGFR inhibitors.[29][30][31][32][33]

Figure 2: A hypothetical pharmacophore model for EGFR inhibitors.

Application to this compound: When this compound is mapped onto this hypothetical pharmacophore model, its benzofuran ring system would likely satisfy one of the aromatic/hydrophobic features. However, its simple structure may not fulfill all the features of a highly potent inhibitor, which often possess additional functional groups for hydrogen bonding. This aligns with the moderate docking score and suggests that while this compound has potential, it could be a valuable starting point for further chemical modification to better fit the pharmacophore and enhance its activity.

Part 4: QSAR - Quantifying the Structure-Activity Relationship

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[34][35][36][37] A validated QSAR model can be used to predict the activity of new, untested compounds.[38][39][40][41][42]

Experimental Protocol: 2D-QSAR Model Development
  • Data Set Preparation:

    • Compile a dataset of structurally related benzofuran derivatives with their experimentally determined inhibitory activities (e.g., IC₅₀ values) against EGFR.

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set for external validation.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors. These can include constitutional, topological, physicochemical, and electronic descriptors that numerically represent different aspects of the molecular structure.

  • Model Building:

    • Using the training set, employ a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable).[43]

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness and stability.

    • External Validation: Use the developed model to predict the activities of the compounds in the test set. The predictive power of the model is evaluated by the correlation coefficient (R²_pred) between the predicted and experimental activities.

Table 3: Hypothetical QSAR Data for Benzofuran Derivatives against EGFR

CompoundExperimental pIC₅₀ (-logIC₅₀)Predicted pIC₅₀ (from QSAR model)Molecular Weight (MW)LogP
Derivative 18.28.1350.44.1
Derivative 27.97.8325.33.8
Derivative 37.57.6310.23.5
Derivative 47.17.2295.13.2
This compound (Predicted: 6.5) 6.5152.62.7
Derivative 5 (Test Set)8.07.9340.34.0
Derivative 6 (Test Set)7.37.4300.23.4

Hypothetical QSAR Equation: pIC₅₀ = 0.015 * (MW) + 0.5 * (LogP) + C

Interpretation: A robust QSAR model for a series of benzofuran derivatives would likely show that properties like molecular weight and lipophilicity (LogP) have a positive correlation with inhibitory activity, up to a certain point. Based on this hypothetical model, this compound, with its lower molecular weight and LogP, is predicted to have a lower pIC₅₀ (and thus lower potency) compared to the more complex and optimized derivatives in the series. This quantitative prediction reinforces the findings from molecular docking and pharmacophore modeling, highlighting that while this compound possesses the core scaffold for activity, it lacks the additional structural features of more potent inhibitors.

Synthesis and Conclusion: A Framework for In Silico Driven Drug Discovery

This guide has systematically demonstrated a comprehensive in silico workflow for predicting the bioactivity of this compound, using its potential as an EGFR inhibitor as a case study. The foundational analysis confirmed its drug-like properties, making it a viable candidate for further investigation. Molecular docking provided a quantitative estimate of its binding affinity to the EGFR kinase domain and a qualitative understanding of its potential binding mode. Pharmacophore modeling contextualized its structural features in relation to the requirements for potent inhibition, and QSAR analysis offered a predictive framework for its activity relative to a series of analogues.

Collectively, the in silico evidence suggests that this compound is a plausible, albeit moderately potent, ligand for the EGFR kinase domain. Its primary value in a drug discovery context would be as a fragment or a starting point for lead optimization. The in silico models provide clear directions for this optimization: the addition of functional groups that can form hydrogen bonds with the hinge region of the kinase (e.g., Met793, Gln791) and further hydrophobic extensions to occupy deeper pockets of the active site would be predicted to significantly enhance its inhibitory potency.

It is imperative to underscore that all findings from this in silico analysis are predictive and constitute a set of testable hypotheses.[42] The ultimate validation of these predictions rests on experimental verification through chemical synthesis and biological assays. However, the judicious application of the computational methodologies outlined in this guide can significantly de-risk and accelerate the drug discovery process, ensuring that experimental resources are focused on compounds with the highest probability of success.

References

Cross-Validation of Experimental Results for 7-Chlorobenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, benzofurans are a cornerstone, with their derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of a halogen atom, such as chlorine, onto the benzofuran scaffold can significantly modulate its physicochemical properties and biological efficacy, making compounds like 7-Chlorobenzofuran a subject of interest in medicinal chemistry and materials science.[3] This guide provides a comprehensive cross-validation of the experimental data for this compound, offering an in-depth comparison of synthetic methodologies and analytical characterization to ensure scientific rigor and reproducibility.

Synthesis of this compound: A Comparative Analysis

The synthesis of the benzofuran core can be achieved through various strategies, each with its own merits and drawbacks. Here, we compare a classical acid-catalyzed cyclization approach with a modern palladium-catalyzed cross-coupling reaction, providing a framework for selecting the most appropriate method based on laboratory resources and experimental goals.

Method 1: Acid-Catalyzed Intramolecular Cyclization

A traditional and straightforward approach to benzofuran synthesis involves the acid-catalyzed cyclization of a suitably substituted precursor. For this compound, a plausible pathway starts from 2-chlorophenol. This method, while direct, often requires harsh conditions and may lead to regioisomeric impurities depending on the substrate. A similar approach has been documented for the synthesis of 7-bromobenzofuran, which serves as a good comparative model.[4]

Conceptual Workflow for Acid-Catalyzed Cyclization:

cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization 2-Chlorophenol 2-Chlorophenol Intermediate_1 1-(2,2-dimethoxyethoxy)- 2-chlorobenzene 2-Chlorophenol->Intermediate_1 Base Bromoacetaldehyde_acetal Bromoacetaldehyde dimethyl acetal Bromoacetaldehyde_acetal->Intermediate_1 Intermediate_1_copy 1-(2,2-dimethoxyethoxy)- 2-chlorobenzene This compound This compound Intermediate_1_copy->this compound Acid (e.g., PPA) 2-chloro-6-vinylphenol 2-chloro-6-vinylphenol This compound This compound 2-chloro-6-vinylphenol->this compound Pd_catalyst Pd(OAc)₂ Pd_catalyst->this compound Oxidant Oxidant (e.g., BQ) Oxidant->this compound

References

A Comparative Guide to the Synthetic Routes of 7-Chlorobenzofuran for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. Within this class of molecules, 7-Chlorobenzofuran serves as a crucial intermediate in the synthesis of various pharmaceutical agents and agrochemicals. The strategic placement of the chlorine atom at the 7-position significantly influences the molecule's electronic properties and biological activity, making its efficient and selective synthesis a topic of considerable interest to the scientific community.

This guide provides an in-depth, objective comparison of established and emerging synthetic routes to this compound. Eschewing a rigid template, this document is structured to offer a clear and logical narrative, grounded in scientific integrity and practical insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and support key claims with authoritative citations.

The Strategic Importance of this compound

The presence of a chlorine atom on the benzofuran core can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. In the case of this compound, the chloro-substituent can enhance metabolic stability, improve membrane permeability, and provide a handle for further functionalization through cross-coupling reactions. This makes it a valuable building block in the development of novel therapeutics.

Benchmarking Synthetic Strategies

The synthesis of the benzofuran ring system can be broadly achieved through various strategies, primarily involving the formation of the furan ring onto a pre-existing benzene ring. For this compound, the key challenge lies in achieving regioselective cyclization to favor the desired isomer. This guide will compare two prominent and effective synthetic strategies: Palladium-Catalyzed Intramolecular Cyclization and a modified Ullmann Condensation followed by Cyclization .

Route 1: Palladium-Catalyzed Intramolecular Cyclization of an o-Alkynylphenol Derivative

This modern approach leverages the power of transition-metal catalysis to construct the benzofuran core with high efficiency and selectivity. The general strategy involves the synthesis of a suitably substituted o-alkynylphenol, which then undergoes an intramolecular cyclization reaction catalyzed by a palladium complex.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Intramolecular Cyclization A 3-Chloro-2-iodophenol C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N) A->C B Terminal Alkyne (e.g., Trimethylsilylacetylene) B->C D 3-Chloro-2-((trimethylsilyl)ethynyl)phenol C->D E Base (e.g., K₂CO₃) Methanol D->E F 3-Chloro-2-ethynylphenol E->F G Pd Catalyst (e.g., PdCl₂(MeCN)₂) Solvent (e.g., MeCN) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via a Palladium-Catalyzed pathway.

Step 1: Synthesis of 3-Chloro-2-((trimethylsilyl)ethynyl)phenol

  • To a solution of 3-chloro-2-iodophenol (1.0 eq) in triethylamine, add trimethylsilylacetylene (1.2 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.06 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-chloro-2-((trimethylsilyl)ethynyl)phenol.

Step 2: Synthesis of 3-Chloro-2-ethynylphenol

  • Dissolve the silyl-protected alkyne from the previous step in methanol.

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-3 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-chloro-2-ethynylphenol, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

  • To a solution of 3-chloro-2-ethynylphenol in acetonitrile, add bis(acetonitrile)palladium(II) chloride (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) for 2-4 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain pure this compound.

  • Sonogashira Coupling: This powerful cross-coupling reaction is chosen for its reliability in forming carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms. The use of a copper(I) co-catalyst accelerates the reaction.[1]

  • Trimethylsilyl Protecting Group: The trimethylsilyl group is used to protect the terminal alkyne during the Sonogashira coupling, preventing self-coupling and other side reactions. It is easily removed under mild basic conditions.

  • Palladium Catalyst for Cyclization: Palladium(II) catalysts are effective in promoting the intramolecular hydroalkoxylation of the phenol onto the alkyne, leading to the formation of the benzofuran ring. Acetonitrile is a common solvent for this transformation.

Route 2: Modified Ullmann Condensation and Acid-Catalyzed Cyclization

This more classical approach involves the formation of an ether linkage via an Ullmann-type condensation, followed by an acid-catalyzed intramolecular cyclization to construct the furan ring. While often requiring harsher conditions than palladium-catalyzed methods, this route can be advantageous due to the lower cost of copper catalysts.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Acid-Catalyzed Cyclization A 3-Chlorophenol C CuI (catalyst) Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->C B 2-Chloroacetaldehyde diethyl acetal B->C D 1-(2-(3-Chlorophenoxy)ethoxy)ethane C->D E Strong Acid (e.g., Polyphosphoric Acid) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via a modified Ullmann condensation pathway.

Step 1: Synthesis of 1-(2-(3-Chlorophenoxy)ethoxy)ethane

  • In a round-bottom flask, combine 3-chlorophenol (1.0 eq), 2-chloroacetaldehyde diethyl acetal (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq) in dimethylformamide (DMF).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Add the purified ether from the previous step to polyphosphoric acid (PPA).

  • Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours.

  • Monitor the cyclization by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Extract the product with an organic solvent (e.g., toluene).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography or distillation to yield this compound.

  • Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming aryl ethers.[2] While it often requires high temperatures, it is a cost-effective method for C-O bond formation.

  • Acetal Protecting Group: The diethyl acetal protects the aldehyde functionality, which would otherwise be reactive under the basic conditions of the Ullmann condensation. The acetal is readily hydrolyzed under the acidic conditions of the subsequent cyclization step.

  • Polyphosphoric Acid (PPA): PPA is a strong dehydrating agent and a Lewis acid, which effectively catalyzes the intramolecular Friedel-Crafts type cyclization to form the benzofuran ring.

Comparative Analysis of the Synthetic Routes

ParameterPalladium-Catalyzed RouteUllmann-based Route
Overall Yield Generally higher (60-80%)Moderate to good (40-60%)
Reaction Conditions Milder (RT to reflux)Harsher (High temperatures)
Catalyst Palladium-based (more expensive)Copper-based (less expensive)
Reagent Toxicity Palladium catalysts can be toxic.DMF is a reprotoxic solvent.
Substrate Scope Generally broaderCan be limited by harsh conditions
Ease of Purification Often cleaner reactionsCan produce more side products
Green Chemistry Potential for lower energy consumptionUse of high-boiling, toxic solvents

Characterization of this compound

Independent of the synthetic route, the final product should be thoroughly characterized to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 2.2 Hz, 1H), 7.50 (d, J = 7.8 Hz, 1H), 7.25 (dd, J = 7.8, 1.0 Hz, 1H), 7.18 (t, J = 7.8 Hz, 1H), 6.80 (dd, J = 2.2, 1.0 Hz, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 154.5, 145.0, 129.8, 127.5, 124.0, 121.8, 115.2, 107.0.

  • Mass Spectrometry (EI): m/z (%) = 152 (M+, 100), 117 (35), 89 (20).

Conclusion and Future Outlook

Both the palladium-catalyzed intramolecular cyclization and the modified Ullmann condensation offer viable pathways for the synthesis of this compound. The choice of a particular route will depend on the specific needs of the researcher, including considerations of cost, scale, and available equipment.

The palladium-catalyzed route generally provides higher yields under milder conditions and is often preferred for its broader substrate scope and cleaner reaction profiles. However, the higher cost of palladium catalysts may be a limiting factor for large-scale synthesis. The Ullmann-based approach, while more traditional and often requiring harsher conditions, remains a cost-effective alternative.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems. This includes the use of more earth-abundant metal catalysts, the development of one-pot procedures to minimize waste and improve efficiency, and the application of green chemistry principles such as the use of environmentally benign solvents and lower energy consumption methods.[3][4] The continued innovation in synthetic methodology will undoubtedly facilitate the discovery and development of new and improved pharmaceuticals and other valuable chemical entities derived from the this compound scaffold.

References

Safety Operating Guide

7-Chlorobenzofuran proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Analogy

A thorough search for a comprehensive Safety Data Sheet (SDS) for 7-Chlorobenzofuran (CAS No. 24410-55-7) reveals a significant lack of specific toxicological and environmental hazard data[1]. However, its chemical structure, which includes a chlorinated benzofuran ring, places it in the category of halogenated organic compounds. These compounds are often persistent in the environment and can exhibit toxicity.

For procedural guidance, we will draw analogies from structurally related compounds. For instance, the SDS for 7-Bromo-5-chlorobenzofuran-2-carboxylic acid indicates that it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation[2]. Therefore, it is prudent to handle this compound as a hazardous substance with similar potential risks.

Key Inferred Hazards:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin and eye irritation

  • Environmental hazard

Personal Protective Equipment (PPE)

Given the inferred hazards, stringent personal protective measures are mandatory when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption[2].
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause eye irritation[2].
Body Protection A standard laboratory coat.To prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation exposure[2].

Waste Segregation and Collection

Proper segregation of chemical waste is critical to ensure safe disposal and regulatory compliance. As a halogenated organic compound, this compound waste must be handled as follows:

  • Dedicated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, wipes), in a designated, leak-proof container.

  • No Mixing: Do not mix halogenated organic waste with non-halogenated organic or aqueous waste streams[3][4]. This is crucial because the disposal methods for these waste categories differ significantly.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume

    • Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant, and environmental hazard symbol)

On-site Storage and Handling

Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that meets the following criteria:

  • Location: At or near the point of generation and under the control of the laboratory personnel.

  • Container Integrity: Keep the container securely sealed at all times, except when adding waste[4].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the release of material in case of a leak.

  • Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents[5].

Disposal Procedure

The disposal of this compound is governed by federal and state regulations for hazardous waste. As a halogenated organic compound, it falls under specific disposal requirements.

Step 1: Contact Environmental Health and Safety (EHS) Your institution's EHS office is responsible for the management and disposal of hazardous waste. Contact them to schedule a waste pickup.

Step 2: Provide Waste Information Be prepared to provide the EHS office with the following information:

  • The contents of the waste container (this compound and any solvents).

  • The total volume or mass of the waste.

  • The location of the waste container.

Step 3: Professional Disposal The EHS office will arrange for a licensed hazardous waste disposal company to collect the waste. The standard and required disposal method for halogenated organic compounds is high-temperature incineration[3]. This process ensures the complete destruction of the compound, preventing its release into the environment.

Spill Management

In the event of a spill of this compound:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove any potential sources of ignition.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Disposal Process Generate this compound Waste Generate this compound Waste Segregate as Halogenated Organic Waste Segregate as Halogenated Organic Waste Generate this compound Waste->Segregate as Halogenated Organic Waste [1] Collect in Labeled, Sealed Container Collect in Labeled, Sealed Container Segregate as Halogenated Organic Waste->Collect in Labeled, Sealed Container [2] Store in Satellite Accumulation Area Store in Satellite Accumulation Area Collect in Labeled, Sealed Container->Store in Satellite Accumulation Area [3] Contact EHS for Pickup Contact EHS for Pickup Store in Satellite Accumulation Area->Contact EHS for Pickup [4] Licensed Vendor Collection Licensed Vendor Collection Contact EHS for Pickup->Licensed Vendor Collection [5] High-Temperature Incineration High-Temperature Incineration Licensed Vendor Collection->High-Temperature Incineration [6]

Caption: Decision workflow for the proper disposal of this compound waste.

References

Comprehensive Safety & Handling Guide: Personal Protective Equipment for 7-Chlorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 7-Chlorobenzofuran. As a Senior Application Scientist, this document is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a culture of safety and excellence for our valued researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks of this compound

While comprehensive toxicological data for this compound is not widely published, its structure as a halogenated benzofuran necessitates a high degree of caution. Benzofuran itself is classified as a suspected carcinogen and may cause organ damage through prolonged exposure[1]. The hazards of structurally related compounds, such as 7-Bromo-5-chlorobenzofuran-2-carboxylic acid, inform a conservative approach. This related compound is known to be harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation[2].

Therefore, all handling protocols must assume this compound is a hazardous substance with the potential for acute toxicity, skin and eye irritation, and possible long-term health effects. The primary routes of exposure to mitigate are inhalation, dermal contact, and ingestion.

Assumed Hazard Profile:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin[2].

  • Irritation: Causes serious skin and eye irritation[2].

  • Chronic Effects: Suspected carcinogen and potential for target organ damage based on the benzofuran scaffold[1].

All laboratory activities must be governed by a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA)[3][4]. This plan should detail specific procedures for handling hazardous chemicals like this compound.

The Core PPE Ensemble: A Multi-Layered Defense

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure. The selection of each component is based on mitigating the specific hazards identified above.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where this compound is handled[5][6].

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions, reaction workups, or cleaning spills), a full-face shield must be worn over the chemical splash goggles[5][7].

Hand Protection

The selection of appropriate gloves is critical due to the risk of dermal absorption. Because no specific glove permeation data exists for this compound, a conservative double-gloving strategy is required.

  • Inner Glove: A disposable nitrile glove provides a base layer of protection and is effective for incidental contact[8]. Nitrile gloves also make punctures more visible[8].

  • Outer Glove: The outer glove must offer superior resistance to chlorinated and aromatic hydrocarbons.

    • Recommended: Viton or polyvinyl alcohol (PVA) gloves are good choices for handling chlorinated solvents[8][9].

    • Acceptable Alternative: Neoprene gloves can also be used and offer broad chemical resistance[10].

  • Causality: Standard latex gloves are not recommended as they provide poor protection against organic solvents[8][10]. Butyl rubber performs poorly with halogenated solvents and should be avoided[10]. Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately upon known or suspected contact with the chemical[9][11].

Body Protection
  • Standard Use: A flame-resistant (FR) or 100% cotton lab coat, fully buttoned, is required for all procedures[5].

  • High-Risk Tasks: For procedures involving larger quantities (>5g) or a high potential for splashing, a chemical-resistant apron worn over the lab coat is necessary[2][11]. Ensure shoes fully cover the foot; perforated shoes or sandals are strictly forbidden[12].

Respiratory Protection
  • Primary Control: All manipulations of this compound, both solid and in solution, MUST be conducted inside a certified chemical fume hood to minimize inhalation exposure. The fume hood is the primary engineering control[1][3][11].

  • Secondary Control: If engineering controls are insufficient or unavailable, or during certain high-risk emergency procedures, respiratory protection is required. A NIOSH-approved respirator with organic vapor cartridges is the minimum requirement. Use of a respirator necessitates enrollment in a formal respiratory protection program with medical evaluation and fit testing, as mandated by OSHA[5].

Procedural Workflow: From Preparation to Disposal

Correctly sequencing the donning and doffing of PPE is as crucial as the equipment itself. This workflow minimizes the risk of cross-contamination.

Step 1: Preparation and Donning Sequence

Before entering the designated handling area, ensure the chemical fume hood is operational and an eyewash station and safety shower are accessible[6][13]. Don PPE in the following order to ensure proper layering:

  • Lab Coat: Don a properly fitting lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Eye/Face Protection: Don chemical splash goggles. Add a face shield if the procedure warrants it.

  • Outer Gloves: Don the second, more resistant pair of gloves (e.g., Viton or neoprene), ensuring the cuffs are pulled up over the sleeves of the lab coat.

Step 2: Safe Handling Protocol
  • Work Zone: Conduct all work in a designated area within a chemical fume hood.

  • Containment: Keep all containers of this compound tightly sealed when not in use[1][2].

  • Avoidance: Do not eat, drink, or smoke in the laboratory[2].

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory[2][6].

Step 3: Doffing Sequence and Decontamination

This sequence is designed to remove the most contaminated items first.

PPE_Workflow cluster_donning Donning Sequence (Outside Lab) cluster_doffing Doffing Sequence (In Lab/Anteroom) Don1 1. Lab Coat & Shoes Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves (Chemical Resistant) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Don4->Doff1  Work  Complete   Doff2 2. Face Shield & Lab Coat Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Inner Gloves (Last Item) Doff3->Doff4 Handwash WASH HANDS THOROUGHLY Doff4->Handwash  Exit Lab  

Diagram of PPE Donning and Doffing Sequence.

Emergency Protocols

Spill Management
  • Evacuate & Secure: Immediately alert others and evacuate the immediate area. Restrict access.

  • Don PPE: Before re-entering, don the full PPE ensemble as described above, including respiratory protection if the spill is large or ventilation is poor.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad[11]. Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container[2][11].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[2][13].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][6].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[14].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Chemical Waste: Unused or waste this compound must be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: This includes used gloves, absorbent materials from spills, contaminated lab coats, and any disposable labware. These items must be collected in a separate, clearly labeled hazardous waste container for solids[11].

  • Regulatory Compliance: All waste must be disposed of in strict accordance with local, state, and federal environmental regulations[11][15]. Never pour chemical waste down the drain.

Summary of PPE Requirements

Task / ConditionEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesDouble Gloves (Nitrile inner, Neoprene/Viton outer)Lab CoatChemical Fume Hood
Solution Preparation/Transfer Goggles & Face ShieldDouble Gloves (Nitrile inner, Neoprene/Viton outer)Lab Coat & Chemical ApronChemical Fume Hood
Reaction Workup Goggles & Face ShieldDouble Gloves (Nitrile inner, Neoprene/Viton outer)Lab Coat & Chemical ApronChemical Fume Hood
Minor Spill Cleanup Goggles & Face ShieldDouble Gloves (Nitrile inner, Neoprene/Viton outer)Lab Coat & Chemical ApronChemical Fume Hood
Major Spill / Ventilation Failure Goggles & Face ShieldDouble Gloves (Nitrile inner, Neoprene/Viton outer)Chemical Resistant SuitNIOSH-Approved Respirator

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chlorobenzofuran
Reactant of Route 2
7-Chlorobenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.